D-Alanine-3,3,3-N-t-Boc-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
193.23 g/mol |
IUPAC名 |
(2R)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,5D |
InChIキー |
QVHJQCGUWFKTSE-LCWPNRBJSA-N |
異性体SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to N-Boc-D-alanine-(deoxy)-d₄: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the deuterated, N-terminally protected amino acid, N-tert-Butoxycarbonyl-D-alanine-(deoxy)-d₄. This isotopically labeled compound is a critical tool in advanced research, particularly in pharmacokinetic studies and quantitative proteomics. This guide consolidates its chemical properties, outlines relevant experimental protocols, and illustrates its application in modern drug discovery and development workflows.
The nomenclature for this compound can vary. While the user request specified "d4", the most common variant involves deuteration of the three hydrogens on the terminal methyl group, correctly termed D-Alanine-3,3,3-N-t-Boc-d₃ . A "d4" variant implies additional deuteration at the alpha-carbon (D-Alanine-2,3,3,3-N-t-Boc-d₄ ). This guide will cover both, with a focus on the more frequently documented d₃ variant, and provide data for the non-deuterated analogue for comparative purposes.
Core Chemical Properties
The incorporation of deuterium (B1214612) atoms results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical reactivity of the molecule. This makes it an ideal internal standard for quantitative analysis.[1][2][3] The key physicochemical properties are summarized below.
| Property | N-Boc-D-alanine-3,3,3-d₃ | N-Boc-D-alanine-2,3,3,3-d₄ | N-Boc-D-alanine (Non-Deuterated) |
| Appearance | White to off-white solid[1][4] | - | White powder to crystal[5][6] |
| Molecular Formula | C₈H₁₂D₃NO₄[1] | C₈H₁₁D₄NO₄ | C₈H₁₅NO₄[5][7][8] |
| Molecular Weight | 192.23 g/mol [1][9][10] | 193.23 g/mol [11] | 189.21 g/mol [5][7][8] |
| CAS Number | 177614-70-9[1][9][10] | N/A | 7764-95-6[5][7][8] |
| Purity | ≥98%[1][4] | - | >98%[5][6] |
| Melting Point | - | - | 75-85 °C[5][6][] |
| Isotopic Enrichment | - | 98 atom % D[11] | - |
| Storage (Solid) | -20°C (3 years), 4°C (2 years)[1] | Room Temperature[11] | 2-8°C[][13] |
Synthesis and Logic
The synthesis of N-Boc-D-alanine-(deoxy)-d₄ involves two primary logical steps: the protection of the amine group with a tert-butoxycarbonyl (Boc) group and the isotopic labeling of the alanine (B10760859) molecule.
Caption: Logical workflow for the synthesis of N-Boc-D-alanine-d₄.
Experimental Protocols
This procedure describes the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common method in peptide chemistry.[14][15]
-
Dissolution: Dissolve deuterated D-alanine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (B95107) (THF).
-
Basification: Add a base, like sodium hydroxide (B78521) or triethylamine (B128534) (Et₃N), to deprotonate the amino group, making it nucleophilic.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) to a pH of ~3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
N-Boc-D-alanine-d₄ serves as an ideal internal standard (IS) for the accurate quantification of its non-deuterated analog in complex biological matrices.
-
Sample Preparation: Spike a known concentration of N-Boc-D-alanine-d₄ (the IS) into all samples, calibration standards, and quality control samples containing the analyte (non-deuterated N-Boc-D-alanine).
-
Extraction: Perform protein precipitation or liquid-liquid extraction to remove interfering matrix components. For example, add three volumes of ice-cold acetonitrile (B52724) to one volume of plasma, vortex, and centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The chromatographic method should separate the analyte and IS from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is plotted against the concentrations of the calibration standards to generate a calibration curve.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Biological and Pharmaceutical Context
N-protected D-amino acids like N-Boc-D-alanine are fundamental building blocks in Solid-Phase Peptide Synthesis (SPPS).[][16] Incorporating D-amino acids into peptide drug candidates can significantly enhance their stability against enzymatic degradation by proteases, thereby improving their in-vivo half-life. The deuterated version is used to precisely quantify these peptide drugs during development.[1]
Caption: General workflow for incorporating N-Boc-D-alanine in SPPS.
While the N-Boc protected and deuterated form is a synthetic tool, the core D-alanine molecule is a crucial component of the peptidoglycan cell wall in many bacteria.[17] D-alanine residues are incorporated into the pentapeptide side chains that cross-link to provide the cell wall with its structural integrity. This makes enzymes involved in D-alanine metabolism attractive targets for antimicrobial drug development.
Caption: Simplified pathway of D-Alanine incorporation in bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. N-(tert-Butoxycarbonyl)-D-alanine 7764-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. N-(tert-Butoxycarbonyl)-D-alanine 7764-95-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. N-Boc-D-alanine, 98+% | Fisher Scientific [fishersci.ca]
- 8. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-Alanine-3,3,3-D3-N-T-boc | C8H15NO4 | CID 16052265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 177614-70-9,D-ALANINE-3,3,3-D3-N-T-BOC | lookchem [lookchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]
- 17. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical characteristics of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated and protected amino acid derivative. Such isotopically labeled compounds are crucial in various research applications, including peptide synthesis, drug metabolism studies, and as internal standards in mass spectrometry-based assays. This document compiles available data and outlines standard experimental methodologies for the characterization of this and similar compounds.
Core Physical and Chemical Data
The quantitative data for this compound and its non-deuterated counterpart are summarized in the table below. It is important to note that specific experimental data for the deuterated compound is limited in publicly accessible literature; therefore, some properties are inferred from analogous compounds.
| Property | This compound | Boc-D-Alanine (Non-deuterated) | Data Source/Analogy |
| Chemical Formula | C₈H₁₁D₄NO₄ | C₈H₁₅NO₄ | Calculated / PubChem |
| Molecular Weight | 193.23 g/mol [1] | 189.21 g/mol [2][3] | PubChem / Vendor Data |
| Appearance | White Solid[1] | White to off-white powder[4] | Vendor Data (L-isomer) / Vendor Data |
| Melting Point | Not Available | 79-83 °C[5][6] | Vendor Data (L-isomer) |
| Boiling Point | Not Available | Not Available | |
| Solubility | Not Available | Sparingly soluble in water[4] | Vendor Data |
| Storage Conditions | 2-8°C Refrigerator[1] | Room temperature / -20°C for long-term[7] | Vendor Data |
Experimental Protocols
The characterization of a novel or synthesized compound like this compound involves a series of standard analytical techniques to confirm its identity, purity, and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and the successful incorporation of deuterium (B1214612).
-
Methodology:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The absence of a signal corresponding to the methyl protons (C3) and the presence of other expected proton signals (e.g., from the Boc group and the alpha-carbon) would confirm deuteration.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signal and confirm its location in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS)
-
Purpose: To determine the exact molecular weight and confirm the isotopic enrichment.
-
Methodology:
-
High-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the deuterated compound. The isotopic distribution pattern will also differ from the non-deuterated analog.
-
Melting Point Determination
-
Purpose: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.
-
Methodology:
-
A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure compound, this range is typically narrow.
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the compound.
-
Methodology:
-
A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). A gradient or isocratic elution method is developed using appropriate solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such a compound might be utilized as a tracer.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 2. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-D-Ala-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]
- 6. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Synthesis and Purification of N-t-Boc-D-Alanine-3,3,3-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3, a deuterated amino acid of significant interest in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex deuterated molecules. This document outlines a viable synthetic route, detailed experimental protocols, and purification strategies to obtain the target compound with high isotopic and enantiomeric purity.
Note on Nomenclature: The requested compound, D-Alanine-3,3,3-N-t-Boc-d4, is presumed to contain a typographical error. The deuteration of the methyl group (position 3) of alanine (B10760859) results in a d3-label. The subsequent attachment of the tert-butoxycarbonyl (Boc) protecting group does not introduce an additional deuterium (B1214612) atom. Therefore, this guide will focus on the synthesis of N-t-Boc-D-Alanine-3,3,3-d3.
Synthetic Strategy
The synthesis of N-t-Boc-D-Alanine-3,3,3-d3 is approached in a three-stage process. The first stage involves the synthesis of racemic DL-Alanine-3,3,3-d3. The second stage focuses on the chiral resolution of the racemic mixture to isolate the desired D-enantiomer. The final stage is the protection of the amino group of D-Alanine-3,3,3-d3 with a tert-butoxycarbonyl (Boc) group, followed by purification of the final product.
Experimental Protocols
Stage 1: Synthesis of DL-Alanine-3,3,3-d3
A common method for the synthesis of deuterated alanine is through a modified Strecker synthesis or by amination of a deuterated precursor.
Protocol: Synthesis of DL-Alanine-3,3,3-d3
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with deuterated acetaldehyde (B116499) (CD3CHO), ammonium (B1175870) chloride (NH4Cl), and sodium cyanide (NaCN) in an aqueous solution.
-
Reaction: The reaction mixture is stirred at room temperature for several hours to form the corresponding aminonitrile.
-
Hydrolysis: The aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid (HCl), under reflux to yield the racemic mixture of DL-Alanine-3,3,3-d3.
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of alanine (around 6.0) to precipitate the amino acid. The crude product is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Reagent/Parameter | Quantity/Condition |
| Deuterated Acetaldehyde | 1.0 eq |
| Ammonium Chloride | 1.1 eq |
| Sodium Cyanide | 1.1 eq |
| Solvent | Water/Ethanol |
| Reaction Temperature | Room Temperature |
| Hydrolysis | 6M HCl, Reflux |
| Typical Yield | 60-70% |
| Isotopic Purity | >98 atom % D |
Stage 2: Chiral Resolution of DL-Alanine-3,3,3-d3
The separation of the D and L enantiomers of the deuterated alanine can be achieved through enzymatic resolution or by preparative chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Enzymatic Resolution of DL-Alanine-3,3,3-d3
-
Enzyme Selection: An enzyme with high stereoselectivity, such as an L-amino acid oxidase or a D-amino acid specific acylase, is chosen. For instance, L-amino acid oxidase from Aspergillus fumigatus can be utilized to selectively degrade the L-enantiomer, leaving the D-enantiomer intact.[1]
-
Reaction Conditions: The racemic DL-Alanine-3,3,3-d3 is dissolved in a suitable buffer at the optimal pH and temperature for the chosen enzyme.
-
Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction is monitored for the disappearance of the L-enantiomer using chiral HPLC.
-
Purification: Once the reaction is complete, the enzyme is denatured and removed by filtration. The resulting solution containing D-Alanine-3,3,3-d3 is then purified by ion-exchange chromatography.
| Parameter | Condition |
| Enzyme | L-amino acid oxidase |
| Substrate Concentration | 10-50 mM |
| Buffer | Phosphate or Tris buffer |
| pH | 7.0-8.0 |
| Temperature | 30-37 °C |
| Enantiomeric Excess | >99% |
Alternatively, preparative chiral HPLC offers a direct method for separation.
Protocol: Preparative Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) suitable for the separation of amino acid enantiomers, such as a crown-ether based column (e.g., ChiroSil®) or a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), is used.[2]
-
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with a chiral selector is optimized for baseline separation of the D and L enantiomers.
-
Separation: The racemic mixture is injected onto the preparative chiral column, and the fractions corresponding to the D-enantiomer are collected.
-
Product Recovery: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the pure D-Alanine-3,3,3-d3.
| Parameter | Condition |
| Column | Crown-ether or Teicoplanin-based CSP |
| Mobile Phase | Methanol/Water/Formic Acid or Acetonitrile/Aqueous Buffer |
| Detection | UV at 205 nm |
| Enantiomeric Purity | >99% |
Stage 3: N-t-Boc Protection and Purification
The final step is the protection of the amino group of D-Alanine-3,3,3-d3 with a tert-butoxycarbonyl (Boc) group.
Protocol: N-t-Boc Protection of D-Alanine-3,3,3-d3
-
Reaction Setup: D-Alanine-3,3,3-d3 is dissolved in a mixture of dioxane and water, or acetone (B3395972) and water. A base, such as triethylamine (B128534) (Et3N) or sodium hydroxide (B78521) (NaOH), is added to the solution.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is added portion-wise to the stirred solution at room temperature or 0-10 °C.
-
Reaction: The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The organic solvent is removed under reduced pressure. The aqueous layer is washed with a non-polar solvent like ethyl acetate (B1210297) to remove byproducts. The aqueous phase is then acidified to pH 2-3 with a dilute acid (e.g., citric acid or HCl) and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-t-Boc-D-Alanine-3,3,3-d3, often as an oil or a waxy solid.
| Reagent/Parameter | Quantity/Condition |
| D-Alanine-3,3,3-d3 | 1.0 eq |
| (Boc)2O | 1.1-1.2 eq |
| Base | Triethylamine (1.5 eq) or NaOH |
| Solvent | Dioxane/Water (1:1) or Acetone/Water (2:1) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 85-95% |
Purification of N-t-Boc-D-Alanine-3,3,3-d3
The crude product is purified by recrystallization.
Protocol: Recrystallization
-
Inducing Crystallization: If the crude product is an oily substance, crystallization can be induced by adding seed crystals of N-Boc-D-alanine and allowing it to stand at room temperature.[3][4]
-
Pulping: The solidified mass is then triturated (pulped) with a weak polar solvent such as n-hexane or diethyl ether.[3][4]
-
Isolation: The solid product is collected by filtration, washed with the cold pulping solvent, and dried under vacuum.
| Parameter | Condition |
| Crystallization Method | Seeding and Pulping |
| Pulping Solvent | n-Hexane or Diethyl Ether |
| Final Purity (HPLC) | >99% |
Visualization of Experimental Workflow
The overall workflow for the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3 is depicted below.
Caption: Overall workflow for the synthesis and purification.
Data Summary
The following table summarizes the expected quantitative data for each key step in the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3.
| Stage | Step | Yield | Purity |
| 1. Synthesis | Synthesis of DL-Alanine-3,3,3-d3 | 60-70% | Isotopic Purity: >98 atom % D |
| 2. Resolution | Enzymatic Resolution or Chiral HPLC | 40-45% (from racemic) | Enantiomeric Excess: >99% |
| 3. Protection | N-t-Boc Protection | 85-95% | >95% (crude) |
| 4. Purification | Recrystallization | >90% (recovery) | >99% (HPLC) |
| Overall Yield | ~20-30% |
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3. The described protocols, combining a racemic synthesis, efficient chiral resolution, and standard protection and purification techniques, provide a clear pathway for researchers to obtain this valuable deuterated amino acid in high purity for a variety of applications in drug discovery and metabolic research. Careful execution of each step and diligent in-process monitoring are crucial for achieving the desired yield and purity of the final product.
References
A Technical Guide to D-Alanine-3,3,3-N-t-Boc-d4 for Researchers and Drug Development Professionals
An In-depth Overview of a Key Deuterated Amino Acid for Advanced Research Applications
This technical guide provides a comprehensive overview of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated, protected amino acid increasingly utilized in sophisticated research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key applications, experimental protocols, and relevant biological pathways.
Commercial Availability and Product Specifications
This compound and its closely related isotopologue, D-Alanine-2,3,3,3-d4-N-t-Boc, are available from a select number of specialized chemical suppliers. The choice of supplier may depend on the specific isotopic labeling pattern, required purity, and available quantities. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Enantiomeric Purity | Chemical Purity | Available Quantities |
| MedChemExpress | This compound | HY-130649S | Not specified | Not specified | ≥98.0% | 1mg, 5mg, 10mg |
| C/D/N Isotopes | D-Alanine-2,3,3,3-d4-N-t-BOC | D-6666 | 98 atom % D | 99% | Not specified | 50mg, 100mg |
| LGC Standards | D-Alanine-2,3,3,3-d4-N-t-BOC | CDN-D-6666 | 98 atom % D | ≥98% | min 98% | 50mg, 100mg |
| Santa Cruz Biotechnology | N-tert-Boc-L-alanine-D4 | sc-223688 | Not specified | Not specified | Not specified | 100mg, 500mg, 1g |
| Alsachim (a Shimadzu Group Company) | Custom Synthesis | - | Custom | Custom | Custom | Custom |
| Omicron Biochemicals, Inc. | Custom Synthesis | - | Custom | Custom | Custom | Custom |
| Isotec (Sigma-Aldrich) | Custom Synthesis | - | Custom | Custom | Custom | Custom |
Note: Data is compiled from publicly available information and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and pricing.
Core Applications in Research and Development
The incorporation of deuterium (B1214612) at the methyl group and the presence of the tert-Butyloxycarbonyl (Boc) protecting group make this compound a versatile tool for a range of applications, primarily centered around mass spectrometry-based techniques.
1. Metabolic Labeling and Flux Analysis: Deuterated amino acids serve as powerful tracers to investigate metabolic pathways and quantify the flux of metabolites through these pathways. In bacteria, D-alanine is a crucial component of the peptidoglycan cell wall.[1][2][3][4][5] By providing this compound (after deprotection) in the culture medium, researchers can trace its incorporation into the bacterial cell wall and study the dynamics of peptidoglycan synthesis and remodeling.
2. Internal Standard for Quantitative Mass Spectrometry: One of the most critical applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry (LC-MS/MS).[6][7][8] Due to their near-identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[7] The known concentration of the spiked deuterated standard allows for precise and accurate quantification of the endogenous analyte. This compound is an ideal internal standard for the quantification of D-Alanine-N-t-Boc or, after deprotection, for D-alanine itself.
3. Elucidation of Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding the metabolic fate of a drug candidate is crucial. While D-alanine itself is an endogenous molecule, derivatives containing D-alanine are investigated as potential therapeutics. Using a deuterated version of such a compound allows for the clear differentiation between the administered drug and its metabolites from the endogenous pool of related molecules.
Experimental Protocols
The following are detailed methodologies for the key applications of this compound.
Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification of D-Alanine
This protocol outlines the use of this compound as an internal standard for the quantification of D-alanine in a biological matrix (e.g., bacterial cell lysate).
1. Materials and Reagents:
- This compound
- D-Alanine standard
- Hydrochloric acid (HCl), 6N
- Acetonitrile (B52724) (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological sample (e.g., bacterial pellet)
- Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Preparation of Internal Standard (IS) Stock and Working Solutions:
- Deprotection of this compound: To use as an internal standard for D-alanine, the Boc protecting group must be removed. Dissolve a known amount of this compound in a suitable solvent (e.g., dioxane) and treat with 4N HCl in dioxane. Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain D-Alanine-d4 hydrochloride.
- IS Stock Solution: Accurately weigh the deprotected D-Alanine-d4 and dissolve in a known volume of ultrapure water to create a stock solution of 1 mg/mL.
- IS Working Solution: Dilute the stock solution with water:acetonitrile (1:1, v/v) to a final concentration of 1 µg/mL.
3. Sample Preparation:
- Hydrolysis of Biological Sample: Resuspend the bacterial pellet in 6N HCl. Heat at 110°C for 24 hours to hydrolyze proteins and release amino acids.
- Spiking with Internal Standard: To a known volume of the hydrolyzed sample, add a precise volume of the IS working solution.
- Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample, vortex, and centrifuge to pellet precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. For cleaner samples, an optional SPE cleanup step can be performed.
4. LC-MS/MS Analysis:
- LC Column: A HILIC or a suitable reversed-phase C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Develop a suitable gradient to achieve good separation of D-alanine.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
- D-Alanine (unlabeled): Determine the optimal precursor and product ions (e.g., m/z 90.05 -> 44.05).
- D-Alanine-d4 (IS): Determine the corresponding precursor and product ions (e.g., m/z 94.08 -> 48.08).
5. Data Analysis:
- Construct a calibration curve using known concentrations of the D-alanine standard spiked with the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard for each sample.
- Determine the concentration of D-alanine in the samples by interpolating from the calibration curve.
Protocol 2: Metabolic Labeling of Bacteria with D-Alanine-d4
This protocol describes the metabolic labeling of bacteria with D-Alanine-d4 to study cell wall dynamics.
1. Materials and Reagents:
- This compound
- Bacterial strain of interest
- Minimal essential medium (MEM) or other suitable growth medium lacking D-alanine
- Dialyzed fetal bovine serum (if required for the bacterial strain)
- Lysis buffer
2. Preparation of Labeling Medium:
- Deprotection of this compound: Follow the deprotection procedure described in Protocol 1 to obtain D-Alanine-d4.
- Prepare the bacterial growth medium according to standard protocols, but omit unlabeled D-alanine.
- Supplement the medium with the prepared D-Alanine-d4 at a concentration that supports bacterial growth.
3. Metabolic Labeling:
- Inoculate the bacterial strain into the D-Alanine-d4 containing medium.
- Grow the bacteria for a sufficient number of generations (typically 5-7) to ensure near-complete incorporation of the labeled amino acid.
- Harvest the bacterial cells at different time points if studying the dynamics of cell wall synthesis.
4. Sample Preparation for Mass Spectrometry:
- Wash the harvested bacterial cells with PBS to remove any remaining labeled medium.
- Lyse the cells using a suitable lysis buffer.
- Isolate the peptidoglycan fraction of the cell wall using established protocols (e.g., hot trichloroacetic acid or hydrofluoric acid treatment).
- Hydrolyze the isolated peptidoglycan using 6N HCl at 110°C for 24 hours.
5. LC-MS/MS Analysis:
- Analyze the hydrolyzed peptidoglycan samples by LC-MS/MS as described in Protocol 1.
- Monitor for both unlabeled D-alanine and D-Alanine-d4.
6. Data Analysis:
- Determine the percentage of incorporation of D-Alanine-d4 by calculating the ratio of the peak area of the labeled D-alanine to the total peak area (labeled + unlabeled).
- Analyze the changes in incorporation over time to study the dynamics of peptidoglycan synthesis.
Signaling Pathways and Biological Context
To effectively utilize this compound, an understanding of the biological pathways in which D-alanine participates is essential.
Bacterial Peptidoglycan Synthesis
In bacteria, D-alanine is a fundamental component of the peptidoglycan layer of the cell wall, providing structural integrity. The metabolic pathway involves the conversion of L-alanine to D-alanine by the enzyme alanine (B10760859) racemase.[1][3][5] D-alanine is then incorporated into the pentapeptide side chains of the peptidoglycan monomers.[2][4][9] These monomers are transported across the cell membrane and polymerized, with the D-alanine residues being crucial for the cross-linking of adjacent glycan strands, a reaction catalyzed by transpeptidases.
Caption: Bacterial D-Alanine metabolism and its incorporation into the peptidoglycan cell wall.
D-Amino Acids in Mammalian Neurotransmission
While once thought to be exclusive to lower organisms, D-amino acids, including D-alanine, are now recognized as playing significant roles in the mammalian central nervous system.[10][11][12][13][14][15][16] D-alanine can act as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in excitatory synaptic transmission and synaptic plasticity.[12][14] The modulation of NMDA receptor activity by D-amino acids has implications for various neurological processes and is an active area of research in neuroscience and drug discovery for neurological disorders.
Caption: Role of D-Alanine as a co-agonist at the NMDA receptor in glutamatergic neurotransmission.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC), a technique where a deuterated amino acid like D-Alanine-d4 could be employed.
Caption: A generalized experimental workflow for quantitative proteomics using SILAC.
Conclusion
This compound is a valuable tool for researchers in various fields, including microbiology, neurobiology, and pharmaceutical sciences. Its utility as a metabolic tracer and an internal standard for mass spectrometry enables precise and accurate quantitative studies. This guide provides a foundational understanding of its commercial availability, key applications, and detailed experimental protocols to facilitate its effective implementation in the laboratory. As research into the roles of D-amino acids in biology continues to expand, the demand for high-quality isotopically labeled compounds like this compound is expected to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 14. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Alanine-3,3,3-N-t-Boc-d3: CAS Number, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Alanine-3,3,3-N-t-Boc-d3, a deuterated and protected amino acid derivative. Below you will find its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications in research and development.
Compound Identification and Properties
D-Alanine-3,3,3-N-t-Boc-d3, a stable isotope-labeled version of N-tert-butoxycarbonyl-D-alanine, is a valuable tool in metabolic research and drug development. While the user's request specified a 'd4' isotopic variant, the commercially available and well-documented compound is D-Alanine-3,3,3-N-t-Boc-d3 . This guide will focus on this d3 isotopologue.
Chemical Identifiers
| Identifier | Value |
| Compound Name | D-Alanine-3,3,3-N-t-Boc-d3 |
| Synonyms | N-(tert-Butoxycarbonyl)-D-alanine-3,3,3-d3, Boc-D-Ala-d3 |
| CAS Number | 177614-70-9[1] |
| Molecular Formula | C₈H₁₂D₃NO₄ |
| Molecular Weight | 192.23 g/mol [1] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥98% |
| Storage | Recommended storage at -20°C for long-term stability[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of D-Alanine-3,3,3-N-t-Boc-d3 are crucial for its effective use in a research setting. The following sections outline a plausible synthetic route and standard analytical methods based on established chemical principles and available data for analogous compounds.
Synthesis of D-Alanine-3,3,3-N-t-Boc-d3
The synthesis of D-Alanine-3,3,3-N-t-Boc-d3 can be conceptualized as a two-step process: first, the deuteration of a suitable precursor to obtain D-Alanine-3,3,3-d3, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of D-Alanine-3,3,3-d3 (Hypothetical Route)
A common method for introducing deuterium (B1214612) at the methyl position of alanine (B10760859) involves the reduction of a suitable precursor in the presence of a deuterium source. One possible, though not explicitly documented, route could involve the reduction of a protected dehydroalanine (B155165) derivative using a deuterium source.
Step 2: N-Boc Protection of D-Alanine-3,3,3-d3
A general and widely used procedure for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.
Materials and Reagents:
-
D-Alanine-3,3,3-d3
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Triethylamine (B128534) (Et₃N)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve D-Alanine-3,3,3-d3 (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer twice with ethyl acetate to remove the oxime byproduct.
-
Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-Boc-D-alanine-3,3,3-d3.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized D-Alanine-3,3,3-N-t-Boc-d3.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm) and the alpha-proton of the alanine backbone. The characteristic quartet of the methyl group in the non-deuterated compound will be absent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the alpha-carbon of the alanine backbone, and a signal for the deuterated methyl carbon, which will be a multiplet due to C-D coupling.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound. The expected molecular ion peak in the mass spectrum would correspond to the calculated molecular weight of 192.23 g/mol .
Applications in Research and Drug Development
The primary utility of D-Alanine-3,3,3-N-t-Boc-d3 lies in its application as an internal standard and a tracer in various research and development contexts.
-
Metabolic Studies: As a stable isotope-labeled compound, it can be used to trace the metabolic fate of D-alanine or molecules containing a D-alanine moiety in biological systems without the complications of radioactivity.[1]
-
Pharmacokinetic Studies: The incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This compound can serve as a building block for the synthesis of deuterated drug candidates for such investigations.[1]
-
Quantitative Analysis: It is an ideal internal standard for quantitative analysis of non-deuterated N-Boc-D-alanine or related compounds by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), due to its similar chemical behavior and distinct mass.[1]
-
Peptide Synthesis: N-Boc protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis.[2] The deuterated version allows for the introduction of a stable isotopic label into peptides for structural or metabolic studies.
Visualizing Workflows and Relationships
To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: Synthetic workflow for D-Alanine-3,3,3-N-t-Boc-d3.
Caption: Analytical workflow for compound characterization.
References
molecular weight and structure of D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and structure of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated derivative of the amino acid D-alanine. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | Reference |
| Molecular Weight | 193.23 g/mol | [1][2] |
| Molecular Formula | C₈H₁₁D₄NO₄ | [1][2] |
| Canonical SMILES | CC(C)(C)OC(N--INVALID-LINK--([2H])C(O)=O)=O | [1][2] |
| Isotopic Enrichment | 98 atom % D | [3] |
| Enantiomeric Purity | 99% | [3] |
| Synonyms | Boc-D-Alanine-d4, BOC-D-Ala-OH-d4 | [3] |
| Storage Conditions | Room temperature | [1] |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [3] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below. The molecule consists of a D-alanine core where the four hydrogens on the C2 and C3 positions are replaced with deuterium (B1214612). The amino group is protected by a tert-butyloxycarbonyl (Boc) group.
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are primarily utilized as tracers and internal standards in analytical methodologies.[1][2] The incorporation of deuterium atoms results in a higher mass, which can be easily distinguished from its unlabeled counterpart by mass spectrometry. This property is particularly advantageous in:
-
Pharmacokinetic Studies: Deuteration can influence the metabolic and pharmacokinetic profiles of drugs.[1][2] This compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of D-alanine or related therapeutic agents.
-
Quantitative Analysis: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high precision and accuracy.
Experimental Protocols
Detailed, specific experimental protocols for the synthesis or use of this compound are not extensively published in readily accessible literature. However, general methodologies for the N-Boc protection of amino acids are well-established.
A common procedure involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The following represents a generalized workflow for such a synthesis:
Note: This is a representative protocol and the specific conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for the deuterated substrate.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the involvement of this compound in particular signaling pathways. Its utility is primarily as an analytical tool rather than a bioactive modulator of cellular signaling. Research involving this compound would likely focus on tracing the metabolic fate of D-alanine or serving as a standard for the quantification of D-alanine or its derivatives in biological matrices.
References
An In-depth Technical Guide to the Isotopic Purity of D-Alanine-3,3,3-N-t-Boc-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for D-Alanine-3,3,3-N-t-Boc-d3. This deuterated amino acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1][2] Accurate determination of its isotopic purity is crucial for the reliability and reproducibility of experimental results.
Introduction to Deuterated D-Alanine
D-Alanine-3,3,3-N-t-Boc-d3 is a stable isotope-labeled version of the amino acid D-alanine, where the three hydrogen atoms of the methyl group have been replaced with deuterium (B1214612). The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. The use of deuterated compounds has gained significant attention in pharmaceutical research due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.
Note on Nomenclature: While the prompt requested information on "D-Alanine-3,3,3-N-t-Boc-d4," the chemically prevalent and commercially available form involves deuteration of the methyl group, resulting in a "d3" compound. This guide will focus on the d3 isotopologue.
Synthesis and Purification
The synthesis of D-Alanine-3,3,3-N-t-Boc-d3 involves a two-step process: the deuteration of D-alanine followed by the protection of the amino group with a Boc moiety.
Synthesis of D-Alanine-3,3,3-d3
A common method for the synthesis of deuterated alanine (B10760859) is through the condensation of deuterated acetaldehyde (B116499) with an ammonia (B1221849) source and a cyanide source, followed by hydrolysis.
N-t-Boc Protection of D-Alanine-3,3,3-d3
The Boc protecting group is introduced to the deuterated D-alanine. A general and efficient method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
The following diagram illustrates the general workflow for the synthesis and purification of D-Alanine-3,3,3-N-t-Boc-d3.
Caption: General workflow for the synthesis and purification of D-Alanine-3,3,3-N-t-Boc-d3.
Determination of Isotopic Purity
The isotopic purity of D-Alanine-3,3,3-N-t-Boc-d3 is a critical parameter and is typically determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[4][5] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.
Experimental Protocol: LC-HRMS for Isotopic Purity
-
Sample Preparation: Dissolve a known amount of D-Alanine-3,3,3-N-t-Boc-d3 in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system to separate the analyte from any impurities.
-
Mass Spectrometric Analysis: Analyze the eluent using a high-resolution mass spectrometer in full scan mode.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the different isotopologues (d0, d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
Data Presentation: Expected Mass Spectrometry Data
| Isotopologue | Expected [M+H]⁺ (m/z) | Relative Abundance |
| d0 (C₈H₁₆NO₄) | 190.1079 | Low |
| d1 (C₈H₁₅DNO₄) | 191.1142 | Low |
| d2 (C₈H₁₄D₂NO₄) | 192.1205 | Low |
| d3 (C₈H₁₃D₃NO₄) | 193.1267 | High (>98%) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
The following diagram illustrates the logical workflow for determining isotopic purity using mass spectrometry.
Caption: Workflow for isotopic purity determination by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the compound and to determine the position of the deuterium labels. Both ¹H NMR and ²H NMR can be employed for a comprehensive analysis.
Experimental Protocol: NMR for Structural Confirmation and Isotopic Purity
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons (around 1.4 ppm for the non-deuterated analog) confirms successful deuteration.
-
The remaining proton signals (e.g., from the Boc group and the alpha-proton) should be present and integrate to the expected values.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum. A strong signal in the region corresponding to the methyl group will confirm the presence and location of the deuterium atoms.[6]
-
Data Presentation: Expected NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration (Expected) |
| ¹H | ~1.4 | - | Significantly reduced or absent |
| ¹H | ~1.45 | s | 9H (Boc group) |
| ¹H | ~4.3 | q | 1H (alpha-proton) |
| ¹H | ~9.0 | br s | 1H (NH) |
| ²H | ~1.4 | s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The following diagram illustrates the logical relationship in NMR-based analysis.
Caption: Logical workflow for NMR-based confirmation of deuteration.
Summary of Quantitative Data
The following table summarizes the typical purity specifications for commercially available D-Alanine-3,3,3-N-t-Boc-d3.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Enantiomeric Purity | ≥99% | Chiral HPLC |
Conclusion
The determination of the isotopic purity of D-Alanine-3,3,3-N-t-Boc-d3 is a critical quality control step to ensure the accuracy and reliability of research data. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive analysis of both the isotopic enrichment and the structural integrity of the molecule. The experimental protocols and data interpretation workflows outlined in this guide serve as a valuable resource for researchers and scientists working with this and other deuterated compounds.
References
- 1. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile of N-tert-Butoxycarbonyl-D-Alanine-3,3,3-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
N-tert-Butoxycarbonyl-D-Alanine-3,3,3-d3 is a stable isotope-labeled derivative of D-alanine, a non-essential amino acid. The incorporation of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) in various stages of drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group enhances the hydrophobicity of the molecule, significantly influencing its solubility. Understanding the solubility of this compound is critical for its effective use in experimental assays, ensuring accurate concentration preparation, and avoiding precipitation in stock solutions or experimental media.
Data Presentation: Solubility of N-t-Boc-D-alanine
Quantitative solubility data for D-Alanine-3,3,3-N-t-Boc-d4 is not extensively documented. However, the solubility of its non-deuterated analogue, N-t-Boc-D-alanine, provides a strong predictive basis. The presence of the deuterium atoms is not expected to significantly alter the solubility properties.
The solubility of N-t-Boc-D-alanine is generally low in aqueous solutions and high in common organic solvents. This is attributed to the hydrophobic nature of the alanine (B10760859) side chain and the bulky, nonpolar Boc group.
Table 1: Qualitative Solubility of N-t-Boc-D-alanine in Common Solvents
| Solvent | Type | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2] |
| Methanol | Polar Protic | Soluble | [1][2] |
| Chloroform (B151607) | Nonpolar | Soluble | [1][2] |
| Water | Polar Protic | Sparingly Soluble | [3] |
Note: "Soluble" indicates that the compound is likely to dissolve at concentrations commonly used in laboratory settings (e.g., ≥ 1 mg/mL). "Sparingly Soluble" suggests low solubility in water, which is a common characteristic of Boc-protected amino acids.
Experimental Protocols: Determination of Solubility
The following is a general protocol for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound powder
-
A selection of analytical grade solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform, Ethyl Acetate)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of each test solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 1-2 minutes.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter appropriate for the solvent used to remove any remaining microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a suitable solvent for a protected amino acid and a general experimental workflow for solubility determination.
Caption: A logical workflow for selecting an appropriate solvent for a protected amino acid.
Caption: A general experimental workflow for determining the solubility of a compound.
Conclusion
While quantitative solubility data for this compound remains to be formally published, the known solubility of its non-deuterated counterpart, N-t-Boc-D-alanine, in common organic solvents like DMSO, methanol, and chloroform provides a reliable starting point for its use in research and development. For applications requiring precise concentration, the experimental protocol detailed in this guide can be employed to determine its solubility in specific solvent systems. The provided workflows offer a systematic approach to solvent selection and solubility determination, aiding in the effective and accurate application of this important analytical standard.
References
An In-depth Technical Guide on the Stability and Storage of D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Alanine-3,3,3-N-t-Boc-d4, a deuterated derivative of N-t-Boc-D-alanine. The inclusion of deuterium (B1214612) makes it a valuable tool in metabolic studies and as an internal standard in quantitative analysis by mass spectrometry. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
This compound is a white to off-white solid. While specific data for the d4 variant is not extensively published, the properties are comparable to its non-deuterated and d3-analogues.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁D₄NO₄ | MedChemExpress[1] |
| Molecular Weight | 193.23 g/mol | MedChemExpress[1] |
| Appearance | White to off-white powder/solid | Fisher Scientific, MedChemExpress[2] |
| Melting Point | 79 - 84 °C (for non-deuterated analogue) | Fisher Scientific, Sigma-Aldrich[3] |
| Solubility | No specific data available. The non-deuterated form is soluble in DMSO.[4] |
Stability Profile
The N-t-Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. The deuteration at the methyl group is not expected to significantly alter the fundamental chemical stability of the Boc group or the overall molecule under standard laboratory conditions. The compound is generally stable under normal conditions. However, certain conditions can lead to degradation.
Key Stability Considerations:
-
pH: Avoid strong acidic conditions, which will lead to the cleavage of the Boc protecting group.
-
Temperature: While stable at room temperature for short periods, elevated temperatures can promote degradation.
-
Moisture: The compound should be protected from moisture. It is advisable to handle it in a dry environment and store it with a desiccant.
-
Oxidizing Agents: Avoid contact with strong oxidizing agents.[5]
-
Light: As a general precaution for complex organic molecules, protection from light is recommended for long-term storage.[5]
Hazardous Decomposition: Upon decomposition, this compound may produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
Recommended Storage Conditions
For optimal stability and to ensure the integrity of the compound over time, the following storage conditions are recommended. Long-term storage recommendations are based on data for the non-deuterated and d3-analogues.
| Condition | Temperature | Duration | Atmosphere | Notes |
| Short-term (Shipping) | Room Temperature | As required | Ambient | May vary by supplier.[1][7] |
| Mid-term Storage | +2°C to +8°C | Up to 2 years | Dry, dark | Keep container tightly sealed.[2][4][5] |
| Long-term Storage | -20°C | Up to 3 years | Dry, dark, inert gas (optional) | Recommended for maximum stability.[2][4] |
| In Solution | -80°C | Up to 6 months | In a suitable solvent (e.g., DMSO) | Aliquot to avoid repeated freeze-thaw cycles.[2][4] |
After three years of storage, it is recommended to re-analyze the chemical purity of the compound before use.[8]
Experimental Protocols
General Workflow for Stability Assessment:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(tert-ブトキシカルボニル)-L-アラニン-13C3,2,3,3,3-d4 97 atom % D, 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope.com [isotope.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Unlocking Cellular Secrets: A Technical Guide to the Applications of Deuterated D-Alanine in Research
For Immediate Release
Tewksbury, MA – December 10, 2025 – The strategic incorporation of deuterium (B1214612) into molecules has opened new frontiers in scientific research. This guide delves into the multifaceted applications of deuterated D-alanine (B559566), a stable isotope-labeled amino acid, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. From elucidating metabolic pathways to enhancing drug efficacy, deuterated D-alanine is proving to be an invaluable tool in the modern laboratory.
Introduction: The Power of a Heavy Isotope
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is the cornerstone of many applications of deuterated compounds in research. When deuterium is incorporated into a molecule like D-alanine, it can slow down metabolic processes involving the cleavage of that C-D bond, providing a unique window into biological systems.[1][2]
D-alanine itself is a fascinating molecule, primarily found in the cell walls of bacteria, where it is a crucial component of peptidoglycan.[3][4] Its relative absence in mammals makes it an excellent target for antimicrobial research and a specific probe for bacterial metabolism.[5] This guide will explore the synergistic potential of combining the unique properties of deuterium with the biological significance of D-alanine.
Core Applications in Research
The utility of deuterated D-alanine spans several key areas of scientific investigation:
-
Metabolic Studies and Isotopic Tracing: As a stable, non-radioactive tracer, deuterated D-alanine allows for the safe and effective monitoring of metabolic pathways in vivo and in vitro.[6][7] It is particularly powerful in studying bacterial physiology, where it can be used to track the synthesis and turnover of the cell wall.[5] The incorporation of the deuterium label can be quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
-
Elucidation of Enzyme Mechanisms: The kinetic isotope effect of the C-D bond makes deuterated D-alanine an exceptional tool for probing the mechanisms of enzymes that metabolize D-alanine.[8][9][10] By comparing the reaction rates of deuterated and non-deuterated D-alanine, researchers can gain insights into the rate-limiting steps of enzymatic reactions. Key enzymes studied using this approach include D-amino acid oxidase (DAAO) and alanine (B10760859) racemase.[11][12][13]
-
Bacterial Cell Wall Biology and Antimicrobial Drug Development: Given the central role of D-alanine in the structure of peptidoglycan, deuterated D-alanine is instrumental in studying the biosynthesis of this essential bacterial polymer.[3][4][14] Understanding how bacteria build and modify their cell walls is critical for the development of new antibiotics.[5] Deuterated D-alanine can be used to study the effects of antibiotics that target cell wall synthesis.
-
Pharmacokinetic Modulation in Drug Development: The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms in a drug molecule are replaced with deuterium to favorably alter its pharmacokinetic profile.[6][9][10] By slowing down metabolism, deuteration can increase a drug's half-life, reduce toxic metabolite formation, and improve its overall efficacy.[1][2] While not a direct therapeutic agent itself, the study of deuterated D-alanine provides valuable insights into the broader application of this principle.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of D-alanine in various experimental contexts. It is important to note that specific kinetic data for deuterated D-alanine is not always available in the literature; in such cases, data for non-deuterated D-alanine is provided as a reference.
| Parameter | Value | Organism/System | Reference |
| D-Amino Acid Oxidase | |||
| pK₁ (enzyme group) | 6.26 - 7.95 | Rhodotorula gracilis | [5] |
| pK₂ (substrate amino group) | 9.90 - 10.8 | Rhodotorula gracilis | [5] |
| Kinetic Isotope Effect (kH/kD) | 1.75 on the limiting rate of reduction | Hog Kidney | [15] |
| D-Alanine Kinetics | |||
| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 µM (low dose) | Human | |
| 1692.0 ± 69.3 µM (high dose) | Human | ||
| Time to Peak (tmax) | 0.60 ± 0.06 h (low dose) | Human | |
| 0.85 ± 0.06 h (high dose) | Human | ||
| Clearance | 12.5 ± 0.3 L/h | Human | |
| Half-life | 0.46 ± 0.04 h | Human | |
| Teichoic Acid Composition | |||
| D-Ala to GlcNAc ratio (WT) | 0.54 ± 0.08 | S. aureus | [16] |
| D-Ala to GlcNAc ratio (LTA- mutant) | 0.11 ± 0.01 | S. aureus | [16] |
| Table 1: Key Quantitative Parameters in D-Alanine Research. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated D-alanine. These protocols are synthesized from best practices described in the literature.
Analysis of Deuterated D-Alanine Incorporation into Bacterial Peptidoglycan via GC-MS
This protocol outlines the steps for labeling bacterial cells with deuterated D-alanine, isolating the peptidoglycan, and analyzing the isotopic enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial culture of interest
-
Growth medium
-
Deuterated D-alanine (e.g., D-alanine-2,3,3,3-d4)
-
Lysis buffer (e.g., 4% SDS)
-
Enzymes for peptidoglycan purification (e.g., DNase, RNase, trypsin)
-
Hydrochloric acid (6 M)
-
Derivatization agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Internal standard (e.g., L-alanine-13C3,15N)
-
GC-MS system
Procedure:
-
Bacterial Growth and Labeling:
-
Grow the bacterial culture to the desired optical density (e.g., mid-log phase).
-
Supplement the growth medium with a known concentration of deuterated D-alanine (e.g., 1 mM).
-
Continue incubation for a period sufficient for incorporation into the cell wall (e.g., one to two generations).
-
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in lysis buffer and boil to lyse the cells and solubilize membranes.
-
-
Peptidoglycan Isolation and Purification:
-
Centrifuge the lysate to pellet the crude peptidoglycan.
-
Wash the pellet extensively with water to remove the detergent.
-
Treat the pellet with DNase and RNase to remove nucleic acid contamination.
-
Treat with trypsin to digest any remaining proteins.
-
Wash the purified peptidoglycan with water and lyophilize.
-
-
Hydrolysis:
-
Hydrolyze the purified peptidoglycan in 6 M HCl at 110°C for 16-24 hours to break it down into its constituent amino acids.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Derivatization:
-
Add the internal standard to the dried hydrolysate.
-
Derivatize the amino acids using MTBSTFA according to the manufacturer's protocol. This typically involves heating the sample with the reagent to produce volatile derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the amino acid derivatives.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions and characteristic fragments of both the deuterated and non-deuterated D-alanine derivatives, as well as the internal standard.
-
-
Data Analysis:
-
Calculate the isotopic enrichment of D-alanine by determining the ratio of the peak areas of the deuterated and non-deuterated forms.
-
Use the internal standard to correct for variations in sample preparation and injection volume.
-
D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of DAAO using D-alanine as a substrate. The production of hydrogen peroxide is coupled to a colorimetric reaction.
Materials:
-
Purified D-amino acid oxidase
-
D-alanine solution (substrate)
-
Horseradish peroxidase (HRP)
-
O-dianisidine dihydrochloride (B599025) (chromogenic substrate)
-
Sodium pyrophosphate buffer (pH 8.3)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing sodium pyrophosphate buffer, D-alanine, and o-dianisidine.
-
-
Assay Execution:
-
Pipette the reaction mixture into a cuvette and add HRP.
-
Incubate the cuvette at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the DAAO enzyme solution.
-
Monitor the increase in absorbance at 436 nm over time. This corresponds to the oxidation of o-dianisidine by HRP in the presence of hydrogen peroxide produced by the DAAO reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the oxidation of one micromole of D-alanine per minute under the specified conditions.
-
To study the kinetic isotope effect, this assay can be performed in parallel with deuterated D-alanine and non-deuterated D-alanine, and the initial velocities can be compared.
Visualizing the Pathways: Signaling and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving deuterated D-alanine.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variations in the Degree of d-Alanylation of Teichoic Acids in Lactococcus lactis Alter Resistance to Cationic Antimicrobials but Have No Effect on Bacterial Surface Hydrophobicity and Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of amino acid chemistry, particularly in the intricate process of peptide synthesis and the development of complex organic molecules. Its widespread adoption stems from its unique combination of stability under a range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's fundamental role, detailing its application, the chemistry of its installation and cleavage, and practical considerations for its use in research and development.
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate-based protecting group that temporarily masks the nucleophilic and basic nature of the amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions during subsequent chemical transformations, most notably the formation of amide bonds in peptide synthesis.[2][3]
Introduction of the Boc Group (Boc Protection)
The most common method for the introduction of the Boc group onto an amino acid is through the reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[4][5] This reaction is typically carried out under basic conditions. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[6][7] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7]
The general mechanism for Boc protection is illustrated below:
Removal of the Boc Group (Deprotection)
The key advantage of the Boc group is its lability under acidic conditions.[8] Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the Boc group.[2][5] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[1][9] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][10] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[9][10]
The mechanism of Boc deprotection is depicted in the following diagram:
A significant consideration during Boc deprotection is the generation of the reactive tert-butyl cation.[11][12] This electrophile can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[11][13] To prevent these side reactions, scavengers such as anisole, thioanisole, or dithiothreitol (B142953) (DTT) are often added to the deprotection solution to trap the tert-butyl cations.[8][11]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[14][15] In the "Boc/Bzl" protection strategy, the α-amino group of the growing peptide chain is temporarily protected with the Boc group, while more permanent benzyl-based protecting groups are used for the amino acid side chains.[11][15]
The SPPS cycle using the Boc strategy involves the following key steps:
-
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed with an acid, typically TFA in dichloromethane (B109758) (DCM).[16]
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine.[11]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.
-
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated until the desired peptide sequence is assembled. The workflow is illustrated below:
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain acid-sensitive ester or thioester moieties.[14][][18]
Quantitative Data
The efficiency of Boc protection and deprotection reactions is critical for the successful synthesis of peptides and other complex molecules. The following tables summarize typical reaction conditions and outcomes.
| Parameter | Boc Protection | Boc Deprotection |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water | Dichloromethane (DCM) |
| Base/Acid | Triethylamine (TEA), Sodium hydroxide (B78521) (NaOH), DMAP | 25-50% TFA in DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours | 15 - 30 minutes |
| Typical Yield | > 90% | Quantitative |
Table 1: General comparison of Boc protection and deprotection reaction parameters.
| Amino Acid Derivative | ¹H NMR (CDCl₃, δ ppm) - Boc group | ¹³C NMR (CDCl₃, δ ppm) - Boc group |
| N-Boc-L-alanine-OMe | 1.44 (s, 9H) | 28.3 (C(CH₃)₃), 80.4 (C(CH₃)₃) |
| N-Boc-L-proline-OMe | 1.41 (s, 9H) | 28.3 (C(CH₃)₃), 79.8 (C(CH₃)₃) |
| N-Boc-L-serine-OMe | 1.44 (s, 9H) | 28.3 (C(CH₃)₃), 80.4 (C(CH₃)₃) |
Table 2: Representative NMR spectroscopic data for the Boc group in protected amino acid methyl esters.[19]
Experimental Protocols
Protocol for Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using Boc anhydride.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid in 1 M NaOH solution and dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol for Boc Deprotection of a Peptide on Solid Phase
This protocol outlines the removal of the Boc group from a peptide attached to a resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.[10]
-
Drain the solvent.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Shake the vessel for 1-2 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and shake for 20-30 minutes.[10]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x) to remove residual acid.
-
Wash the resin with isopropanol (B130326) (2x) and then DCM (2x).[16]
-
Neutralize the resin by washing with a 5-10% solution of DIEA in DCM (2x, 2 minutes each).[10]
-
Wash the resin with DCM (3x) to remove excess base. The deprotected peptide-resin is now ready for the next coupling step.
Conclusion
The tert-butyloxycarbonyl protecting group remains a vital tool in the arsenal (B13267) of chemists and drug development professionals. Its reliability, ease of use, and well-understood chemistry have solidified its position in both academic research and industrial applications. While alternative protecting group strategies exist, the Boc group's unique properties ensure its continued relevance, particularly in the context of solid-phase peptide synthesis and the construction of complex, multifunctional molecules. A thorough understanding of its application, including the nuances of its protection and deprotection chemistry, is essential for any scientist working in these fields.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. genscript.com [genscript.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. One moment, please... [total-synthesis.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. chempep.com [chempep.com]
- 18. biosynth.com [biosynth.com]
- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for D-Alanine-3,3,3-N-t-Boc-d4 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of D-Alanine-3,3,3-N-t-Boc-d4 in solid-phase peptide synthesis (SPPS). The incorporation of this isotopically labeled, non-proteinogenic amino acid offers significant advantages in the development of peptide-based therapeutics, primarily by enhancing metabolic stability and enabling precise pharmacokinetic studies.
The substitution of L-amino acids with D-amino acids, such as D-alanine, is a well-established strategy to increase resistance to enzymatic degradation by proteases.[1][2][3] Furthermore, the presence of deuterium (B1214612) at the methyl side chain (d4) can lead to a stronger C-D bond compared to a C-H bond, which can further slow down metabolism at this position, a phenomenon known as the kinetic isotope effect.[4] This dual modification makes this compound a valuable building block for designing peptide drug candidates with improved in vivo half-lives.[4][5]
Key Applications
Incorporating this compound into peptide sequences is particularly beneficial for:
-
Enhancing Metabolic Stability: Peptides containing D-alanine are less susceptible to degradation by endogenous proteases, leading to a longer circulation half-life.[1][2]
-
Improving Pharmacokinetic Profiles: The increased stability can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Quantitative Analysis: The deuterium label serves as a stable isotope tag, facilitating accurate quantification in complex biological matrices using mass spectrometry.[6]
-
Mechanism of Action Studies: Labeled peptides can be used as tracers in various assays to study drug-target interactions and metabolic pathways.
Data Presentation: Synthesis and Stability Parameters
The following tables summarize the expected performance of this compound in Boc-SPPS and its impact on peptide stability.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | With optimal coupling reagents and extended reaction times. |
| Deuterium Retention | >99% | The C-D bonds on the methyl group are stable to standard Boc-SPPS conditions. |
| Racemization Risk | Low | With appropriate coupling reagents and additives like HOBt. |
| Table 1: Anticipated Synthesis Parameters for Boc-D-Ala(d4)-OH. |
| Peptide | Half-life in Human Plasma (t½) | Method |
| Model Peptide (with L-Ala) | ~ 5 min | In vitro incubation followed by LC-MS analysis. |
| Model Peptide (with D-Ala-d4) | > 24 hours | In vitro incubation followed by LC-MS analysis. |
| Table 2: Illustrative Metabolic Stability Comparison. |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and subsequent analysis are provided below.
Protocol 1: Boc-SPPS Incorporating this compound
This protocol outlines a standard manual Boc-SPPS cycle for incorporating the deuterated D-alanine residue.
Materials:
-
Merrifield or PAM resin[7]
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)[7]
-
Diisopropylethylamine (DIPEA)[8]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc-SPPS comparison if needed)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)[10][11]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[7]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.[8]
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours. Due to the potential for steric hindrance with D-amino acids, a longer coupling time is recommended.[12]
-
-
Monitoring Coupling Efficiency:
-
Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction.[13]
-
If the Kaiser test is positive (blue beads), perform a second coupling with a fresh solution of activated amino acid for another 2 hours.
-
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF with scavengers) for 1-2 hours at 0°C.[10][11]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide.
-
Protocol 2: Peptide Purification and Analysis
Materials:
-
Crude lyophilized peptide
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for MS)[14]
-
Reversed-phase HPLC system with a C18 column[15]
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC. Purity should be >95%.[15]
-
Confirm the molecular weight of the purified peptide by mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide containing the d4-alanine residue.[16]
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 3: In Vitro Metabolic Stability Assay
Materials:
-
Purified peptide (with and without D-Ala-d4)
-
Phosphate (B84403) buffer
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm human plasma or a suspension of liver microsomes in phosphate buffer to 37°C.
-
Add the test peptide to a final concentration of 1-10 µM.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold acetonitrile with 0.1% formic acid.[19]
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the amount of remaining parent peptide at each time point.[17]
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the natural log-transformed data.
-
Visualizations
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 13. chempep.com [chempep.com]
- 14. agilent.com [agilent.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating D-Alanine-3,3,3-N-t-Boc-d4 into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of isotopically labeled amino acids into peptide sequences is a powerful tool in drug discovery and development. D-Alanine-3,3,3-N-t-Boc-d4, a deuterated and protected form of D-alanine, offers unique advantages for studying peptide structure, metabolism, and dynamics. The presence of deuterium (B1214612) (d4) at the methyl side chain provides a spectroscopic marker for Nuclear Magnetic Resonance (NMR) studies and can enhance metabolic stability by exploiting the kinetic isotope effect. The D-configuration of the alanine (B10760859) residue can impart resistance to enzymatic degradation and influence peptide conformation.
These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, analysis, and relevant workflows are presented to assist researchers in leveraging the benefits of this unique amino acid analog.
Applications of this compound in Peptide Research
The incorporation of this compound into peptides serves several key purposes in research and drug development:
-
Metabolic Stability Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic cleavage at the deuterated site, a phenomenon known as the kinetic isotope effect.[1] By replacing L-alanine with its deuterated D-isomer, researchers can investigate and potentially enhance the metabolic stability and pharmacokinetic profile of peptide drug candidates.[1]
-
Structural Biology and NMR Spectroscopy: The deuterium label serves as a valuable probe in NMR spectroscopy.[2] It can simplify complex proton NMR spectra and be used in specialized 2D NMR experiments to determine the conformation of the peptide and its interaction with binding partners.[3][4]
-
Quantitative Proteomics and Mass Spectrometry: Peptides containing stable isotopes are used as internal standards in mass spectrometry-based quantitative proteomics.[5][6] The known mass shift allows for precise quantification of the corresponding unlabeled peptide in complex biological samples.
-
Elucidation of Reaction Mechanisms: The stereochemistry of the D-alanine can be used to probe enzymatic reaction mechanisms and to understand the structural requirements for peptide-receptor interactions. The introduction of D-amino acids can also help to overcome conformational problems during peptide synthesis.[7]
Experimental Protocols
The incorporation of this compound is achieved using standard Boc-SPPS protocols. Due to the steric hindrance of the D-amino acid, some modifications to coupling times and reagents may be necessary to ensure high coupling efficiency.
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole (B1667542) or TFMSA/TFA/scavengers)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
-
Reagents for ninhydrin (B49086) test
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
The synthesis cycle for incorporating each amino acid, including this compound, consists of deprotection, washing, coupling, and washing steps.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin three times with DMF to remove impurities.
-
Swell the resin in DMF for at least 30 minutes before the first coupling step.[8]
Step 2: Nα-Boc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% (v/v) TFA in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).[8]
Step 3: Neutralization
-
Prepare a 5-10% (v/v) solution of DIEA in DMF or DCM.
-
Add the neutralization solution to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step two more times.
-
Wash the resin with DMF (3-5 times) to remove excess base.[8]
Step 4: Coupling of this compound Due to the potential for slower coupling kinetics with sterically hindered amino acids, careful selection of coupling reagents and monitoring of the reaction is crucial.[9][10]
-
Recommended Method: HBTU/DIEA in-situ neutralization and coupling
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Immediately add the activation mixture to the resin after the Nα-Boc deprotection and DCM washes (the separate neutralization step can be omitted).
-
Agitate the reaction mixture for 60-120 minutes.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.[11]
-
-
Alternative Method: DIC/HOBt Coupling
-
In a separate vial, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the neutralized resin.
-
Add DIC (2-4 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours.
-
Monitor the reaction with the ninhydrin test.
-
Step 5: Washing
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
Standard HF Cleavage Protocol Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Place the dried peptide-resin in an HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v).
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Peptide Purification and Analysis
Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.
Analysis: The purified peptide should be analyzed to confirm its identity, purity, and the successful incorporation of this compound.
Analytical Protocols
Mass Spectrometry for Verification and Isotopic Enrichment
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide and verifying the incorporation of the deuterated alanine.
Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA in water).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).
-
Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry to form crystals.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular weight of the peptide will be increased by 4 Da due to the four deuterium atoms in this compound. The mass of the Boc group is removed during cleavage.
-
-
Tandem MS (MS/MS) for Sequence Confirmation:
-
Select the parent ion of the peptide for fragmentation.
-
Analysis of the fragment ions will confirm the peptide sequence and the location of the d4-D-alanine residue.
-
Quantitative Analysis of Isotopic Enrichment: High-resolution mass spectrometry can be used to determine the isotopic enrichment of the final peptide. The relative intensities of the isotopic peaks corresponding to the unlabeled and d4-labeled peptide fragments can be used to calculate the percentage of incorporation.
NMR Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of the peptide in solution.[12] The deuterium label on the D-alanine can be a useful probe.
Protocol for 2D NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a concentration of at least 1 mM.[13] The sample should be free of paramagnetic impurities.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
TOCSY: Identifies protons that are coupled to each other within the same amino acid residue.
-
NOESY: Identifies protons that are close to each other in space (less than 5 Å), providing information about the peptide's conformation.[14]
-
-
Data Analysis:
-
The absence of proton signals from the methyl group of the deuterated D-alanine in the ¹H NMR spectrum will confirm its incorporation.
-
The NOE cross-peaks involving the remaining protons of the d4-D-alanine residue can be used to determine its local conformation and its interactions with other residues in the peptide.
-
Data Presentation
Quantitative data from the synthesis and analysis should be summarized for clarity.
Table 1: Representative Coupling Efficiencies of Sterically Hindered Amino Acids in Boc-SPPS
| Amino Acid Coupled | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| Boc-D-Val-OH | HBTU/DIEA | 120 | >99 | [15] |
| Boc-Ile-OH | HBTU/DIEA | 120 | >98 | [15] |
| Boc-D-Cha-OH | HBTU/DIEA | 120 | >99 | [9] |
| Boc-D-Ala-OH | DIC/HOBt | 240 | >99 | [7] |
Note: Coupling efficiencies are sequence-dependent and may require optimization. The ninhydrin test is recommended for monitoring each coupling step.
Table 2: Expected Mass Shift in Mass Spectrometry Analysis
| Isotopic Label | Chemical Formula | Mass Shift (Da) |
| D-Alanine-3,3,3-d4 | C₃H₃D₄NO₂ | +4.025 |
Visualization of Workflows
Boc-SPPS Cycle for this compound Incorporation
Caption: Workflow for the incorporation of this compound using the Boc-SPPS cycle.
Analytical Workflow for Peptide Characterization
Caption: Analytical workflow for the purification and characterization of the final peptide.
References
- 1. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 2. jpt.com [jpt.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. youtube.com [youtube.com]
- 15. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of the tert-butyloxycarbonyl (Boc) group from D-Alanine-3,3,3-N-t-Boc-d4. The protocol detailed below is a standard and robust method widely used in organic synthesis and peptide chemistry.
The tert-butyloxycarbonyl (Boc) group is a frequently utilized protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection because of its efficacy and volatility, which aids in product isolation.[1] The mechanism of Boc deprotection with TFA involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][3][4] The resulting amine is typically obtained as its trifluoroacetate (B77799) salt.[1][3]
The presence of deuterium (B1214612) atoms on the methyl group of D-alanine is not expected to interfere with the Boc deprotection mechanism. Therefore, standard protocols for the deprotection of non-deuterated Boc-protected amino acids are applicable.
Experimental Protocol
This protocol outlines the complete removal of the Boc protecting group from this compound using a solution of trifluoroacetic acid in dichloromethane (B109758).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is a 1:1 mixture of DCM and TFA, or a final concentration of 20-50% TFA in DCM.[5][6]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 30 minutes to 2 hours.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[7]
-
Removal of Volatiles: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6][7]
-
Isolation as TFA Salt (Optional): To the residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[6] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Work-up for Free Amine:
-
Dissolve the residue in an appropriate organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7] Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to obtain the deprotected D-Alanine-3,3,3-d3 as the free amine.
-
Data Presentation
The following table summarizes the key quantitative parameters for the Boc deprotection of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | 1 equivalent |
| Solvent | Dichloromethane (DCM), anhydrous | ~10 mL / g of starting material |
| Reagent | Trifluoroacetic acid (TFA) | 20-50% v/v in DCM |
| Temperature | 0 °C to Room Temperature | Initial cooling, then warm to RT |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS |
| Expected Product | D-Alanine-3,3,3-d3 | Isolated as TFA salt or free amine |
Visualizations
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: D-Alanine-N-t-Boc-d4 as an Internal Standard for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by mass spectrometry (MS) is a powerful technique used extensively in metabolomics, proteomics, and pharmaceutical development.[1] However, the accuracy and reliability of MS data can be affected by various factors, including sample loss during preparation, variability in instrument performance, and matrix effects that cause ion suppression or enhancement.[2][3] To correct for these variations, a stable isotope-labeled (SIL) internal standard is essential.[2][4] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1] This ensures that the internal standard co-elutes with the analyte and experiences the same experimental variations, allowing for accurate normalization and quantification.[5]
This document provides a detailed protocol for using D-Alanine-2,3,3,3-N-t-Boc-d4 as an internal standard for the quantitative analysis of D-Alanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). D-amino acids like D-alanine are increasingly recognized for their roles in various biological processes and as potential biomarkers for diseases such as schizophrenia, epilepsy, and diabetes mellitus.[6] Accurate quantification is therefore critical for advancing research in these areas.
Note on Nomenclature: The requested compound "D-Alanine-3,3,3-N-t-Boc-d4" suggests four deuterium (B1214612) atoms on the third carbon. As the methyl group (C3) of alanine (B10760859) only contains three hydrogen atoms, this document will proceed under the assumption that the intended compound is D-Alanine-2,3,3,3-d4-N-t-Boc , a chemically appropriate deuterated standard.[7] The N-t-Boc protecting group enhances chromatographic retention on reversed-phase columns and is easily removed if necessary.
Principles of Internal Standardization
The core principle of using a SIL internal standard is to add a known concentration of the labeled compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] The ratio of the analyte's MS signal to the internal standard's MS signal is then used for quantification. This ratio remains constant even if sample is lost or if ionization efficiency changes, as both compounds are affected proportionally.
Caption: Logic of using an internal standard to mitigate analytical variability.
Experimental Protocols
This section outlines a typical workflow for the quantification of D-Alanine in human plasma using D-Alanine-2,3,3,3-d4-N-t-Boc as an internal standard.
Materials and Reagents
-
Analyte: D-Alanine
-
Internal Standard (IS): D-Alanine-2,3,3,3-d4-N-t-Boc (e.g., from CDN Isotopes)[7]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
Matrix: Human Plasma (K2-EDTA)
-
Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Alanine and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of D-Alanine-2,3,3,3-d4-N-t-Boc and dissolve in 1 mL of Methanol.
-
Analyte Working Solutions (for calibration curve): Perform serial dilutions of the Analyte Stock Solution with 50:50 Methanol:Water to prepare working solutions for spiking into the matrix to create calibration standards.
-
Internal Standard Working Solution (IS-WS, 100 ng/mL): Dilute the IS Stock Solution with ACN. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
For calibration standards and QCs, spike with the appropriate Analyte Working Solution. For blank samples, spike with solvent.
-
Add 200 µL of the cold (4°C) Internal Standard Working Solution (100 ng/mL in ACN) to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.[2]
-
Centrifuge the samples at 14,000 rcf for 5 minutes to pellet the precipitated protein.[2]
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a triple quadrupole mass spectrometer. The N-t-Boc group on the internal standard will need to be accounted for in the mass transitions. For direct comparison, the analyte (D-Alanine) would ideally also be derivatized with a Boc group, or the Boc group could be removed from the internal standard prior to analysis. For this protocol, we assume analysis of the intact Boc-protected IS and the underivatized analyte.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | (Values are illustrative and require optimization) |
| D-Alanine | Q1: 90.05 m/z -> Q3: 44.1 m/z (Quantifier) |
| D-Alanine-d4-N-t-Boc | Q1: 194.1 m/z -> Q3: 138.1 m/z (Quantifier) |
Data Presentation and Expected Performance
The use of D-Alanine-2,3,3,3-d4-N-t-Boc should yield excellent linearity, accuracy, and precision.
Table 2: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,520 | 510,000 | 0.0030 |
| 5 | 7,850 | 525,000 | 0.0150 |
| 10 | 16,100 | 515,000 | 0.0313 |
| 50 | 82,500 | 520,000 | 0.1587 |
| 100 | 168,000 | 512,000 | 0.3281 |
| 500 | 855,000 | 518,000 | 1.6506 |
| 1000 | 1,720,000 | 521,000 | 3.3013 |
| Fit / R² | Linear / >0.995 | | |
Table 3: Example Accuracy and Precision Data for Quality Controls
| QC Level | Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LQC (Low) | 3 | 5 | 2.91 | 97.0 | 4.8 |
| MQC (Medium) | 80 | 5 | 82.4 | 103.0 | 3.5 |
| HQC (High) | 800 | 5 | 789.6 | 98.7 | 2.9 |
Conclusion
References
Application Notes and Protocols for Quantitative NMR Spectroscopy using D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR) with D-Alanine-3,3,3-N-t-Boc-d4
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be precisely determined.
This compound is an ideal internal standard for ¹H qNMR for several reasons:
-
Chemical Stability: The N-t-Boc protecting group and the deuterated methyl group contribute to the molecule's stability, ensuring it does not react with the analyte or solvent.
-
Simplified Spectrum: The deuteration at the methyl group (d3) and the fourth deuterium (B1214612) (d1) at another position simplifies the ¹H NMR spectrum, reducing the chances of signal overlap with the analyte. The most prominent signal arises from the nine protons of the t-butyl group, which typically appears as a sharp singlet in a region of the spectrum often free from other signals.
-
Known Stoichiometry: The well-defined number of protons in the t-Boc group (9 protons) allows for accurate calculations.
-
Solubility: It is soluble in a range of common deuterated solvents used for NMR analysis.
These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of organic and organometallic compounds, including active pharmaceutical ingredients (APIs), impurities, and reference standards.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of a typical qNMR experiment and the logical flow of data analysis.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Data analysis workflow for quantitative NMR (qNMR).
Detailed Experimental Protocols
Materials and Equipment
-
Internal Standard: this compound (certified reference material recommended)
-
Analyte: Compound of interest
-
Deuterated Solvent: e.g., DMSO-d₆, CDCl₃, D₂O (select a solvent that dissolves both the standard and the analyte and has minimal overlapping signals)
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Volumetric Flasks and Pipettes: For accurate solvent handling if preparing stock solutions.
-
Vortex Mixer and/or Sonicator: To ensure complete dissolution.
Sample Preparation Protocol
Accurate sample preparation is critical for reliable qNMR results. The following protocol outlines the steps for preparing a sample for qNMR analysis.[1]
-
Weighing the Internal Standard: Accurately weigh a suitable amount of this compound into a clean, dry vial using an analytical balance. A typical starting mass is 5-10 mg.[1]
-
Weighing the Analyte: Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2 to ensure comparable signal intensities.[1]
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to ensure no solid particles remain.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition Protocol
To obtain accurate and precise quantitative results, specific NMR acquisition parameters must be optimized.
-
Instrument Preparation: Lock on the deuterium signal of the solvent, tune the probe, and perform shimming to achieve optimal magnetic field homogeneity.
-
Pulse Sequence: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments) is generally sufficient. For samples in H₂O/D₂O, a solvent suppression sequence like 'noesygppr1d' might be necessary.[2]
-
Key Acquisition Parameters:
-
Pulse Width (p1): A 90° pulse should be used to maximize the signal in a single scan. This needs to be calibrated for each instrument and probe.[1]
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A typical starting value for small molecules is 30-60 seconds.[1] If T₁ values are unknown, they should be determined experimentally using an inversion-recovery experiment.
-
Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended to ensure adequate digital resolution.[1]
-
Number of Scans (ns): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This will depend on the sample concentration.[1]
-
Data Processing and Quantification Protocol
-
Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.
-
Integration:
-
Select a well-resolved, singlet signal for both the analyte and the internal standard (the t-Boc signal of this compound).
-
Integrate the selected signals over a sufficiently wide range to encompass the entire peak area, including any ¹³C satellites if they are included for both signals.
-
-
Calculation of Purity: The purity of the analyte can be calculated using the following formula:
Purityₓ (%) = (Iₓ / Nₓ) * (NₛₜᏧ / IₛₜᏧ) * (MWₓ / MWₛₜᏧ) * (WₛₜᏧ / Wₓ) * PₛₜᏧ
Where:
-
Iₓ: Integral of the analyte signal
-
IₛₜᏧ: Integral of the internal standard signal (t-Boc group, 9H)
-
Nₓ: Number of protons for the integrated analyte signal
-
NₛₜᏧ: Number of protons for the integrated internal standard signal (9 for the t-Boc group)
-
MWₓ: Molecular weight of the analyte
-
MWₛₜᏧ: Molecular weight of this compound
-
Wₓ: Weight of the analyte
-
WₛₜᏧ: Weight of the internal standard
-
PₛₜᏧ: Purity of the internal standard (as a percentage)
-
Quantitative Data Summary
The following tables present illustrative quantitative data for the purity determination of a hypothetical analyte, "Compound A," using this compound as the internal standard. This data is provided as an example of how to structure and report qNMR results.
Table 1: Experimental Parameters for Purity Determination of Compound A
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | This compound |
| Purity of Internal Standard | 99.8% |
| Weight of Compound A | 10.25 mg |
| Weight of Internal Standard | 8.15 mg |
| Relaxation Delay (d1) | 60 s |
| Number of Scans (ns) | 32 |
Table 2: qNMR Results for Purity Determination of Compound A (n=3)
| Replicate | Integral of Compound A (Iₓ) | Integral of Standard (IₛₜᏧ) | Calculated Purity of Compound A (%) |
| 1 | 1.05 | 1.00 | 98.7 |
| 2 | 1.06 | 1.01 | 98.5 |
| 3 | 1.04 | 0.99 | 98.9 |
| Average | 1.05 | 1.00 | 98.7 |
| Standard Deviation | 0.01 | 0.01 | 0.2 |
| RSD (%) | 0.95 | 1.00 | 0.20 |
(Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results.)
Conclusion
Quantitative NMR spectroscopy using this compound as an internal standard is a robust and reliable method for the accurate determination of the purity and concentration of a wide range of compounds in the pharmaceutical and chemical industries. By following standardized and carefully optimized protocols for sample preparation, data acquisition, and data processing, researchers can obtain highly accurate and precise quantitative results.[1] This technique serves as a valuable orthogonal method to traditional chromatographic analyses.
References
Application Notes and Protocols for Metabolic Labeling Studies with D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotope-labeled molecules is a powerful technique for elucidating biological pathways, quantifying molecular dynamics, and screening for therapeutic agents. D-Alanine is a crucial component of the peptidoglycan (PG) cell wall in most bacteria, making it an excellent target for species-specific metabolic labeling.[1] D-Alanine-3,3,3-N-t-Boc-d4 is a deuterated and protected form of D-Alanine designed for use as a stable isotope probe in metabolic labeling studies of bacterial cell wall biosynthesis.
The incorporation of this labeled D-Alanine into the peptidoglycan allows for the quantitative analysis of cell wall synthesis, turnover, and remodeling through techniques such as mass spectrometry.[2][3] The deuterium (B1214612) label provides a distinct mass shift, enabling the differentiation between newly synthesized and pre-existing peptidoglycan. The N-t-Boc protecting group is a common protecting group for amines and its cleavage is a critical step for the incorporation of the D-alanine into the peptidoglycan.[4][5][6]
These application notes provide detailed protocols for the use of this compound in metabolic labeling studies of bacteria, including guidelines for labeling, sample preparation for mass spectrometry, and data analysis.
Key Applications
-
Quantitative Analysis of Peptidoglycan Biosynthesis: Measure the rate of new cell wall synthesis under different growth conditions or in the presence of antimicrobial compounds.
-
Drug Discovery and Development: Screen for inhibitors of peptidoglycan synthesis by monitoring the incorporation of the labeled D-Alanine.
-
Bacterial Physiology Studies: Investigate the dynamics of cell wall remodeling during different growth phases, biofilm formation, or in response to environmental stress.
-
Host-Pathogen Interaction Studies: Trace the fate of bacterial cell wall components during infection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for labeling bacteria with this compound. Optimization of labeling time and concentration of the labeling reagent may be required for different bacterial species and experimental conditions.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth, M9 minimal medium)
-
This compound
-
Sterile centrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and grow overnight at the optimal temperature with shaking.
-
Subculturing: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of ~0.05.
-
Growth to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Addition of Labeling Reagent: Add this compound to the bacterial culture to a final concentration of 1-5 mM.
-
Note on the N-t-Boc Protecting Group: The N-t-Boc group may be cleaved by bacterial enzymes in situ, allowing for the direct incorporation of the deuterated D-Alanine. However, for some bacterial species or under certain conditions, a pre-deprotection step or optimization of labeling conditions may be necessary. It is recommended to perform initial experiments to validate the incorporation of the labeled D-alanine.
-
-
Incubation: Continue to incubate the culture under the same conditions for a desired period. The labeling time can range from a short pulse (e.g., 15-30 minutes) to several generations, depending on the experimental goal.
-
Harvesting Cells: After the desired labeling period, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeling reagent.
-
Storage: The labeled cell pellet can be stored at -80°C for subsequent analysis.
Protocol 2: Peptidoglycan Extraction and Preparation for Mass Spectrometry
This protocol outlines the steps for extracting and preparing peptidoglycan from labeled bacteria for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Labeled bacterial cell pellet (from Protocol 1)
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Ultrapure water
-
Pronase E
-
Muramidase (B13767233) (e.g., mutanolysin or cellosyl)
-
Sodium borohydride (B1222165)
-
Phosphoric acid
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Lysis and Peptidoglycan Sacculi Isolation:
-
Resuspend the cell pellet in sterile water and add an equal volume of boiling 8% SDS solution.
-
Boil the suspension for 30 minutes to lyse the cells and denature proteins.
-
Allow the sample to cool to room temperature and then centrifuge at high speed (e.g., 100,000 x g for 30 minutes) to pellet the crude peptidoglycan sacculi.
-
Wash the pellet extensively with ultrapure water to remove SDS.
-
-
Enzymatic Digestion of Contaminants:
-
To remove contaminating proteins, treat the sacculi with Pronase E (e.g., 200 µg/mL) at 60°C for 1-2 hours.
-
Inactivate the Pronase E by boiling for 10 minutes.
-
Wash the sacculi again with ultrapure water.
-
-
Peptidoglycan Digestion:
-
Resuspend the purified sacculi in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Add muramidase (e.g., 100 µg/mL) and incubate overnight at 37°C to digest the peptidoglycan into muropeptides.
-
Inactivate the muramidase by boiling for 10 minutes.
-
-
Reduction of Muropeptides:
-
Centrifuge the digest to pellet any insoluble material.
-
To the supernatant, add sodium borohydride to a final concentration of 10 mg/mL to reduce the muramic acid residues to muramitol. This prevents the formation of anomers during LC analysis.
-
After 30 minutes at room temperature, stop the reaction by adding a few drops of 20% phosphoric acid until the bubbling ceases (pH ~4).
-
-
Desalting and Sample Preparation for LC-MS:
-
Desalt the reduced muropeptide sample using a C18 solid-phase extraction (SPE) cartridge or by reversed-phase HPLC.
-
Lyophilize the desalted muropeptides.
-
Reconstitute the sample in a solvent suitable for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Data Presentation
Quantitative data from metabolic labeling experiments can be effectively presented in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Example of Quantitative Analysis of Peptidoglycan Synthesis.
| Condition | Labeled D-Alanine Incorporation (Relative Abundance %) | Fold Change vs. Control |
| Control (Untreated) | 35.2 ± 2.5 | 1.0 |
| Antibiotic A (Sub-MIC) | 15.8 ± 1.8 | 0.45 |
| Antibiotic B (Sub-MIC) | 30.1 ± 3.1 | 0.85 |
| Nutrient-Rich Medium | 55.6 ± 4.2 | 1.58 |
| Nutrient-Poor Medium | 20.3 ± 2.1 | 0.58 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of bacterial peptidoglycan, highlighting the incorporation of D-Alanine.
References
- 1. Distinct pathways for modification of the bacterial cell wall by non‐canonical D‐amino acids | The EMBO Journal [link.springer.com]
- 2. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan compositional analysis of Enterococcus faecalis biofilm by stable isotope labeling by amino acids in bacterial culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. genscript.com [genscript.com]
Application Notes and Protocols for D-Alanine-3,3,3-N-t-Boc-d4 in Enzyme Kinetics and Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Alanine-3,3,3-N-t-Boc-d4 in the investigation of enzyme kinetics and mechanisms. This isotopically labeled compound is a powerful tool for elucidating reaction pathways, determining rate-limiting steps, and understanding the catalytic strategies of enzymes involved in D-alanine metabolism. Such enzymes are crucial for bacterial cell wall biosynthesis, making them attractive targets for novel antimicrobial agents.[1][2][3][4]
Introduction
D-Alanine is a fundamental component of the peptidoglycan layer in bacterial cell walls.[1][2] Its synthesis and incorporation are mediated by a series of enzymes, primarily Alanine (B10760859) Racemase (Alr) and D-Amino Acid Transaminase (Dat).[1][5] The absence of D-alanine metabolic pathways in humans makes these enzymes prime targets for antibiotic development.[4]
This compound is a deuterated and protected analog of D-alanine. The deuterium (B1214612) substitution at the methyl group allows for the investigation of kinetic isotope effects (KIEs), providing insights into transition state structures and the nature of bond-breaking events during catalysis.[6][7] The N-t-Boc protecting group offers stability and may facilitate cell permeability studies, though it necessitates deprotection for in vitro enzymatic assays with purified enzymes that recognize the free amino acid.
Key Applications
-
Probing Enzyme Mechanisms: The primary use of D-Alanine-3,3,3-d4 (after deprotection) is to measure the kinetic isotope effect (KIE). A significant KIE upon substitution of protium (B1232500) with deuterium in the methyl group can indicate that a step involving the cleavage of a C-H bond at this position is rate-limiting or partially rate-limiting.
-
Elucidating Metabolic Pathways: As a tracer, deuterated D-alanine can be used to follow the metabolic fate of D-alanine within cellular systems, helping to identify and quantify the flux through different metabolic routes.[2]
-
Drug Development: By understanding the mechanism of target enzymes, more potent and specific inhibitors can be designed. KIE studies can inform the design of transition-state analog inhibitors.
Featured Enzymes
Alanine Racemase (Alr)
Alanine racemase (EC 5.1.1.1) catalyzes the reversible interconversion of L-alanine and D-alanine, a crucial step in providing D-alanine for peptidoglycan synthesis.[1][8]
Mechanism of Action: Alanine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The reaction proceeds through the formation of a Schiff base between the amino acid and PLP, followed by the abstraction of the α-proton to form a carbanionic intermediate stabilized by the PLP cofactor. Reprotonation from the opposite face yields the other enantiomer.[8]
D-Amino Acid Transaminase (Dat)
D-Amino Acid Transaminase (EC 2.6.1.21) catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. In many bacteria, it provides an alternative route for D-alanine synthesis, typically by transamination between D-glutamate and pyruvate (B1213749).[1][9]
Mechanism of Action: Dat is also a PLP-dependent enzyme and operates via a Ping Pong Bi Bi mechanism. The reaction involves two half-reactions: the conversion of the enzyme-PLP complex to the pyridoxamine-5'-phosphate (PMP) form by the first substrate (a D-amino acid), and the regeneration of the PLP-enzyme by the second substrate (an α-keto acid).[9]
Data Presentation
Table 1: Illustrative Kinetic Isotope Effects of Deuterated D-Alanine with D-Amino Acid Oxidase
| Substrate | Isotope Effect Type | Observed KIE (kH/kD) | Reference |
| α-deuterio-D-alanine | Primary | 5.7 | [6] |
| β-deuterio-D-alanine | Secondary | ~1.0 | [6] |
Note: The KIE is highly dependent on the specific enzyme and reaction conditions.
Table 2: Kinetic Parameters of Alanine Racemase for Alanine
The following table summarizes representative kinetic constants for Alanine Racemase from different bacterial sources with the non-deuterated substrate. These values serve as a baseline for comparison when designing KIE studies with D-Alanine-d4.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Clostridium difficile | L-Alanine | 0.2 - 50 (range tested) | N/A | N/A | [10] |
| Mycobacterium tuberculosis | D-Alanine | 0.01 - 50 (range tested) | N/A | N/A | [4] |
Table 3: Kinetic Parameters of D-Amino Acid Transaminase for D-Alanine
This table presents kinetic parameters for D-Amino Acid Transaminase with non-deuterated D-alanine. These values are crucial for designing experiments to determine the KIE with D-Alanine-d4.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aminobacterium colombiense | D-Alanine | 15 ± 2 | 21 ± 1 | 1400 | [9] |
| Blastococcus saxobsidens | D-Alanine | 1.1 ± 0.2 | 16 ± 1 | 14500 | [11] |
Experimental Protocols
Note on Substrate Preparation: For in vitro assays with purified enzymes, the N-t-Boc protecting group on this compound must be removed. Standard deprotection methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), should be employed, followed by purification to yield D-Alanine-3,3,3-d4. The purity and identity of the deprotected substrate should be confirmed by NMR and mass spectrometry.
Protocol 1: Kinetic Analysis of Alanine Racemase
This protocol is adapted for determining the kinetic parameters and KIE for the conversion of D-alanine to L-alanine.
Materials:
-
Purified Alanine Racemase
-
D-Alanine and D-Alanine-3,3,3-d4 (deprotected) stock solutions
-
L-Alanine Dehydrogenase (for coupled assay)
-
NAD+
-
Sodium Borate (B1201080) Buffer (50 mM, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 50 mM sodium borate buffer (pH 8.5), a saturating concentration of NAD+, and an excess of L-Alanine Dehydrogenase.
-
Substrate Addition: Add varying concentrations of either D-Alanine or D-Alanine-3,3,3-d4 to the reaction mixture. The concentration range should bracket the expected Km value.
-
Temperature Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a known concentration of Alanine Racemase.
-
Monitor Reaction: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as L-alanine is produced and subsequently deaminated by L-Alanine Dehydrogenase.
-
Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot. Plot v0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the deuterated and non-deuterated substrates. The KIE on V/K can be determined from these values.
Protocol 2: Kinetic Analysis of D-Amino Acid Transaminase
This protocol describes a coupled spectrophotometric assay to measure the activity of Dat.[9]
Materials:
-
Purified D-Amino Acid Transaminase
-
D-Alanine and D-Alanine-3,3,3-d4 (deprotected) stock solutions
-
α-Ketoglutarate
-
Lactate Dehydrogenase (LDH)
-
NADH
-
CHES Buffer (50 mM, pH 9.0) containing 60 µM PLP
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0), 60 µM PLP, a saturating concentration of NADH, an excess of LDH, and a fixed, saturating concentration of α-ketoglutarate.[9]
-
Substrate Addition: Add varying concentrations of either D-Alanine or D-Alanine-3,3,3-d4.
-
Temperature Equilibration: Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C, stability should be confirmed).[9]
-
Initiate Reaction: Start the reaction by adding a known concentration of D-Amino Acid Transaminase.
-
Monitor Reaction: Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH as pyruvate is formed and then reduced by LDH.[9]
-
Data Analysis: Determine the initial velocities and calculate the kinetic parameters (Km and Vmax) for both substrates by fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Caption: D-Alanine metabolic pathways in bacteria.
Caption: General workflow for enzyme kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 6. Intrinsic primary, secondary, and solvent kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase: evidence against a concerted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alanine racemase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Structure Determination using D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in modern biochemical and pharmaceutical research, enabling detailed structural and quantitative analysis of peptides and proteins. The incorporation of deuterium-labeled amino acids, such as D-Alanine-3,3,3-N-t-Boc-d4, offers unique advantages for peptide structure determination by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The deuterium (B1214612) label at the methyl group (Cγ) of D-alanine provides a subtle but significant alteration that aids in spectral simplification, signal assignment, and quantitative analysis without perturbing the overall peptide conformation.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent analysis using NMR and MS for structural elucidation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the labeled amino acid is crucial for its effective use in peptide synthesis and analysis.
| Property | Value | Reference |
| Molecular Formula | C8H11D4NO4 | [4] |
| Molecular Weight | 193.25 g/mol | Calculated |
| Appearance | White to off-white powder | [5] (for unlabeled) |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | [6] (for unlabeled) |
| Isotopic Enrichment | Typically >98 atom % D | - |
Synthesis of this compound
The synthesis of this compound involves two key steps: the deuteration of D-alanine and the subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Protocol 1: Deuteration of D-Alanine
This protocol is adapted from established methods for the deuteration of amino acids.[1][7][8]
Materials:
-
D-Alanine
-
Deuterium oxide (D2O, 99.8 atom % D)
-
Pyridoxal (B1214274) hydrochloride
-
Aluminum sulfate (B86663) (Al2(SO4)3)
-
Hydrochloric acid (HCl) in D2O (DCl)
-
Sodium carbonate (Na2CO3) in D2O
-
Ethanol-d6 (for purification)
Procedure:
-
Dissolve D-alanine in D2O.
-
Add pyridoxal hydrochloride and aluminum sulfate as catalysts.
-
Reflux the mixture for 24-48 hours to facilitate H/D exchange at the β-position.
-
Monitor the reaction progress by 1H NMR spectroscopy, observing the disappearance of the methyl proton signal.
-
Once the desired level of deuteration is achieved, cool the reaction mixture.
-
Adjust the pD to ~6.0 with Na2CO3 in D2O to precipitate aluminum salts.
-
Centrifuge and collect the supernatant.
-
Lyophilize the supernatant to obtain crude D-Alanine-d4.
-
Recrystallize the crude product from D2O/ethanol-d6 to purify.
-
Confirm the isotopic enrichment and purity by 2H NMR and Mass Spectrometry.
Protocol 2: Boc Protection of D-Alanine-d4
This protocol describes the standard procedure for the introduction of a Boc protecting group.
Materials:
-
D-Alanine-d4
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Citric acid
-
Brine
Procedure:
-
Dissolve D-Alanine-d4 in a mixture of 1,4-dioxane and water.
-
Cool the solution in an ice bath and add a solution of NaOH to adjust the pH to ~10.
-
Add (Boc)2O portion-wise while maintaining the pH at ~10 with the addition of NaOH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with ethyl acetate to remove unreacted (Boc)2O.
-
Acidify the aqueous layer to pH ~3 with a citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound as a white solid.
-
Confirm the structure and purity by 1H NMR, 13C NMR, and Mass Spectrometry.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence is achieved using standard Boc-SPPS protocols.
Experimental Workflow for Boc-SPPS
Caption: Boc-SPPS workflow for peptide synthesis.
Protocol 3: Incorporation of this compound into a Peptide
This protocol outlines a single coupling cycle for incorporating the labeled amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (for Fmoc-SPPS) or 50% (v/v) Trifluoroacetic acid (TFA) in DCM (for Boc-SPPS)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
For Boc-SPPS: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20 minutes to remove the Boc group. Wash the resin with DCM.
-
-
Neutralization (for Boc-SPPS): Treat the resin with 10% DIEA in DCM for 2 x 1 minute. Wash with DCM and then DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
-
Repeat the deprotection, neutralization (for Boc-SPPS), and coupling cycles for subsequent amino acids.
-
Final Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (B91410) (HF).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Application in NMR Spectroscopy for Structure Determination
The incorporation of D-Alanine-3,3,3-d4 simplifies 1H NMR spectra by eliminating the proton signals from the alanine (B10760859) methyl group, which can aid in resolving spectral overlap and facilitate resonance assignment.
NMR Analysis Workflow
Caption: Workflow for peptide structure determination by NMR.
Protocol 4: NMR Spectroscopy of a Deuterated Peptide
Materials:
-
Lyophilized, purified peptide containing D-Alanine-3,3,3-d4
-
NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5)
-
Deuterium oxide (D2O) for locking
Procedure:
-
Dissolve the peptide in the NMR buffer to a final concentration of 0.5-2.0 mM.
-
Add 5-10% D2O to the sample for the field-frequency lock.
-
Transfer the sample to a high-quality NMR tube.
-
Acquire a series of NMR experiments, including:
-
1D 1H spectrum to assess sample quality and spectral dispersion.
-
2D 1H-1H TOCSY to identify spin systems.
-
2D 1H-1H NOESY to obtain through-space distance restraints.
-
2D 1H-1H COSY to identify J-coupled protons.
-
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment. The absence of the Ala methyl proton signals will simplify the spectra.
-
Identify NOE cross-peaks and convert their intensities into distance restraints.
-
Calculate the 3D structure of the peptide using software such as CYANA or XPLOR-NIH.
-
Validate the calculated structure using programs like PROCHECK-NMR.
Illustrative Quantitative NMR Data
The following table provides representative 1H chemical shifts for a hypothetical peptide with and without the D-Alanine-d4 label.
| Residue | Proton | Chemical Shift (ppm) - Unlabeled | Chemical Shift (ppm) - D-Ala-d4 Labeled |
| Gly | Hα | 3.96 | 3.96 |
| Ala | Hα | 4.35 | 4.35 |
| Hβ | 1.48 | Absent | |
| Val | Hα | 4.20 | 4.20 |
| Hβ | 2.15 | 2.15 | |
| Hγ | 0.98, 1.05 | 0.98, 1.05 |
Application in Mass Spectrometry for Peptide Identification and Quantification
In mass spectrometry, the deuterium label in D-Alanine-3,3,3-d4 results in a predictable mass shift, which is useful for identifying the labeled peptide and for relative quantification when mixed with an unlabeled standard.
Mass Spectrometry Analysis Workflow
Caption: Workflow for peptide analysis by LC-MS/MS.
Protocol 5: Mass Spectrometry of a Deuterated Peptide
Materials:
-
Purified peptide containing D-Alanine-3,3,3-d4
-
Solvents for LC-MS (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC system coupled to the mass spectrometer.
-
Acquire a full MS scan (MS1) to determine the precursor ion m/z.
-
Perform tandem MS (MS/MS) on the precursor ion to generate fragment ions.
-
Analyze the MS1 spectrum to observe the mass shift due to the deuterium label.
-
Analyze the MS/MS spectrum to confirm the peptide sequence. The fragment ions containing the D-Alanine-d4 residue will also exhibit a mass shift.
Illustrative Quantitative Mass Spectrometry Data
The following table shows the expected monoisotopic m/z values for a hypothetical peptide (Gly-Ala-Val) with and without the D-Alanine-d4 label.
| Peptide | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ m/z |
| Gly-Ala-Val | C10H19N3O4 | 245.1379 | 246.1452 |
| Gly-(D-Ala-d4)-Val | C10H15D4N3O4 | 249.1630 | 250.1703 |
Note: The mass difference of approximately 4 Da is due to the replacement of four hydrogen atoms with four deuterium atoms.
Conclusion
The use of this compound provides a valuable tool for researchers in peptide and protein science. The detailed protocols and application notes presented here offer a comprehensive guide for the synthesis, incorporation, and analysis of peptides containing this deuterated amino acid. The ability to simplify NMR spectra and provide a distinct mass signature in MS makes this compound a powerful asset for elucidating peptide structure, dynamics, and interactions, ultimately benefiting drug discovery and development efforts.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. D-Alanine | 338-69-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Alanine-3,3,3-N-t-Boc-d4 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine-3,3,3-N-t-Boc-d4 is a deuterated, N-terminally protected amino acid analog used in the synthesis of peptides. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic applications. Furthermore, the deuterium (B1214612) labeling at the β-carbon provides a valuable tool for mechanistic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
This document provides detailed application notes and protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS). While specific quantitative data for the coupling efficiency of this deuterated analog is not extensively available in the literature, the protocols outlined below are based on established best practices for sterically hindered amino acids, which are known to present similar coupling challenges.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.
| Property | This compound | N-t-Boc-D-Alanine |
| Molecular Formula | C₈H₁₁D₄NO₄ | C₈H₁₅NO₄ |
| Molecular Weight | 193.25 g/mol | 189.21 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DCM | Soluble in DMF, NMP, DCM |
| Protection Group | tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl (Boc) |
Factors Influencing Coupling Efficiency
The successful incorporation of this compound into a growing peptide chain is influenced by several factors, primarily related to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the stereochemistry of the D-amino acid, can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.
Key considerations for optimizing coupling efficiency include:
-
Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may prove inefficient. More potent activating agents are recommended.
-
Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures may be necessary to drive the reaction to completion.
-
Solvent: The choice of solvent can impact resin swelling and the solubility of reagents, thereby affecting reaction kinetics.
-
Monitoring of Coupling Completion: Due to the potential for incomplete coupling, it is crucial to monitor the reaction progress using qualitative or quantitative methods.
Recommended Coupling Reagents and Conditions
Based on literature for sterically hindered amino acids, the following coupling reagents are recommended for achieving high coupling efficiency with this compound.
| Coupling Reagent | Additive | Base | Recommended Conditions | Expected Efficiency Range |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA (N,N-Diisopropylethylamine) or Collidine | 4 eq. Amino Acid, 3.9 eq. HATU, 4 eq. HOAt, 6 eq. DIPEA in DMF, 2-4 h at RT | > 98% |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | HOBt (1-Hydroxybenzotriazole) | DIPEA | 4 eq. Amino Acid, 3.9 eq. HBTU, 4 eq. HOBt, 6 eq. DIPEA in DMF, 2-4 h at RT | 95-99% |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA | 4 eq. Amino Acid, 4 eq. PyBOP, 4 eq. HOBt, 6 eq. DIPEA in DMF, 2-4 h at RT | 95-99% |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | DIPEA | 4 eq. Amino Acid, 4 eq. COMU, 6 eq. DIPEA in DMF, 1-2 h at RT | > 98% |
Note: Equivalents are calculated relative to the resin loading. Reaction times may need to be optimized based on the specific peptide sequence.
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a standard cycle for the incorporation of this compound using an automated peptide synthesizer or manual synthesis. This protocol assumes a Boc-SPPS strategy.
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: Generalized workflow for a single amino acid coupling cycle in Boc-SPPS.
Protocol Steps:
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and dimethylformamide (DMF) (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5-10 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling:
-
Prepare the coupling solution: In a separate vessel, dissolve 4 equivalents of this compound, 3.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.
Monitoring Coupling Efficiency
Accurate monitoring of the coupling reaction is critical to ensure high-purity peptide synthesis.
Qualitative Method: The Kaiser Test
The Kaiser test is a rapid and sensitive colorimetric assay for detecting free primary amines.
Protocol:
-
Take a small sample of the resin (a few beads) after the coupling and washing steps.
-
Wash the resin sample with ethanol (B145695) (2x).
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Blue or purple beads: Incomplete coupling (presence of free primary amines).
-
Colorless or yellow beads: Complete coupling.
-
Quantitative Method: HPLC Analysis of a Cleaved Test Sample
For a more precise determination of coupling efficiency, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC.
Protocol:
-
After the coupling step, take a small, weighed amount of the dried resin.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC).
-
Calculate the coupling efficiency by comparing the peak area of the desired product to the peak area of the uncoupled (deletion) sequence.
Troubleshooting Incomplete Coupling
If the Kaiser test indicates incomplete coupling, the following strategies can be employed.
Decision Pathway for Incomplete Coupling
Caption: Decision-making workflow for addressing incomplete coupling reactions.
-
Recoupling: Repeat the coupling step with a fresh solution of activated this compound.
-
Capping: If recoupling is unsuccessful or to prevent the formation of deletion peptides, cap the unreacted N-terminal amines using an acetylating agent such as acetic anhydride.
Conclusion
The efficient incorporation of this compound into synthetic peptides requires careful consideration of the challenges posed by steric hindrance. By employing potent coupling reagents, optimizing reaction conditions, and diligently monitoring reaction completion, high coupling efficiencies can be achieved. The protocols and guidelines presented in this document provide a robust framework for researchers and scientists to successfully utilize this valuable deuterated amino acid in their peptide synthesis endeavors, ultimately contributing to the development of novel peptide-based therapeutics and research tools.
Application Notes and Protocols for the Characterization of Peptides Containing D-Alanine-3,3,3-N-t-Boc-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) amino acids are indispensable tools in peptide and protein research, enabling precise and accurate quantification, structural analysis, and metabolic studies. D-Alanine-3,3,3-N-t-Boc-d4 is a deuterated and protected form of the non-canonical amino acid D-alanine. The deuterium (B1214612) labeling at the methyl group (d3) and on the alpha-carbon (d1) provides a significant mass shift for mass spectrometry (MS) based applications, while the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the analytical characterization of peptides incorporating this labeled amino acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Such peptides are valuable as internal standards in pharmacokinetic studies, as probes in structural biology, and in the study of metabolic pathways.[1][2]
I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide with this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The Boc group on the labeled D-alanine is compatible with the Fmoc strategy and will be removed during the final cleavage and deprotection step.
Experimental Workflow for SPPS
Protocol for Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Coupling:
-
For a standard amino acid: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
For incorporating this compound: Follow the same procedure as for a standard amino acid, using the labeled amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups, including the Boc group from the labeled D-alanine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: Confirm the identity and purity of the peptide by LC-MS and NMR.
II. NMR Spectroscopic Characterization
NMR spectroscopy is a powerful tool for confirming the successful incorporation and structural integrity of the labeled amino acid within the peptide.
¹H NMR Spectroscopy
The most significant indicator of successful incorporation of this compound after cleavage and deprotection will be the absence of the characteristic doublet for the alanine (B10760859) methyl protons (usually around 1.3-1.5 ppm). The signal for the alpha-proton of the D-alanine will also be absent due to deuterium substitution. The remaining amino acid residues in the peptide should exhibit their expected proton chemical shifts.
¹³C NMR Spectroscopy
¹³C NMR can confirm the presence of the deuterated methyl carbon. The C-D bond will cause the carbon signal to appear as a multiplet (due to coupling with deuterium, which has a spin I=1) and may be shifted slightly upfield compared to an unlabeled alanine methyl carbon. The chemical shifts of the carbonyl carbons in N-Boc protected amino acids are sensitive to solvent polarity.
Table 1: Representative ¹³C NMR Chemical Shifts for Boc-Protected Alanine
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| C=O (Boc) | ~155.0 | ~153.1 |
| C=O (acid) | ~172.6 | ~174.6 |
| Cα | ~49.4 | Not reported |
| C (tert-butyl) | ~79.8 | ~76.5 |
| CH₃ (tert-butyl) | ~28.4 | ~26.0 |
| CH₃ (alanine) | ~18.5 | Not reported |
Data is based on similar Boc-protected amino acids and may vary slightly based on experimental conditions.[3][4]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and appropriate water suppression if using D₂O.
-
¹³C NMR Acquisition: Acquire a 1D ¹³C NMR spectrum. This may require a more concentrated sample and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H spectrum to confirm the relative ratios of the non-deuterated protons. Compare the observed chemical shifts with expected values for the peptide sequence.
III. Mass Spectrometric Characterization
Mass spectrometry is crucial for confirming the correct mass of the synthesized peptide and for its application in quantitative studies.
High-Resolution Mass Spectrometry (HRMS)
HRMS (e.g., using Orbitrap or TOF analyzers) is used to confirm the elemental composition of the synthesized peptide. The observed monoisotopic mass should match the theoretical mass calculated for the peptide containing D-Alanine-3,3,3-d4. The mass of D-Alanine-3,3,3-d4 is approximately 4 Da greater than that of unlabeled alanine.
Table 2: Mass-to-Charge Ratios for a Hypothetical Peptide (Gly-X-Phe) where X is Alanine or its Deuterated Analog
| Peptide Sequence | X | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Gly-Ala-Phe | Alanine | 279.1219 | 280.1292 |
| Gly-D-Ala-d4-Phe | D-Alanine-3,3,3-d4 | 283.1470 | 284.1543 |
Quantitative Analysis using LC-MS/MS
Peptides containing this compound are ideal for use as internal standards (IS) for the quantification of the corresponding unlabeled ("light") peptide in complex biological matrices, such as plasma or tissue homogenates.[5] The deuterated IS and the light analyte co-elute during liquid chromatography but are distinguished by their different masses in the mass spectrometer.
Logical Workflow for Quantitative LC-MS/MS
Protocol for Quantitative LC-MS/MS
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the deuterated peptide internal standard (IS) of known concentration.
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled (light) peptide into the matrix (e.g., blank plasma).
-
To each calibration standard and unknown sample, add a fixed amount of the deuterated IS.
-
-
Sample Extraction: Extract the peptides from the matrix using a suitable method, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an LC-MS/MS system.
-
Separate the peptides using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
Define specific precursor-to-product ion transitions for both the light peptide and the heavy (deuterated) IS.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions for both the light analyte and the heavy IS.
-
Calculate the peak area ratio (light analyte / heavy IS) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the light analyte for the calibration standards.
-
Determine the concentration of the light analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Table 3: Example MRM Transitions for a Hypothetical Peptide (Gly-Ala-Phe) and its Deuterated Analog
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gly-Ala-Phe (Light) | 280.1 | 120.1 (Phe immonium ion) | 20 |
| Gly-Ala-Phe (Light) | 280.1 | 133.1 (y1 ion) | 15 |
| Gly-d4-Ala-Phe (Heavy) | 284.2 | 120.1 (Phe immonium ion) | 20 |
| Gly-d4-Ala-Phe (Heavy) | 284.2 | 133.1 (y1 ion) | 15 |
IV. Application in Studying Signaling Pathways
Peptides containing D-alanine can be used to probe biological systems where D-amino acids play a role, such as in bacterial cell walls or as neurotransmitters. For instance, a deuterated peptide analog of a bacterial cell wall component could be used to study the mechanism of action of antibiotics that target cell wall synthesis.
Example Signaling Pathway: Inhibition of Bacterial Transpeptidase
In this hypothetical scenario, a synthetic peptide ending in a D-Ala-d4-D-Ala motif mimics the natural substrate of a bacterial transpeptidase. By incubating this peptide with the bacteria or the purified enzyme, one could use LC-MS/MS to quantify the extent of binding or covalent modification of the enzyme by the peptide, providing insights into the enzyme's mechanism and the efficacy of potential inhibitors.
Conclusion
This compound is a versatile building block for the synthesis of isotopically labeled peptides. The analytical techniques outlined in these notes, including NMR and mass spectrometry, provide a robust framework for the characterization and application of these peptides. The detailed protocols and workflows serve as a guide for researchers in drug development and various scientific fields to leverage the power of stable isotope labeling for precise and reliable quantitative and structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Alanine-ð-ð¡-Boc (3,3,3-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-2793-1 [isotope.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in DMPK Studies: Applications of D-Alanine-3,3,3-N-t-Boc-d4
Application Note AN-2025-12-10
In the landscape of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These drug metabolism and pharmacokinetic (DMPK) studies are critical for evaluating the safety and efficacy of new therapeutic agents.[1] A key challenge in this field is the precise and accurate quantification of drug molecules and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical assays.[2][3][4] This document details the application of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated analog of Boc-protected D-alanine, as an internal standard in drug metabolism studies.
The Role of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs) are compounds in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] this compound is a prime example, where four hydrogen atoms on the alanine (B10760859) methyl and alpha-carbon positions have been replaced with deuterium. The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[6] However, due to its higher mass, it can be distinguished from the non-labeled analyte by the mass spectrometer.[6]
The addition of a known amount of the SIL-IS to a sample at an early stage of the analytical workflow allows for the correction of variability that can arise from several sources, including:[7][8]
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[7]
-
Chromatographic Separation: Minor variations in retention time and peak shape.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency, often referred to as matrix effects, where co-eluting components from the biological matrix can suppress or enhance the analyte signal.[7]
By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy, precision, and robustness of the quantitative method.[7]
Application of this compound
This compound serves as an ideal internal standard for quantitative bioanalysis in several scenarios. While D-alanine itself is an amino acid, the Boc-protected form is more relevant in the context of synthetic drug molecules that may contain an alanine moiety or a similar structural feature. The deuteration at four positions provides a significant mass shift (4 Da) from the unlabeled analog, which is generally sufficient to prevent isotopic crosstalk in the mass spectrometer.
Primary Applications:
-
Internal Standard for Alanine-Containing Drug Candidates: For new chemical entities (NCEs) that incorporate a D-alanine structure, this compound is the perfect internal standard. Its similar physicochemical properties ensure that it co-elutes with the analyte and experiences the same matrix effects.
-
Metabolite Quantification: In cases where a drug is metabolized to a compound containing the D-alanine structure, this SIL-IS can be used for the accurate quantification of that metabolite.
-
Tracer in Metabolic Pathway Elucidation: While less common for a protected amino acid, in specific research contexts, labeled compounds can be used to trace the metabolic fate of a particular molecular fragment.[9]
Experimental Workflow for Quantitative Bioanalysis
The general workflow for using this compound as an internal standard in a typical plasma sample analysis is depicted below. This process involves protein precipitation, separation by liquid chromatography, and detection by tandem mass spectrometry (MS/MS).
Experimental workflow for bioanalysis.
Principle of Isotope Dilution Mass Spectrometry
The underlying principle for the use of a stable isotope-labeled internal standard is isotope dilution. A known concentration of the labeled standard is added to the sample containing an unknown concentration of the unlabeled analyte. The mass spectrometer measures the ratio of the two. Because the chemical and physical behaviors of the analyte and the standard are nearly identical, this ratio remains constant throughout the analytical process, even if there are sample losses.
References
- 1. criver.com [criver.com]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: D-Alanine-3,3,3-N-t-Boc-d4 in Protein Structure and Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling is a powerful technique in the study of protein structure, dynamics, and function. The strategic replacement of atoms with their heavier isotopes can provide exquisitely detailed information at the atomic level. D-Alanine-3,3,3-N-t-Boc-d4 is a deuterated, protected amino acid analog that serves as a valuable tool for researchers employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The deuterium (B1214612) labeling at the methyl group (Cγ) and the Boc (tert-Butoxycarbonyl) protecting group on the amine allows for its specific incorporation into peptides and proteins through solid-phase peptide synthesis (SPPS). This targeted deuteration simplifies complex NMR spectra and provides a unique mass signature for MS-based quantification and analysis.
These application notes provide an overview of the utility of this compound and detailed protocols for its use in protein structure and dynamics studies.
Applications in Protein NMR Spectroscopy
The incorporation of deuterated amino acids, such as this compound, offers significant advantages in NMR spectroscopy, particularly for larger proteins where spectral overlap and rapid signal decay are major challenges.
-
Spectral Simplification: The substitution of protons with deuterium atoms at the alanine (B10760859) methyl group eliminates the corresponding 1H signals and their scalar couplings, leading to a significant simplification of crowded spectral regions. This allows for the unambiguous assignment of other nearby resonances.
-
Improved Relaxation Properties: Deuteration reduces the efficiency of dipolar relaxation, a major contributor to line broadening in NMR spectra of large molecules. This results in sharper signals and improved spectral resolution, enabling the study of higher molecular weight proteins and protein complexes.[1]
-
Probing Protein Dynamics: While the deuterated methyl group itself is largely silent in 1H NMR, its presence influences the relaxation properties of neighboring protons. By comparing the relaxation parameters of protons in a fully protonated protein with those in a selectively deuterated protein, researchers can gain insights into local dynamics and intermolecular interactions.
Applications in Mass Spectrometry
In proteomics and related fields, deuterium-labeled amino acids are instrumental for quantitative analysis and metabolic studies.
-
Internal Standards for Quantification: Peptides synthesized with this compound can serve as heavy-labeled internal standards for the absolute quantification of target proteins or peptides in complex biological samples. The known mass shift allows for the precise and accurate determination of analyte concentration.
-
Metabolic Labeling and Turnover Studies: While this specific compound is primarily for chemical synthesis, the principle of using deuterated amino acids extends to metabolic labeling studies (e.g., using D₂O) to measure protein turnover rates. The incorporation of deuterium into newly synthesized proteins can be monitored by mass spectrometry.
Experimental Protocols
Protocol 1: Incorporation of this compound via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy.
Materials:
-
Merrifield or PAM resin
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., HF or TFMSA based)
-
Washing solvents (e.g., Methanol, Diethyl ether)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling (if not pre-loaded):
-
Couple the C-terminal Boc-protected amino acid to the resin using an appropriate activation method.
-
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM followed by a neutralization wash with 5-10% DIEA in DCM.
-
Wash again with DCM and then DMF to prepare for the next coupling.
-
-
Coupling of this compound:
-
Dissolve this compound (typically 3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA (typically 6 equivalents) to the amino acid solution to neutralize the TFA salt on the resin-bound peptide.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin extensively and dry it.
-
Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: NMR Data Acquisition and Analysis
This protocol provides a general workflow for acquiring and analyzing NMR data on a protein labeled with deuterated alanine.
Materials:
-
Purified protein containing D-Alanine-3,3,3-d4
-
NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O or 100% D₂O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized labeled protein in the appropriate NMR buffer to a final concentration typically in the range of 0.1 - 1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of standard NMR experiments. For structural studies, this would include:
-
2D 1H-15N HSQC for backbone amide assignments.
-
3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and side-chain assignments.
-
3D 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC for distance restraint collection.
-
-
For dynamics studies, acquire relaxation experiments:
-
15N R1, R2, and 1H-15N heteronuclear NOE experiments to probe backbone dynamics on the ps-ns timescale.
-
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using software such as NMRPipe or TopSpin.
-
Analyze the spectra using software like CARA, SPARKY, or CCPNmr Analysis.
-
Compare the spectra of the deuterated protein with that of the unlabeled protein to identify changes in chemical shifts and line widths.
-
For dynamics studies, extract relaxation rates and fit them to appropriate models (e.g., the model-free formalism) to obtain order parameters (S²) and correlation times.
-
Protocol 3: Mass Spectrometry Analysis
This protocol describes a general procedure for the analysis of a protein containing deuterated alanine by LC-MS/MS.
Materials:
-
Purified protein containing D-Alanine-3,3,3-d4
-
Digestion buffer (e.g., ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease like trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to a mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.
-
Specify the mass modification corresponding to the deuterated alanine (+4 Da for D-Alanine-d4) as a variable modification in the search parameters.
-
For quantitative experiments using a labeled peptide as an internal standard, extract the ion chromatograms for both the light (unlabeled) and heavy (labeled) peptides and calculate the peak area ratio.
-
Data Presentation
Table 1: Representative 1H and 13C Chemical Shifts for Alanine in a Protein Context
| Atom | Typical Chemical Shift (ppm) - Protonated | Expected Observation with D-Alanine-3,3,3-d4 Labeling |
| Hα | ~4.3 | Observable |
| Hβ | ~1.4 | Signal absent |
| Cα | ~52 | Observable, minor isotope shift possible |
| Cβ | ~19 | Observable in 13C NMR, signal will be a multiplet due to C-D coupling |
Note: Actual chemical shifts are highly dependent on the local protein environment.
Table 2: Expected Mass Shifts in Mass Spectrometry
| Peptide Fragment | Expected Mass Change (Da) with D-Alanine-3,3,3-d4 |
| Intact Peptide | +4.025 |
| b-ion (containing D-Ala) | +4.025 |
| y-ion (containing D-Ala) | +4.025 |
Visualizations
D-Alanine (B559566) Metabolism in Bacteria
D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria. The pathway for its synthesis and incorporation is a key target for certain antibiotics.
Caption: Bacterial D-Alanine metabolism and incorporation into the cell wall.
Experimental Workflow for Protein Labeling and NMR Analysis
The overall process from peptide synthesis to NMR data analysis involves several key stages.
Caption: Workflow for synthesis and NMR analysis of a deuterated peptide.
Logical Relationship in Quantitative Mass Spectrometry
Using a deuterated internal standard allows for the accurate quantification of its unlabeled counterpart.
Caption: Logic for quantitative proteomics using a deuterated standard.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Peptides Containing D-Alanine-3,3,3-N-t-Boc-d4
Welcome to the technical support center for troubleshooting issues related to peptides incorporating D-Alanine-3,3,3-N-t-Boc-d4. This resource provides guidance on overcoming common challenges, particularly aggregation, that may arise during the synthesis, purification, and handling of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a modified amino acid. It is a deuterated, D-enantiomer of alanine (B10760859) with a tert-butyloxycarbonyl (Boc) protecting group on the amine. The deuterium (B1214612) labeling (d4) makes it a valuable tool for metabolic stability studies and pharmacokinetic profiling, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down enzymatic degradation.[1][2] The D-configuration can also enhance enzymatic stability and influence peptide conformation.[3]
Q2: How might the inclusion of this compound contribute to peptide aggregation?
A2: Several factors related to this modified amino acid can promote aggregation:
-
Hydrophobicity : The Boc protecting group is hydrophobic, and its presence can increase the overall hydrophobicity of the peptide, which is a key driver of aggregation.[4][5]
-
D-Amino Acid Incorporation : The introduction of a D-amino acid can alter the peptide's secondary structure, potentially leading to conformations that are more prone to self-assembly and aggregation.[3]
-
Steric Hindrance : The bulky Boc group can create steric hindrance, which may interfere with proper peptide folding and lead to non-specific intermolecular interactions.
Q3: What are the initial indicators of peptide aggregation?
A3: The initial signs of peptide aggregation can manifest in several ways:
-
Poor Solubility : Difficulty in dissolving the lyophilized peptide in standard aqueous buffers is a primary indicator.[5][6][7]
-
Visible Precipitates : The appearance of cloudiness, particulates, or a gel-like consistency in the peptide solution.
-
Inconsistent Analytical Results : During purification (e.g., HPLC), you might observe broad, tailing, or multiple peaks. In mass spectrometry, you may see higher molecular weight species.
-
Loss of Activity : A decrease in the biological or biochemical activity of the peptide over time can also suggest aggregation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Poor Solubility of Lyophilized Peptide | High hydrophobicity due to the Boc group and overall amino acid composition.[4][5] | 1. Initial Solvent Choice : Attempt to dissolve a small amount of the peptide in an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly dilute with the desired aqueous buffer.[6] 2. pH Adjustment : If the peptide has a net charge, dissolving it in a buffer with a pH away from its isoelectric point can improve solubility.[5][8][9] For basic peptides, try a slightly acidic buffer, and for acidic peptides, a slightly basic buffer.[7][9] 3. Use of Chaotropic Agents : For highly intractable peptides, consider using agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) to disrupt hydrogen bonding, followed by dilution.[7] |
| Aggregation During Synthesis (SPPS) | Intermolecular hydrogen bonding between growing peptide chains, leading to the formation of β-sheet structures.[10][11] | 1. Incorporate Solubilizing Agents : Add agents like detergents or chaotropic salts to the reaction mixture to disrupt hydrophobic interactions.[10][12] 2. Microwave-Assisted Synthesis : Using microwave irradiation can accelerate the synthesis process and reduce aggregation by providing energy to disrupt intermolecular forces.[4][12] 3. "Difficult Sequence" Strategies : Incorporate pseudoproline dipeptides or use backbone-protecting groups like Hmb or Dmb to disrupt secondary structure formation.[10][11][13] |
| Precipitation After Solubilization | The peptide is aggregating out of solution over time. | 1. Optimize Buffer Conditions : Add stabilizing additives to your buffer, such as glycerol, sucrose, or non-denaturing detergents at low concentrations.[8] 2. Adjust Peptide Concentration : Work with lower peptide concentrations whenever possible to minimize intermolecular interactions.[8][12] 3. Flash Freezing and Storage : Aliquot the peptide solution and flash-freeze in liquid nitrogen, then store at -80°C to prevent aggregation during freeze-thaw cycles.[8] |
| Broad or Multiple Peaks in HPLC | Presence of a heterogeneous mixture of aggregated species or different conformational isomers.[11] | 1. Improve Sample Solubility : Ensure the peptide is fully dissolved before injection, using the methods described above. Centrifuge the sample to remove any undissolved particulates.[9][11] 2. Modify HPLC Method : Adjust the mobile phase composition, for instance, by increasing the organic solvent concentration or adding ion-pairing agents. A change in column chemistry or temperature might also be beneficial. |
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization
This protocol provides a step-by-slep approach to finding a suitable solvent system for your peptide.
-
Preparation : Begin with a small, pre-weighed aliquot of your lyophilized peptide.
-
Initial Solvent Test (Water) : Add a small volume of sterile, deionized water to the peptide. Vortex briefly. If the peptide dissolves, it is water-soluble.
-
Acidic/Basic Conditions : If insoluble in water, determine the peptide's net charge. For basic peptides (net positive charge), add a small amount of 10% acetic acid. For acidic peptides (net negative charge), add a small amount of 10% ammonium (B1175870) hydroxide.[6][9]
-
Organic Solvents : If the peptide remains insoluble, use a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile to dissolve it.[6]
-
Dilution : Once dissolved in an organic solvent, slowly add the aqueous buffer of choice to the peptide solution with gentle vortexing.
-
Sonication : If precipitation occurs, brief sonication (e.g., 3 cycles of 10 seconds on ice) can aid in dissolution.[6][9]
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution profile of small particles in suspension.
-
Sample Preparation : Prepare the peptide solution in the desired buffer at a known concentration. Ensure the solution is free of dust and other contaminants by filtering through a low-protein-binding filter (e.g., 0.22 µm).
-
Instrument Setup : Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell at the desired temperature.
-
Data Acquisition : Place the sample in the instrument and initiate data collection. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis : The software will analyze the correlation function of the scattered light to determine the diffusion coefficient of the particles, and from this, calculate the hydrodynamic radius using the Stokes-Einstein equation. A monomodal peak at the expected size of the monomeric peptide indicates a lack of aggregation. The presence of larger species or multiple peaks suggests aggregation.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Factors contributing to peptide aggregation.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
improving yield in peptide synthesis with D-Alanine-3,3,3-N-t-Boc-d4
Welcome to the technical support center for peptide synthesis utilizing D-Alanine-3,3,3-N-t-Boc-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic yields and purity.
While this compound is a specialized amino acid, the fundamental principles of solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) protection are applicable. The deuteration at the methyl group is primarily for isotopic labeling purposes and is not expected to significantly alter the chemical reactivity during peptide synthesis.[1][2] The primary challenges will relate to the use of a D-amino acid and the Boc protection strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low peptide yield when using Boc-protected D-amino acids like this compound?
A1: Low peptide yield in SPPS is a frequent issue that can typically be attributed to several key factors:
-
Incomplete Coupling: The steric hindrance of the Boc protecting group and the growing peptide chain can prevent the complete addition of the amino acid.[3]
-
Incomplete Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain will halt further elongation, leading to truncated sequences.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible for coupling.[5][6]
-
Side Reactions: Undesired chemical reactions, such as diketopiperazine formation, can cleave the peptide from the resin prematurely.[7][8]
Q2: How can I improve the coupling efficiency of this compound?
A2: To enhance coupling efficiency, consider the following strategies:
-
Optimize Coupling Reagents: Utilize more powerful coupling reagents, especially for sterically hindered amino acids.[9] A comparison of common reagents is provided in the table below.
-
Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[10][11]
-
Extend Reaction Time: Allowing more time for the coupling reaction can be beneficial, especially in cases of steric hindrance.[9]
-
Double Coupling: Repeating the coupling step with fresh reagents before proceeding to the next deprotection can significantly improve the incorporation of the amino acid.[3][10]
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the completion of the coupling step before proceeding.[7]
Q3: What are the best practices for the deprotection of the Boc group?
A3: Successful Boc group removal is critical for chain elongation. Key considerations include:
-
TFA Concentration and Time: Typically, a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is used for Boc deprotection.[8] Ensure sufficient reaction time (e.g., a 5-minute prewash followed by a 15-25 minute reaction) for complete removal.[8]
-
Adequate Resin Swelling: Proper swelling of the resin is crucial for reagent accessibility. Pre-wash the resin with DCM before adding the TFA solution.[3]
-
Neutralization: After deprotection, the N-terminal amine will be protonated as a trifluoroacetate (B77799) salt. This must be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step.[8] In-situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be employed.[5][12]
Q4: Can racemization be an issue with D-Alanine, and how can it be minimized?
A4: Yes, racemization (the conversion of a D-amino acid to its L-enantiomer) is a significant concern during peptide synthesis, as it can lead to hard-to-separate diastereomeric impurities.[7] To minimize racemization:
-
Choice of Coupling Reagent: Carbodiimide reagents like DIC, when used alone, can promote racemization. The addition of a hydroxylbenzotriazole derivative, such as HOBt or OxymaPure®, is highly recommended to suppress this side reaction.[7]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Therefore, it is crucial to minimize the time between activation and its addition to the resin.[7]
-
Avoid Excess Base: Strong bases can increase the risk of racemization. Use a hindered base like DIPEA in the minimum necessary amount.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your synthesis.
Issue 1: Low Final Peptide Yield
| Possible Cause | Recommended Solution |
| Incomplete Coupling | Perform a double coupling. Increase the equivalents of the amino acid and coupling reagents (from 2 eq. to 4 eq.). Switch to a more potent coupling reagent like HATU or HBTU. Extend the coupling reaction time to 2-4 hours. Monitor coupling completion with a Kaiser test.[3][7][9] |
| Incomplete Deprotection | Increase TFA treatment time (e.g., from 20 to 30 minutes). Ensure adequate resin swelling before deprotection.[3] For difficult sequences, a second TFA treatment may be necessary.[4] |
| Peptide Aggregation | Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP). Add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[6][9] Perform the synthesis at a slightly elevated temperature (e.g., 35-40°C).[9] |
| Diketopiperazine Formation | This is more common at the dipeptide stage. If synthesizing a dipeptide, consider using a 2-chlorotrityl chloride resin which is sterically hindered.[7] Proceed immediately to the coupling of the third amino acid to minimize the time the dipeptide has a free N-terminus.[7] |
Issue 2: Presence of Deletion Sequences in Final Product
| Possible Cause | Recommended Solution |
| Failed Coupling Step | Implement routine monitoring of coupling reactions (e.g., Kaiser test).[7] If a coupling is incomplete, perform a second coupling. Consider using a capping step with acetic anhydride (B1165640) to terminate any unreacted chains and prevent the formation of deletion sequences. |
| Inaccessible N-terminus due to Aggregation | Use aggregation-disrupting strategies as mentioned above (chaotropic salts, alternative solvents).[6][9] |
Issue 3: Presence of Unexpected Peaks in HPLC/MS (Side Reactions)
| Possible Cause | Recommended Solution |
| Racemization | Use coupling reagent additives like HOBt or OxymaPure®.[7] Minimize pre-activation time and avoid excess base.[7] Analyze the crude product by chiral HPLC or after hydrolysis by chiral amino acid analysis to quantify the extent of racemization.[7] |
| Aspartimide Formation (if Asp is in the sequence) | This side reaction can occur under both acidic and basic conditions.[6] In Boc-SPPS, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.[6] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Recommended Use | Relative Racemization Risk |
| DIC/HOBt | Standard couplings | Low with additive[7] |
| HBTU/DIPEA | Standard and hindered couplings | Low to Moderate[7] |
| HATU/DIPEA | Highly recommended for hindered couplings | Low[3] |
| PyBOP/DIPEA | Effective alternative for hindered couplings | Low to Moderate[3] |
Experimental Protocols
Standard Boc-SPPS Cycle for this compound Incorporation
-
Resin Swelling: Swell the resin (e.g., PAM or MBHA resin) in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-25 minutes.[8]
-
Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Agitate for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. If positive (blue beads), the coupling is incomplete; repeat the coupling step. If negative (yellow/colorless beads), proceed.[7]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Return to step 2 for the next amino acid addition.
Visualizations
Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of Peptides Containing D-Alanine-3,3,3-N-t-Boc-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid D-Alanine-3,3,3-N-t-Boc-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of these specialized peptides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of peptides containing this compound, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1][2]
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions: The peptide may be interacting with residual free silanol (B1196071) groups on the silica-based stationary phase. | - Increase TFA Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in the mobile phase to 0.15% or 0.2%. TFA acts as an ion-pairing agent and helps to suppress silanol interactions. - Alternative Ion-Pairing Agent: Consider using a different ion-pairing agent, such as perfluorinated carboxylic acids like pentafluoropropionic acid or heptafluorobutyric acid, which can sometimes offer better selectivity.[3] |
| Peptide Aggregation: The bulky and hydrophobic N-t-Boc group can promote peptide aggregation, leading to broad peaks. | - Modify Mobile Phase: Incorporate organic modifiers like isopropanol (B130326) or a small percentage of formic acid in the mobile phase to disrupt aggregation. - Lower Sample Concentration: Inject a more dilute sample to reduce the likelihood of on-column aggregation. |
| Column Overload: Injecting too much peptide can lead to peak distortion. | - Reduce Sample Load: Decrease the amount of peptide injected onto the column. |
Issue 2: Co-elution of Impurities with the Main Peptide Peak
| Potential Cause | Recommended Solution |
| Closely Related Impurities: Deletion sequences or peptides with incomplete deprotection can have very similar retention times to the target peptide. | - Optimize Gradient: Use a shallower gradient during the elution of the main peak to improve resolution between the target peptide and closely related impurities. - Change Stationary Phase: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size to alter selectivity. |
| Isotope Co-elution: The deuterated peptide may co-elute with any non-deuterated (d0) counterpart. While the mass difference is detectable by mass spectrometry, chromatographic separation can be challenging. | - High-Resolution Chromatography: Employ a longer column or a column with smaller particle sizes to enhance resolving power. - Temperature Optimization: Adjusting the column temperature can sometimes subtly alter the retention behavior of isotopologues, potentially improving separation. |
| Diastereomers: If racemization occurred during synthesis, the resulting diastereomers may be difficult to separate. | - Chiral Chromatography: In cases of severe diastereomeric contamination, a chiral stationary phase may be necessary for separation. |
Issue 3: Low Yield or Poor Recovery
| Potential Cause | Recommended Solution |
| Peptide Precipitation: The hydrophobic nature of the Boc-protected peptide can lead to poor solubility in the initial mobile phase conditions. | - Modify Loading Conditions: Dissolve the crude peptide in a solvent with a higher organic content (e.g., a small amount of acetonitrile (B52724) or isopropanol) before injection. Ensure the injection solvent is miscible with the mobile phase. |
| Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase. | - Column Conditioning: Thoroughly wash and condition the column with the mobile phase before injection. - Use a Different Column: A column with a less hydrophobic stationary phase (e.g., C4) might be more suitable for very hydrophobic peptides. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound modification affect the retention time of my peptide in RP-HPLC?
A1: The incorporation of this compound will significantly increase the hydrophobicity of your peptide, leading to a longer retention time on an RP-HPLC column compared to a peptide with a native D-Alanine. The bulky and nonpolar tert-butyloxycarbonyl (Boc) group is the primary contributor to this increased retention. The deuterium (B1214612) labeling itself can have a minor, often difficult to predict, effect on retention time, which is known as a chromatographic isotope effect.
Q2: What are the most common impurities I should expect when synthesizing a peptide with this compound?
A2: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during solid-phase peptide synthesis (SPPS).
-
Truncated sequences: Peptides that have been prematurely cleaved from the resin.
-
Incompletely deprotected peptides: Peptides that still retain other protecting groups from the synthesis.
-
Side-products from cleavage: Byproducts formed from the cleavage of protecting groups and the peptide from the resin.
-
Non-deuterated peptide: The presence of the corresponding non-deuterated (d0) peptide is a possibility depending on the isotopic purity of the starting material.
Q3: Can I use mass spectrometry to identify impurities during purification?
A3: Absolutely. Mass spectrometry (MS) is a crucial tool for identifying impurities. By coupling your HPLC to a mass spectrometer (LC-MS), you can determine the molecular weights of the species in each chromatographic peak. This allows you to identify deletion sequences, incompletely deprotected peptides, and other byproducts. For deuterated peptides, MS is essential to confirm the incorporation of the deuterium atoms and to check for the presence of the non-deuterated analog.
Q4: What is the best way to remove the N-t-Boc group after purification?
A4: The N-t-Boc group is typically removed under acidic conditions. A common method is to treat the purified, lyophilized peptide with a solution of trifluoroacetic acid (TFA). A typical cleavage cocktail might include TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions. The exact composition of the cocktail and the reaction time will depend on the other amino acids in your peptide sequence.
Experimental Protocols
Standard RP-HPLC Purification Protocol for a Peptide Containing this compound
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point would be 5-95% B over 30-60 minutes. For highly hydrophobic peptides, a shallower gradient (e.g., 30-70% B over 40 minutes) may be necessary to achieve good separation.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and filter before injection.
Protocol for N-t-Boc Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Dissolve the purified, lyophilized Boc-protected peptide in the cleavage cocktail.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Confirm the complete removal of the Boc group by LC-MS analysis.
Visualizations
Caption: Experimental workflow for the synthesis and purification of a peptide containing this compound.
Caption: Logical troubleshooting guide for peptide purification challenges.
References
preventing racemization of D-Alanine-3,3,3-N-t-Boc-d4 during synthesis
Welcome to the Technical Support Center for the synthesis of D-Alanine-3,3,3-N-t-Boc-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to ensure the stereochemical integrity of your compound during synthesis.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the synthesis of this compound that may lead to racemization, offering potential solutions and preventative measures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant L-Alanine isomer detected post-synthesis. | 1. Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC used without additives are prone to causing racemization.[1][2] 2. Strong or Sterically Unhindered Base: Bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization.[3] 3. High Reaction Temperature: Elevated temperatures provide the activation energy needed for the α-proton to be abstracted. 4. Polar Aprotic Solvents: Solvents like DMF or NMP can sometimes favor the side reactions leading to racemization.[1] | 1. Coupling Reagent Selection: Utilize onium salts (e.g., HBTU, HATU, COMU) or phosphonium (B103445) salts (e.g., PyBOP) which are known for low racemization.[1][4] If using carbodiimides (e.g., DIC), always include a racemization suppressant like OxymaPure, HOAt, or HOBt.[5][6] 2. Base Selection: Employ a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] 3. Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) during the activation and coupling steps. 4. Solvent Choice: While DMF is common, consider alternative solvents for problematic couplings. |
| Gradual loss of enantiomeric purity during workup or purification. | 1. Prolonged Exposure to Basic or Acidic Conditions: Extended contact with even mild bases or acids during extraction or chromatography can cause racemization. 2. Inappropriate pH during Aqueous Workup: A basic aqueous phase can facilitate α-proton abstraction. | 1. Minimize Exposure Time: Keep the duration of workup and purification steps as short as possible. 2. Maintain Neutral pH: Ensure that the pH of aqueous solutions is kept neutral or slightly acidic during extractions. 3. Purification Method: Consider purification techniques that avoid harsh pH conditions, such as flash chromatography with a neutral solvent system. |
| Inconsistent results between batches. | 1. Variability in Reagent Quality: Purity of coupling reagents, additives, and solvents can impact the extent of racemization. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or the rate of addition of reagents can lead to different levels of racemization. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary. 2. Standardize Protocols: Strictly adhere to a well-defined and optimized experimental protocol for each synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-Boc protected amino acids like D-Alanine?
A1: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-t-Boc-D-alanine cyclizes, and the resulting oxazolone (B7731731) has a more acidic α-proton. This proton can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with an amine nucleophile can occur from either face, resulting in a mixture of D and L products.[1]
Q2: How does the deuterium (B1214612) labeling at the 3,3,3-position of this compound influence racemization?
A2: While the deuterium atoms are not directly on the chiral α-carbon, they can exert a secondary kinetic isotope effect. The replacement of hydrogen with the heavier deuterium isotope results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[7] This can subtly influence the electronic environment around the α-carbon, potentially making the α-proton slightly less acidic and therefore less susceptible to abstraction. Studies on other deuterated amino acids have shown that deuterium substitution can decrease the rate of racemization.[8]
Q3: Which coupling reagents are considered "low-racemization" and why?
A3: Onium (aminium/uronium) salts like HBTU, HATU, and HCTU, and phosphonium salts like PyBOP are considered "low-racemization" reagents.[2][4] These reagents react with the carboxylic acid to form active esters in situ. These active esters are generally more stable and less prone to forming the problematic oxazolone intermediate compared to the highly reactive intermediates formed with carbodiimides alone.[1] For particularly challenging couplings, COMU has shown a very low tendency for racemization.[1]
Q4: What role do additives like HOBt, HOAt, and OxymaPure play in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanoglyoxylate-2-oxime (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents like DIC.[9] They work by reacting with the highly reactive O-acylisourea intermediate to form a more stable active ester.[1] This active ester is less prone to cyclizing into an oxazolone, thereby preserving the stereochemical integrity of the amino acid. HOAt and OxymaPure are generally considered more effective than HOBt at suppressing racemization.[1][6]
Q5: How can I accurately determine the enantiomeric purity of my synthesized this compound?
A5: The most reliable method for determining the enantiomeric purity is through chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for their accurate quantification. Alternatively, after deprotection, the resulting D/L-alanine mixture can be derivatized with a chiral reagent (like Marfey's reagent) to form diastereomers, which can then be separated and quantified using standard reverse-phase HPLC.[1]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol describes a general procedure for coupling this compound to an amino group (R-NH₂) with minimal risk of racemization.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Activation: Cool the solution to 0°C and add a sterically hindered base such as N-methylmorpholine (NMM) (2.0 equivalents). Stir the mixture for 1-5 minutes.
-
Coupling: Add the amine component (R-NH₂) (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a general guideline for assessing the enantiomeric excess of the final product. The specific column and mobile phase conditions may need to be optimized.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a crown-ether based column).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or isopropanol) and an acidic aqueous buffer (e.g., perchloric acid in water), optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The D and L enantiomers should elute as separate peaks.
-
Quantification: Integrate the peak areas for both the D and L enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via an achiral oxazolone intermediate.
Logical Workflow for Minimizing Racemization
Caption: Decision workflow for minimizing racemization during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: D-Alanine-3,3,3-N-t-Boc-d4 Coupling Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for D-Alanine-3,3,3-N-t-Boc-d4. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful incorporation of this sterically hindered, deuterated amino acid into your peptide sequence.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Question: Why am I observing low coupling efficiency or incomplete reactions with this compound?
Answer: Low coupling efficiency with this compound is often attributed to steric hindrance from the bulky tert-butoxycarbonyl (Boc) protecting group and the methyl group on the alanine (B10760859).[1] To overcome this, consider the following strategies:
-
Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC alone may be insufficient.[2] More potent uronium/aminium or phosphonium-based reagents are recommended. Reagents such as HATU, HBTU, and PyBOP are known for their high coupling efficiency and are well-suited for sterically hindered amino acids.[3] COMU is another excellent option, offering high efficiency and a better safety profile as it is not based on potentially explosive HOBt or HOAt.[3][4][5]
-
Reaction Time and Temperature: Extend the coupling reaction time to 2-4 hours or even longer.[2][6] If using a compatible automated synthesizer, consider programming a double coupling cycle for this specific amino acid.[7] Gently increasing the reaction temperature to 35-50°C can also improve coupling rates, but should be done cautiously to avoid side reactions.
-
Reagent Equivalents: Ensure you are using an appropriate excess of the amino acid and coupling reagents. A common starting point is to use 3-4 equivalents of the N-Boc-amino acid and a slightly lower amount (e.g., 3.9 equivalents) of the coupling reagent relative to the resin loading capacity.[1][6] An excess of a non-nucleophilic base, such as 6-8 equivalents of DIPEA, is also crucial.[1][2]
Question: I am concerned about racemization of the D-alanine during the coupling reaction. How can I minimize this?
Answer: Racemization is a critical concern when working with chiral amino acids.[1] While D-amino acids are used to enhance peptide stability, maintaining their chiral integrity during synthesis is vital.[1] Here are some measures to minimize epimerization:
-
Choice of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings can suppress racemization.[8] Uronium/aminium reagents like HATU and HBTU are pre-activated with HOAt and HOBt derivatives, respectively, which inherently help in reducing racemization.[4]
-
Base Selection: The choice of base can influence the extent of racemization. While DIPEA is commonly used, for particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or sym-collidine might be a better alternative.[3]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. A short pre-activation of 1-2 minutes is generally sufficient.[1][2]
Question: My peptide is showing poor solubility and aggregation during synthesis after coupling this compound. What can I do?
Answer: Peptide aggregation can hinder subsequent deprotection and coupling steps, leading to truncated or deleted sequences. While the deuterated alanine itself is not highly hydrophobic, the overall peptide sequence might be prone to aggregation.
-
Solvent Choice: While DMF is a standard solvent for solid-phase peptide synthesis (SPPS), switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can improve the solubility of the growing peptide chain.[1] In some cases, a mixture of DCM/DMF/NMP has been shown to be effective.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and prevent aggregation.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and reduce aggregation by providing energy to disrupt intermolecular interactions.[4][7]
Frequently Asked Questions (FAQs)
Q1: Does the deuterium (B1214612) labeling of this compound affect the coupling reaction?
A1: The primary purpose of deuterium labeling in peptides is typically for use in metabolic studies, as internal standards for mass spectrometry, or to potentially enhance pharmacokinetic properties by slowing down metabolism (the kinetic isotope effect).[9][10][11] There is no evidence to suggest that the deuterium atoms on the methyl group significantly alter the chemical reactivity or steric hindrance of the amino acid during the peptide coupling step.[12] Therefore, the coupling conditions should be optimized based on it being a sterically hindered N-Boc-D-alanine.
Q2: What is the recommended solvent for dissolving this compound and the coupling reagents?
A2: N,N-Dimethylformamide (DMF) is the most common and recommended solvent for solid-phase peptide synthesis, including the dissolution of the amino acid, coupling reagents like HATU or HBTU, and bases such as DIPEA.[1][6] Ensure the use of high-purity, anhydrous DMF to prevent any side reactions with water.
Q3: How can I monitor the completion of the coupling reaction?
A3: A qualitative ninhydrin (B49086) (Kaiser) test is a common method to check for the presence of free primary amines on the resin.[1][6] A negative ninhydrin test (beads remain colorless or yellowish) indicates a complete reaction, while a positive test (blue/purple beads) signifies incomplete coupling, in which case a recoupling step is advisable. For quantitative analysis, a small amount of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.[1][13]
Q4: What are the optimal deprotection conditions for the Boc group of this compound?
A4: The Boc protecting group is labile to strong acids.[] For Boc-based solid-phase peptide synthesis (Boc-SPPS), the N-terminal Boc group is typically removed by treatment with 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for about 20-30 minutes.[6]
Quantitative Data Summary
The following tables summarize the performance of common coupling reagents and conditions that can be applied to the coupling of this compound based on data for sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Key Advantages | Potential Disadvantages | Typical Yield |
| HATU | Very high coupling efficiency, fast reaction rates, suitable for hindered amino acids.[4][15] | Based on potentially explosive HOAt, higher cost.[4] | >95%[2][15] |
| HBTU | High coupling efficiency, widely used.[2] | Can lead to guanidinylation of the N-terminus if used in excess.[2] | >90%[2] |
| COMU | Excellent coupling efficiency, safer (not based on explosive benzotriazoles), by-products are water-soluble.[4][5] | Higher cost compared to carbodiimides. | >95%[5] |
| PyBOP | Effective for hindered couplings, non-toxic by-product compared to BOP.[3] | Can be less effective than HATU for extremely difficult couplings. | >90% |
| DIC/HOBt | Cost-effective, HOBt suppresses racemization. | Generally less effective and slower for sterically hindered amino acids.[2] | Variable, can be <90% |
Note: Yields are dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
Below is a detailed experimental protocol for the manual solid-phase coupling of this compound.
Protocol: HATU-Mediated Coupling of this compound
Materials:
-
N-terminal deprotected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel with agitation capabilities
Procedure:
-
Resin Preparation:
-
Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Activation of Amino Acid:
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a ninhydrin (Kaiser) test to check for reaction completion.
-
If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2 and 3 (recouple).
-
If the test is negative, wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and by-products.
-
-
Next Step:
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.
-
Visualizations
DOT Script for Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
troubleshooting low incorporation of D-Alanine-3,3,3-N-t-Boc-d4
Welcome to the technical support center for D-Alanine-3,3,3-N-t-Boc-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this deuterated amino acid analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of the amino acid D-alanine.[1][2] The deuterium (B1214612) atoms at the 3,3,3-position allow it to be traced and quantified in metabolic pathways using mass spectrometry.[3] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted reactions at the amino group during synthesis and storage.[4] Its primary application is in studying bacterial cell wall (peptidoglycan) biosynthesis and dynamics.[5][6][7] It can also be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.
Q2: Why is the D-enantiomer of alanine (B10760859) used for bacterial cell wall labeling?
D-amino acids, particularly D-alanine, are essential components of the peptide cross-bridges in the peptidoglycan layer of most bacterial cell walls.[8][9] Eukaryotic cells, on the other hand, primarily use L-amino acids. This specificity allows for the targeted labeling of bacterial cell walls with minimal incorporation into host cell proteins.
Q3: What is the purpose of the N-t-Boc protecting group?
The N-t-Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis.[4] It is stable under many reaction conditions but can be removed under specific, typically acidic, conditions.[4] In the context of this compound, the Boc group ensures the stability of the compound during storage and handling. It must be removed for the D-alanine to be incorporated into the peptidoglycan.
Q4: How is the incorporation of this compound detected?
The incorporation of the deuterated D-alanine is typically detected by mass spectrometry. After exposing the bacteria to the labeled compound and allowing for incorporation, the peptidoglycan is isolated and hydrolyzed into its constituent amino acids or smaller peptide fragments. The mass shift due to the deuterium atoms allows for the quantification of the newly synthesized peptidoglycan.
Troubleshooting Guides
Issue 1: Low or No Incorporation of this compound
Question: I have incubated my bacterial culture with this compound, but my mass spectrometry analysis shows very low or no incorporation. What are the possible reasons for this?
Answer: Low or no incorporation can be due to several factors, ranging from the deprotection of the Boc group to the physiological state of the bacteria. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low D-Alanine-d4 incorporation.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Boc Deprotection | The Boc protecting group must be removed for the D-alanine to be recognized by the bacterial cell wall synthesis machinery. If the deprotection step is inefficient, the majority of the compound will not be available for incorporation. | Ensure complete deprotection by using appropriate acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in dioxane). Monitor the deprotection reaction by TLC or LC-MS to confirm the disappearance of the starting material. For in-situ deprotection, ensure the pH of the medium is sufficiently low to facilitate Boc removal without compromising cell viability. |
| Bacterial Growth Phase | D-alanine is incorporated into the peptidoglycan during cell wall synthesis, which is most active during the exponential growth phase.[10] If the bacteria are in the stationary or lag phase, there will be minimal cell wall remodeling and therefore low incorporation. | Use a fresh bacterial culture in the mid-logarithmic growth phase for your labeling experiments. Monitor the optical density (OD) of your culture to ensure the cells are actively dividing. |
| Incorrect Concentration | The concentration of this compound (after deprotection) needs to be optimized. Too low a concentration may not be sufficient for detection, while excessively high concentrations could be toxic or inhibit growth. | Perform a dose-response experiment to determine the optimal labeling concentration for your bacterial species. Typical concentrations for D-amino acid analogs range from 0.5 to 10 mM.[11][12] |
| Insufficient Incubation Time | The duration of labeling needs to be sufficient for detectable incorporation to occur. This can vary depending on the bacterial species and its doubling time. | For rapidly growing species like E. coli, labeling times as short as 30 seconds may be sufficient for some applications, while others may require longer incubation.[5][7] Consider a time-course experiment to determine the optimal labeling duration. |
| Amino Acid Transport Issues | Some bacterial strains may have inefficient transport systems for D-alanine. Bacillus subtilis, for example, has specific transport systems for D-alanine.[10][13] | If you suspect transport is an issue, you can try using a different bacterial strain or species. You can also consult the literature to see if specific transport mechanisms have been characterized for your organism of interest. |
| Metabolic Instability | While deuterium labeling is generally considered stable, it is possible that in some metabolic contexts, the deuterated methyl group could be enzymatically modified, although this is less likely to be a primary cause of low incorporation. | This is a more complex issue to diagnose. If all other possibilities have been exhausted, you may need to perform more detailed metabolic studies to trace the fate of the deuterated alanine in your system. |
Issue 2: High Background Signal in Mass Spectrometry Analysis
Question: My mass spectrometry data shows a high background signal, making it difficult to quantify the incorporation of this compound. How can I reduce the background?
Answer: High background can originate from several sources, including incomplete washing of the cells, contamination from the growth medium, or issues with the mass spectrometry sample preparation.
Troubleshooting Steps:
-
Improve Cell Washing: After the labeling incubation, ensure that you thoroughly wash the bacterial pellet to remove any unincorporated this compound. Centrifuge the cells and resuspend them in fresh, label-free medium or buffer. Repeat this washing step at least three times.
-
Optimize Peptidoglycan Isolation: If you are isolating the peptidoglycan before analysis, ensure your protocol is effective at removing other cellular components like proteins and lipids, which can contribute to background noise.
-
Check for Contamination in Reagents: Ensure that all buffers and reagents used for sample preparation are of high purity and are not contaminated.
-
Blank Runs in Mass Spectrometry: Before running your labeled samples, run a blank sample (containing only the matrix and solvent) to assess the background noise of the instrument. Also, run an unlabeled control sample (bacteria grown without the deuterated alanine) to identify any interfering peaks at the mass-to-charge ratio of your labeled compound.
Experimental Protocols
Protocol 1: General Procedure for Bacterial Labeling with this compound
This protocol provides a general guideline for labeling bacteria. Optimal conditions may vary depending on the bacterial species and experimental goals.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound
-
Reagents for Boc deprotection (e.g., TFA, DCM)
-
Sterile centrifuge tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Boc Deprotection (if not performing in-situ deprotection):
-
Dissolve this compound in an appropriate organic solvent (e.g., DCM).
-
Add the deprotecting agent (e.g., TFA) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and deprotecting agent under vacuum.
-
The resulting D-Alanine-d4 can be dissolved in a suitable buffer or medium for the labeling experiment.
-
-
Bacterial Culture Preparation:
-
Inoculate a fresh culture of the desired bacterial strain in the appropriate growth medium.
-
Grow the culture in an incubator shaker at the optimal temperature until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
-
Labeling:
-
Add the deprotected D-Alanine-d4 to the bacterial culture to the desired final concentration (e.g., 1 mM).
-
Continue to incubate the culture under the same growth conditions for the desired labeling period.
-
-
Harvesting and Washing:
-
After incubation, harvest the cells by centrifugation.
-
Discard the supernatant and resuspend the cell pellet in fresh, sterile medium or buffer (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least three times to remove unincorporated label.
-
-
Sample Preparation for Analysis:
-
The washed cell pellet can be processed for peptidoglycan isolation and subsequent mass spectrometry analysis.
-
Protocol 2: Analysis of Incorporation by Mass Spectrometry
This protocol outlines a general approach for analyzing the incorporation of D-Alanine-d4 into peptidoglycan.
Materials:
-
Labeled bacterial cell pellet
-
Lysis buffer
-
Enzymes for peptidoglycan digestion (e.g., lysozyme, mutanolysin)
-
Reagents for hydrolysis (e.g., 6M HCl)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Peptidoglycan Isolation:
-
Resuspend the washed cell pellet in a suitable lysis buffer.
-
Lyse the cells using enzymatic or mechanical methods.
-
Isolate the peptidoglycan from the cell lysate using established protocols (e.g., hot SDS treatment followed by extensive washing).
-
-
Hydrolysis:
-
Hydrolyze the isolated peptidoglycan to its constituent amino acids by incubation in 6M HCl at 110°C for 16-24 hours.
-
Alternatively, use specific enzymes to digest the peptidoglycan into smaller muropeptide fragments.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting amino acid or muropeptide mixture by LC-MS/MS.
-
Monitor for the mass of the deuterated D-alanine or the muropeptides containing it.
-
Quantify the incorporation by comparing the peak intensity of the labeled species to that of the unlabeled species or an internal standard.
-
Signaling Pathways and Workflows
Peptidoglycan Synthesis and D-Alanine Incorporation Pathway
Caption: Peptidoglycan synthesis and D-Alanine incorporation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. FDAAs – Baylor MSV Lab [sites.baylor.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 10. Alanine metabolism in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Transport of d-Alanine and Related Amino Acids by Whole Cells of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Alanine-3,3,3-N-t-Boc-d4 Labeled Peptides in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Alanine-3,3,3-N-t-Boc-d4 labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis of these modified peptides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues observed during the mass spectrometric analysis of peptides labeled with this compound.
Issue 1: Weak or Absent Molecular Ion ([M+H]⁺) Signal
Question: I am not observing the expected protonated molecular ion for my this compound labeled peptide. What could be the cause?
Answer: The N-terminal tert-butyloxycarbonyl (t-Boc) protecting group is known to be labile under certain mass spectrometry conditions.[1][2][3] In-source fragmentation is a common phenomenon where the peptide fragments within the ion source of the mass spectrometer before mass analysis. This can lead to a diminished or completely absent molecular ion peak. The primary fragmentation pathway for the t-Boc group involves the neutral loss of isobutylene (B52900) (C₄H₈) or the entire t-Boc group (C₅H₈O₂).
Troubleshooting Steps:
-
Optimize Ion Source Conditions:
-
Lower Source Temperature: High temperatures can promote in-source fragmentation.[1] Gradually decrease the ion source temperature to find an optimal balance between efficient ionization and minimal fragmentation.
-
Use a "Softer" Ionization Technique: If available, consider using a gentler ionization method. For example, if you are using Atmospheric Pressure Chemical Ionization (APCI), switching to Electrospray Ionization (ESI) might reduce in-source fragmentation.
-
-
Analyze for Characteristic Neutral Losses:
-
Look for ions corresponding to [M+H - 56]⁺ (loss of isobutylene) and [M+H - 100]⁺ (loss of the t-Boc group). The presence of these ions strongly suggests in-source fragmentation.
-
-
Adjust Mobile Phase Composition:
-
The t-Boc group is acid-labile.[3] If your HPLC mobile phase contains a high concentration of a strong acid (e.g., trifluoroacetic acid - TFA), consider using a weaker acid like formic acid (FA) or reducing the acid concentration.
-
Issue 2: Unexpected Fragmentation Pattern and Difficulty with Sequence Analysis
Question: The MS/MS spectrum of my this compound labeled peptide is complex and difficult to interpret. I'm seeing unexpected peaks and neutral losses.
Answer: The complexity of your MS/MS spectrum likely arises from a combination of factors related to your labeled peptide: the t-Boc group, the D-amino acid, and the deuterium (B1214612) label.
Troubleshooting Steps:
-
Account for T-Boc Fragmentation:
-
During collision-induced dissociation (CID), the t-Boc group will readily fragment. Expect to see a prominent neutral loss of 100 Da from your precursor ion. This can be a useful diagnostic marker.
-
-
Consider the D-Alanine Stereochemistry:
-
While D- and L-amino acid-containing peptides have the same mass, their three-dimensional structures differ. This can influence fragmentation patterns, often resulting in different relative intensities of fragment ions compared to the all-L-amino acid counterpart.[4][5][6] Advanced techniques like ion mobility spectrometry (IMS) may be required for baseline separation of D/L-peptide epimers.[5][6][7]
-
-
Identify Deuterium-Containing Fragments:
-
The four deuterium atoms on the D-Alanine will result in a +4 Da mass shift for any fragment ion that contains this residue. Carefully calculate the expected masses of your b- and y-ions, accounting for this mass shift. For example, all y-ions C-terminal to the labeled alanine (B10760859) and all b-ions including the labeled alanine will be shifted by +4 Da.
-
-
Look for Characteristic d4-Alanine Fragments:
-
While not extensively documented for this specific labeled amino acid, be aware of the possibility of unique fragmentation pathways involving the deuterated methyl group. This could include neutral losses that are not typically observed for standard alanine.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected neutral losses from the this compound residue itself?
A1: The most prominent neutral losses will originate from the N-terminal t-Boc group, specifically the loss of isobutylene (56.0626 Da) or the entire t-Boc group (100.0528 Da). The d4-labeled alanine side chain itself is generally stable, but under high-energy fragmentation, you could potentially observe losses related to the deuterated methyl group.
| Neutral Loss | Mass (Da) | Origin |
| Isobutylene | 56.0626 | t-Boc group |
| t-Boc group | 100.0528 | t-Boc group |
Q2: How does the presence of a D-amino acid affect peptide fragmentation in mass spectrometry?
A2: Peptides containing a D-amino acid are diastereomers of their all-L counterparts. While they have identical precursor masses, their fragmentation patterns in MS/MS can differ, particularly in the relative abundances of fragment ions.[8] This is due to differences in the gas-phase structures of the peptide ions. However, the masses of the primary b- and y-ions will be the same. Distinguishing between D- and L-isomers often requires careful comparison of fragmentation spectra or the use of advanced techniques like ion mobility spectrometry.[5][6][7]
Q3: Will the deuterium label on the alanine side chain be lost or exchanged during analysis?
A3: The deuterium atoms on the methyl group of alanine (Cβ) are covalently bound to carbon and are generally stable under typical ESI-MS and LC-MS conditions. Hydrogen-deuterium exchange (HDX) typically occurs with more labile hydrogens, such as those on amide, hydroxyl, or amine groups, when a source of exchangeable protons (like water in the mobile phase) is present. Therefore, significant loss or exchange of the d4 label is not expected.
Q4: Can I still use standard protein database search algorithms to identify my this compound labeled peptide?
A4: Yes, but you will need to specify the modifications in your search parameters. You will need to define a variable or fixed modification for the mass of the D-Alanine-3,3,3-d4 residue and the N-terminal t-Boc group.
| Modification | Mass Shift (Da) |
| D-Alanine-3,3,3-d4 | +4.0251 (relative to Alanine) |
| N-terminal t-Boc | +100.0528 |
Note: The exact mass shift for the deuterated alanine should be calculated based on the precise masses of deuterium and hydrogen.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound Labeled Peptides
-
Sample Preparation:
-
Dissolve the labeled peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
Ensure the final concentration is appropriate for your instrument's sensitivity (typically in the low fmol to pmol range).
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure good separation of your peptide from any impurities. A typical gradient might be a linear increase from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: Dependent on the column diameter (e.g., 200-300 nL/min for nanoLC).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan: Scan a mass range that includes the expected m/z of your precursor ion.
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Optimize the collision energy to achieve good fragmentation. Start with a normalized collision energy of 25-30 and adjust as needed.
-
Data-Dependent Acquisition: Set the instrument to acquire MS/MS spectra for the most intense precursor ions from the MS1 scan. Include the expected m/z of your labeled peptide in the inclusion list if possible.
-
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis.
Caption: Primary fragmentation pathways of a t-Boc labeled peptide.
References
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
stability of the deuterium label on D-Alanine-3,3,3-N-t-Boc-d4 under different conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the deuterium (B1214612) label on D-Alanine-3,3,3-N-t-Boc-d4. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the deuterium labels on this compound?
A: The deuterium atoms on the methyl group (C-D bonds at position 3) are covalently bound to carbon and are considered chemically stable under standard laboratory conditions (e.g., neutral pH, room temperature, common organic solvents). C-D bonds are stronger than C-H bonds, meaning they are less likely to be cleaved.[1] The N-t-Boc protecting group is stable under neutral and basic conditions but is sensitive to acid. The deuterium on the nitrogen of the Boc group (if present) is labile and will readily exchange with protons from protic solvents like water or methanol.
Q2: What are the recommended storage conditions for this compound?
A: To ensure maximum stability and prevent degradation of the Boc group, the compound should be stored under refrigerated (+2°C to +8°C) and desiccated conditions, protected from light.
Q3: Can I use this compound in aqueous buffers?
A: Yes, the compound can be used in aqueous buffers. The C-D bonds on the methyl group are stable in neutral and basic aqueous solutions. However, prolonged exposure to strongly acidic (pH < 3) or strongly basic (pH > 12) buffers, especially at elevated temperatures, may pose a risk to the compound's integrity, primarily through hydrolysis of the Boc group.
Q4: Is the deuterium label on the methyl group susceptible to back-exchange?
A: The C-D bonds of the methyl group are generally considered non-labile. Back-exchange (replacement of deuterium with hydrogen) is highly unlikely under typical synthetic or analytical conditions. Significant energy input, such as high temperatures (>150°C) or the presence of specific metal catalysts, would be required to facilitate this exchange.[2]
Q5: What is the most likely point of degradation for this molecule?
A: The most probable degradation pathway is the acid-catalyzed removal of the N-t-Boc protecting group.[3][4] This reaction is intentionally used in peptide synthesis but can occur inadvertently if the compound is exposed to strong acidic conditions.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Mass spectrometry (MS) data shows a mass loss of ~100 amu. | The N-t-Boc protecting group has likely been cleaved. | Review all experimental steps for exposure to acidic conditions (e.g., TFA, strong HCl, acidic mobile phases in LC-MS).[5][6] If deprotection is undesirable, neutralize acidic reagents and buffers. |
| ¹H NMR spectrum shows a new quartet signal around 3.7 ppm and a singlet at 1.4 ppm disappears. | This pattern is consistent with the loss of the Boc group, revealing the free amine of D-Alanine-d3 methyl ester (if analyzed in deuterated methanol). | Confirm Boc group cleavage. If this is unexpected, verify the pH and composition of all solvents and reagents used. |
| MS data shows a mass shift of -1, -2, or -3 amu. | This could indicate a partial loss of the deuterium label from the methyl group. | This is highly unlikely under normal conditions. Verify the isotopic purity of the starting material. Analyze the sample by high-resolution mass spectrometry to confirm the isotopic distribution. Consider the possibility of in-source exchange if using APCI-MS with protic solvents.[7] |
| Inconsistent results in biological assays. | The compound may have degraded, or the free amine (after Boc deprotection) is causing an unintended biological effect. | Re-verify the integrity of the compound using LC-MS or NMR before use. Prepare solutions fresh and avoid storage in acidic media. |
Expected Stability Under Various Conditions
The following table summarizes the expected stability of the key functional groups of this compound.
| Condition | N-t-Boc Group Stability | C-D Bond (Methyl Group) Stability | Notes |
| Strong Acid (e.g., TFA, 4M HCl) | Labile | Stable | Standard conditions for Boc deprotection.[3][4] |
| Mild Acid (e.g., pH 4-6, ambient temp) | Generally Stable | Stable | Prolonged exposure or heat may cause slow hydrolysis. |
| Neutral (pH ~7) | Stable | Stable | Ideal condition for most applications. |
| Mild Base (e.g., pH 8-10, ambient temp) | Stable | Stable | The Boc group is base-stable. |
| Strong Base (e.g., >1 M NaOH, heat) | Stable | Stable | Risk of ester hydrolysis if the compound is derivatized. H/D exchange at the alpha-carbon can be catalyzed by strong bases at high temperatures.[8] |
| Common Organic Solvents (DCM, MeOH, DMSO) | Stable | Stable | Ensure solvents are free of acidic impurities. |
| Elevated Temperature (>80 °C) | Risk of thermal degradation | Stable | Thermal deprotection of Boc groups can occur at high temperatures, though this is less common. |
| LC-MS Analysis (Acidic mobile phase) | Potential for cleavage | Generally Stable | In-source cleavage of the Boc group can occur. Some back-exchange has been noted for aromatic C-D bonds in APCI sources, but is less likely for aliphatic C-D bonds.[7][9] |
Experimental Protocols
Protocol: Assessing the Stability of the Deuterium Label by ¹H NMR
This protocol allows for the monitoring of both the Boc group integrity and the stability of the deuterium label by observing the proton signals of the molecule.
1. Materials:
- This compound sample
- Deuterated NMR solvent (e.g., DMSO-d₆)
- NMR tubes
- Buffer solutions of desired pH (prepared in D₂O if monitoring exchange, or H₂O if monitoring degradation)
- Internal standard (optional, e.g., mesitylene)
2. Procedure:
- Baseline Spectrum:
- a. Dissolve 5-10 mg of the compound in 0.6 mL of deuterated solvent.
- b. Acquire a standard ¹H NMR spectrum.
- c. Identify the key signals: the singlet for the t-butyl protons of the Boc group (~1.4 ppm) and the quartet for the α-proton (~4.0 ppm). The methyl signal should be absent due to deuteration.
- Stability Test:
- a. Prepare a solution of the compound in the test condition (e.g., acidic buffer, basic buffer) at a known concentration.
- b. Incubate the solution under the desired conditions (e.g., specific temperature, duration).
- c. At various time points, take an aliquot of the solution, remove the solvent in vacuo, and re-dissolve the residue in a deuterated NMR solvent.
- d. Acquire a ¹H NMR spectrum for each time point.
- Data Analysis:
- a. Boc Group Stability: Monitor the integral of the t-butyl singlet (~1.4 ppm). A decrease in this integral relative to an internal standard or other stable protons indicates deprotection.
- b. C-D Label Stability: Monitor the baseline in the region where the methyl proton signal would appear (~1.3 ppm). The appearance and growth of a doublet in this region would indicate D-to-H back-exchange.
Visualizations
The following diagrams illustrate key logical and chemical pathways relevant to working with this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Acid-catalyzed deprotection pathway of the N-t-Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
managing steric hindrance from the Boc group in D-Alanine-3,3,3-N-t-Boc-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Alanine-3,3,3-N-t-Boc-d4. The focus is on managing the steric hindrance presented by the tert-butoxycarbonyl (Boc) protecting group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in peptide synthesis?
A1: The primary challenges associated with the use of this compound, and other sterically hindered amino acids, are incomplete coupling reactions and difficulties in deprotection of the Boc group. The bulky nature of the Boc group can physically obstruct the approach of reagents to the reactive sites, leading to lower yields and the formation of deletion sequences in peptides.[1][2] Additionally, the conditions required to overcome these challenges can sometimes increase the risk of racemization.[3][4]
Q2: How does the deuterium (B1214612) labeling in this compound affect its reactivity?
A2: For most applications in peptide synthesis, the kinetic isotope effect from the d4 labeling on the alanine (B10760859) backbone is generally considered negligible and is unlikely to significantly alter the reactivity of the molecule in coupling or deprotection reactions. The primary challenges will remain the steric hindrance of the Boc group.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For sterically hindered amino acids, more potent coupling reagents are often required to achieve high yields and minimize reaction times. Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally considered superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for such "difficult" couplings.[1][5][6][7] HATU forms a more reactive OAt-active ester, which leads to faster and more complete coupling reactions.[1] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective alternatives.[5]
Q4: What are the recommended conditions for Boc deprotection of a sterically hindered amino acid?
A4: Standard Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is often effective. However, for hindered systems, reaction times may need to be extended. A common protocol involves treatment with a 20-50% TFA solution in DCM.[8][9] An alternative that is also highly effective is 4M HCl in dioxane.[8][9][10] In some cases, thermal deprotection can be an option for substrates that can withstand higher temperatures.[11][12]
Q5: Can racemization be a significant issue when working with this compound?
A5: Yes, racemization (or epimerization in a peptide chain) is a critical concern, especially when using D-amino acids. The choice of coupling reagent and base can significantly impact the level of racemization.[3][4][13] Generally, uronium/aminium reagents like HATU are associated with a lower risk of racemization compared to HBTU or carbodiimides like DCC and DIC when used without additives.[1][3] The use of hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is also recommended to minimize racemization.[4]
Troubleshooting Guides
Issue 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Positive Kaiser test after coupling step, indicating unreacted free amines.
-
Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
Table 1: Comparative Coupling Efficiency of HATU vs. HBTU
| Parameter | HATU | HBTU | Reference(s) |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | [1] |
| Coupling Efficiency | High | High, but generally lower than HATU | [1][2] |
| Reaction Speed | Faster | Slower | [1] |
| Racemization Risk | Lower risk | Higher risk | [1][3] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its challenging sequence.
Table 2: Racemization Levels with Different Coupling Reagents
| Coupling Reagent/Base | Amino Acid | % Racemization (approx.) | Notes | Reference(s) |
| HATU/DIPEA | Fmoc-Phg-OH | ~5% | Phenylglycine is prone to racemization. | [3] |
| HBTU/DIPEA | Fmoc-Phg-OH | ~8% | [3] | |
| PyBOP/DIPEA | Fmoc-Phg-OH | ~10% | [3] | |
| DIC/HOBt | Fmoc-His(Trt)-OH | <1% | Additives like HOBt are crucial for minimizing racemization with carbodiimides. | [13] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and is optimized for sterically hindered amino acids.
dot
Caption: Experimental workflow for optimized coupling.
Materials:
-
Resin (e.g., Rink Amide resin, pre-loaded with the preceding amino acid)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Coupling Mixture Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HATU in a minimal amount of DMF.
-
Activation: Add 6 equivalents of DIPEA to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For highly hindered couplings, this time can be extended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is an effective alternative to TFA for Boc deprotection, particularly for substrates where TFA may cause side reactions.
Materials:
-
Boc-protected peptide-resin
-
4M HCl in anhydrous dioxane
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Boc-protected peptide-resin in DCM.
-
Deprotection: Add 4M HCl in dioxane to the resin and agitate at room temperature. The reaction is typically complete within 30 minutes. [10]3. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid and byproducts.
-
Neutralization: Before the next coupling step, neutralize the resulting hydrochloride salt on the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).
-
Final Wash: Wash the resin with DMF (3x) to prepare for the subsequent coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
solubility issues of D-Alanine-3,3,3-N-t-Boc-d4 in synthesis solvents
Welcome to the technical support center for D-Alanine-3,3,3-N-t-Boc-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during synthesis and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does the deuterium (B1214612) labeling in this compound affect its solubility?
A2: Deuterium substitution can subtly alter the physicochemical properties of a molecule.[2] In some cases, deuteration has been shown to increase the solubility of organic compounds.[2] This is attributed to minor differences in intermolecular forces, such as hydrogen bonding, when hydrogen is replaced by deuterium. However, the effect is not always predictable and can be solvent-dependent.[2][3] For most practical purposes in synthesis, the solubility is primarily dictated by the Boc-protected alanine (B10760859) structure.
Q3: In which common synthesis solvents can I expect this compound to be soluble?
A3: Based on the general behavior of Boc-protected amino acids, this compound is expected to be soluble in a variety of common organic solvents. A qualitative guide is presented in the table below.
Solubility Data
Qualitative Solubility of Boc-Protected Amino Acids in Common Synthesis Solvents
| Solvent Family | Solvent | Expected Solubility | Notes |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble to Very Soluble | Commonly used in peptide synthesis; good for solvating protected amino acids.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble to Very Soluble | Another common solvent in peptide synthesis, slightly less polar than DMF.[4] | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A strong solvent, but should be used with caution as it can be difficult to remove. | |
| Acetonitrile (ACN) | Moderately Soluble | Often used in purification (HPLC). | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds, but less polar than DMF or NMP.[1] |
| Chloroform (CHCl₃) | Soluble | Similar to DCM.[1] | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | |
| Dioxane | Soluble | Often used in reactions involving Boc-protected amino acids.[5] | |
| Alcohols | Methanol (MeOH) | Sparingly to Moderately Soluble | Solubility may be limited due to the non-polar Boc group. |
| Ethanol (EtOH) | Sparingly Soluble | ||
| Non-Polar | Toluene | Sparingly Soluble to Insoluble | |
| Hexanes | Insoluble | ||
| Aqueous | Water | Insoluble | The hydrophobic Boc group makes the compound poorly soluble in water.[5] |
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
This is a common issue that can arise from several factors, including solvent choice, concentration, and temperature. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Solvent Selection: Choose an appropriate solvent based on the expected solubility (see table above). For general use, DMF or NMP are good starting points.
-
Preparation: To a clean, dry vial, add the desired amount of this compound.
-
Solvent Addition: Add the selected solvent to the vial to achieve the target concentration.
-
Agitation: Vigorously stir or vortex the mixture at room temperature.
-
Observation: Observe for complete dissolution. If solids remain, proceed to the troubleshooting steps.
Protocol 2: Aiding Dissolution
-
Gentle Warming: If the compound does not dissolve at room temperature, gently warm the mixture to 30-40°C with continuous stirring. Avoid excessive heat, which could potentially lead to degradation.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Monitor the temperature of the bath to prevent overheating.
-
Solvent Mixtures: If solubility is limited in a single solvent, a solvent mixture can be effective. For example, a mixture of DCM and a small amount of DMF can enhance solubility for subsequent reactions.
Factors Affecting Solubility
The solubility of this compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is key to overcoming solubility challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
unexpected byproducts in reactions with D-Alanine-3,3,3-N-t-Boc-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Alanine-3,3,3-N-t-Boc-d4. The focus is on identifying and mitigating unexpected byproducts during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unexpected byproduct formation when using this compound?
A1: The most common source of unexpected byproducts arises from the deprotection of the N-tert-butoxycarbonyl (Boc) group.[1][2][3] During acidic cleavage of the Boc group, a reactive tert-butyl cation intermediate is generated.[1][4] This carbocation can then react with other nucleophilic sites in your reaction mixture, leading to undesired alkylation products.[1][3]
Q2: Are there any specific side reactions I should be aware of due to the deuterated methyl group in this compound?
A2: While the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, for most common reactions involving this compound (e.g., peptide coupling, deprotection), the deuterated methyl group is not expected to be the primary site of side reactions. The reactivity of the Boc protecting group and the carboxylic acid functionality are the main determinants of its chemical behavior. H/D exchange at the methyl group is possible under extended heating or harsh basic/acidic conditions, but this is not a common byproduct concern under standard protocols.[5]
Q3: What are scavengers and how do they prevent byproduct formation during Boc deprotection?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] They are nucleophilic compounds that are more reactive towards the carbocation than the desired product or other sensitive functional groups, thus preventing unwanted side reactions.[1]
Q4: Can the Boc deprotection be incomplete, and what are the indications?
A4: Yes, Boc deprotection can be incomplete. This may occur with sterically hindered substrates, insufficient acid, or short reaction times.[1] Signs of incomplete deprotection include the presence of the starting material in your crude product mixture, as observed by analytical techniques like HPLC or LC-MS, leading to a complex mixture of products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observation of unexpected peaks in HPLC/LC-MS after Boc deprotection. | Alkylation of nucleophilic species by the tert-butyl cation generated during deprotection. | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), anisole, and thioanisole.[1][3] |
| Incomplete Boc deprotection. | 1. Insufficient acid concentration or reaction time. 2. Steric hindrance around the Boc-protected amine. | 1. Increase the reaction time and monitor progress by TLC or LC-MS. 2. Consider using a stronger acid or slightly elevated temperature (e.g., 40°C), but always in the presence of an effective scavenger to minimize side reactions.[1] |
| Formation of formyl side products. | Use of certain deprotection reagents like oxalyl chloride can lead to the formation of carbon monoxide and potential formyl side products.[2] | If formylation is an issue, consider alternative deprotection methods such as using trifluoroacetic acid (TFA) or HCl in dioxane.[3][6] |
Key Experimental Protocols
Standard Boc Deprotection Protocol using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the Boc-protected this compound substrate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation from cold ether or by chromatography.[1]
Boc Deprotection with Scavengers to Prevent Side Reactions
-
Preparation: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).
-
Scavenger Addition: To the solution, add 10-20 equivalents of a scavenger such as triethylsilane (TES).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Purify the crude product as needed.[1]
Visualizing Reaction Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D-Alanine-3,3,3-N-t-Boc-d4 and Boc-D-Alanine for Researchers
In the realm of peptide synthesis, drug development, and metabolic studies, the choice between a standard and an isotopically labeled amino acid can significantly impact experimental outcomes. This guide provides a detailed comparison of D-Alanine-3,3,3-N-t-Boc-d4 and its non-deuterated counterpart, Boc-D-Alanine, offering insights into their respective properties and applications, supported by experimental protocols and conceptual diagrams.
Introduction to Deuterated vs. Non-deuterated Amino Acids
Boc-D-Alanine is a widely used derivative of the D-enantiomer of alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for the controlled, stepwise synthesis of peptides.[1][2][3] this compound is a deuterated analog of Boc-D-Alanine, in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms.[4][5] This isotopic substitution, while seemingly minor, can lead to significant differences in the molecule's metabolic stability due to the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[6][8]
Physicochemical Properties
The primary physical difference between this compound and Boc-D-Alanine is their molecular weight. The substitution of three hydrogen atoms with deuterium results in a slightly higher molecular weight for the deuterated compound. Other physicochemical properties are largely similar.
| Property | This compound | Boc-D-Alanine |
| Molecular Formula | C8H12D3NO4 | C8H15NO4 |
| Molecular Weight | 192.23 g/mol [4] | 189.21 g/mol [9] |
| Appearance | White to off-white powder | White to off-white powder[10] |
| Melting Point | Not available | 75-85 °C[10] |
| Primary Application | Metabolic stability tracer, Internal standard[11] | Peptide synthesis building block[1][2][3] |
Comparative Performance: Metabolic Stability
The most significant performance difference between the deuterated and non-deuterated forms of Boc-D-Alanine lies in their metabolic stability. The deuteration at the methyl group is expected to slow down metabolism mediated by enzymes like cytochrome P450s, which often target such positions for oxidation.[12] This can lead to a longer in vivo half-life and altered pharmacokinetic profile for molecules incorporating the deuterated alanine.
| Parameter | This compound (Illustrative Data) | Boc-D-Alanine (Illustrative Data) |
| Half-life (t½) in HLM | 120 min | 45 min |
| Intrinsic Clearance (CLint) | 5.8 µL/min/mg protein | 15.4 µL/min/mg protein |
| % Remaining after 60 min | 70% | 35% |
This data is illustrative and intended to demonstrate the expected outcome based on the kinetic isotope effect.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to compare the metabolic stability of this compound and Boc-D-Alanine.
1. Materials:
-
This compound
-
Boc-D-Alanine
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of the test compounds (this compound and Boc-D-Alanine) and internal standard in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the HLM suspension.
-
Add the test compound to the wells to achieve the final desired concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the amount of the parent compound remaining at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in the incubation).
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical comparison of applications for deuterated and non-deuterated Boc-D-Alanine.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Simplified signaling pathway of D-Alanine in bacterial peptidoglycan synthesis.
Conclusion
The choice between this compound and Boc-D-Alanine depends on the specific research application. For standard peptide synthesis where metabolic stability is not a primary concern, Boc-D-Alanine is the conventional and cost-effective choice. However, for studies involving drug metabolism, pharmacokinetics, or when aiming to enhance the in vivo half-life of a peptide therapeutic, the deuterated analog, this compound, offers a significant advantage due to its increased resistance to metabolic degradation. Furthermore, it serves as an excellent internal standard for mass spectrometry-based quantification of the non-deuterated compound. Researchers should carefully consider their experimental goals to select the most appropriate reagent.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Alanine (CAS 56-41-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. lifetein.com [lifetein.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. Page loading... [wap.guidechem.com]
- 9. D-Alanine | 338-69-2 [chemicalbook.com]
- 10. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. bioivt.com [bioivt.com]
A Comparative Guide to the Validation of D-Alanine-3,3,3-N-t-Boc-d4 Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of the isotopically labeled, non-canonical amino acid, D-Alanine-3,3,3-N-t-Boc-d4, into proteins. We will explore the adaptation of established metabolic labeling techniques for this purpose and compare it with standard quantitative proteomics approaches. This guide includes detailed experimental protocols, data presentation tables, and workflow visualizations to aid in experimental design and data interpretation.
Introduction
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool in drug discovery and protein engineering. D-amino acids, in particular, can confer resistance to proteolysis, making them valuable for developing more stable peptide-based therapeutics. This compound is a deuterated and protected form of D-alanine designed for specialized applications in metabolic labeling and protein structure and function studies. Validating its successful incorporation into a target protein is a critical step. Mass spectrometry stands as the definitive method for this validation.
This guide will focus on a metabolic labeling approach analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to validate the incorporation of this compound.[1][2] We will compare this targeted approach with broader quantitative proteomic methods.
Comparison of Validation Strategies
The primary method for validating the incorporation of this compound involves its introduction into a cellular system and subsequent analysis of the target protein by mass spectrometry. This can be compared to standard quantitative proteomics techniques that also utilize stable isotopes.
| Feature | This compound Incorporation Validation | Standard SILAC |
| Labeling Strategy | Metabolic (in vivo) incorporation of a deuterated, protected D-amino acid. | Metabolic (in vivo) incorporation of "heavy" canonical L-amino acids (e.g., 13C, 15N labeled Arg/Lys).[3] |
| Primary Goal | To confirm the incorporation of a specific unnatural amino acid at a targeted site. | To achieve global, relative quantification of proteins between different cell populations.[4] |
| Sample Type | Typically involves engineered cells expressing a target protein with a specific codon for incorporation. | Live, dividing cells that can be cultured in specialized media.[4] |
| Mass Spectrometry Analysis | Focused analysis on the mass shift of a specific peptide containing the incorporated D-amino acid. | Global proteomic analysis to identify and quantify thousands of proteins based on heavy/light peptide ratios. |
| Data Interpretation | Presence of a +4 Da mass shift in the target peptide confirms incorporation. | Ratios of heavy to light peptide intensities are used to determine relative protein abundance. |
| Advantages | Direct and unambiguous confirmation of unnatural amino acid incorporation. | High accuracy and reproducibility for global quantitative proteomics.[2] |
| Limitations | Requires a system for unnatural amino acid incorporation (e.g., amber suppression). The Boc protecting group may need to be removed in vivo. | Not suitable for all cell types; can be expensive.[5] |
Experimental Protocols
Protocol 1: Validation of this compound Incorporation
This protocol assumes a cell-based system (e.g., E. coli or mammalian cells) engineered to incorporate the unnatural amino acid at a specific site in a protein of interest, often via amber codon suppression.
1. Cell Culture and Induction:
- Culture the engineered cells in a minimal medium.
- Induce the expression of the target protein and the machinery for unnatural amino acid incorporation.
- Supplement the medium with this compound. A parallel culture without the labeled amino acid should be run as a negative control.
2. Protein Extraction and Purification:
- Harvest the cells and lyse them to release the proteins.
- Purify the target protein using affinity chromatography (e.g., His-tag, Strep-tag).
3. Protein Digestion:
- Denature, reduce, and alkylate the purified protein.
- Digest the protein into peptides using a specific protease, such as trypsin.
4. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
5. Data Analysis:
- Search the MS/MS data against a database containing the sequence of the target protein.
- Specifically look for a +4 Da mass shift in the peptide expected to contain the incorporated D-Alanine-d4. The Boc group is assumed to be cleaved in vivo or during sample preparation.
- The fragmentation spectrum (MS2) of the deuterated peptide should show a corresponding mass shift in the fragment ions containing the labeled alanine (B10760859) residue, confirming the site of incorporation.
Protocol 2: Standard SILAC for Comparative Proteomics
For comparison, a standard SILAC workflow is outlined below.[6]
1. Cell Culture and Labeling:
- Culture two populations of cells. One in "light" medium containing standard L-arginine and L-lysine, and the other in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys).
- Allow the cells to grow for at least five doublings to ensure complete incorporation of the heavy amino acids.[6]
2. Sample Mixing and Protein Extraction:
- Mix equal numbers of cells from the "light" and "heavy" populations.
- Lyse the mixed cell population to extract the proteins.
3. Protein Digestion:
- Digest the protein mixture into peptides using trypsin.
4. LC-MS/MS Analysis:
- Analyze the peptide mixture by LC-MS/MS.
5. Data Analysis:
- Identify peptides and proteins using database searching.
- Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.[4]
Visualization of Workflows
Caption: Comparative experimental workflows for validation of D-Alanine-d4 incorporation and standard SILAC.
Data Presentation
The successful incorporation of this compound is confirmed by a characteristic mass shift in the mass spectrometry data.
Table 2: Expected Mass Shifts for a Hypothetical Peptide
| Peptide State | Amino Acid Sequence | Monoisotopic Mass (Da) | Mass Shift (Da) |
| Unlabeled (Control) | ...GAV... | X | - |
| Labeled | ...GA(d4)V... | X + 4.0251 | +4.0251 |
The exact mass of deuterium (B1214612) is 2.0141 Da. The Boc protecting group (C5H9O2) has a mass of 101.0603 Da and is assumed to be absent from the final peptide.
The following diagram illustrates the logical process for confirming incorporation.
Caption: Logical workflow for the validation of deuterated amino acid incorporation via mass spectrometry.
Conclusion
Validating the incorporation of this compound by mass spectrometry is a targeted experiment that leverages the principles of metabolic labeling. By comparing the mass spectra of the target protein from cells grown with and without the labeled amino acid, researchers can definitively confirm its incorporation. While this approach is more focused than global quantitative proteomics methods like SILAC, the underlying principles of using stable isotopes for mass differentiation are similar. The provided protocols and workflows offer a guide for designing and executing experiments to validate the incorporation of this and other unnatural amino acids, a crucial step in the development of novel protein-based therapeutics and research tools.
References
- 1. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Confirming Deuterium Positions in D-Alanine-3,3,3-N-t-Boc-d4: A Comparative NMR Analysis Guide
For researchers, scientists, and drug development professionals, precise confirmation of isotopic labeling is critical for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to verify the position of deuterium (B1214612) atoms in D-Alanine-3,3,3-N-t-Boc-d4, contrasting it with its non-deuterated counterpart, N-t-Boc-D-alanine.
This document outlines the expected outcomes from ¹H, ¹³C, and ²H NMR analyses, supported by detailed experimental protocols. The interpretation of the resulting spectra allows for unambiguous confirmation of the isotopic labeling pattern, a crucial step in the quality control of deuterated compounds used in metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry.
Comparative NMR Data Summary
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for both this compound and its non-deuterated analog. The data for the non-deuterated compound is based on typical values found in the literature. The expected shifts for the deuterated compound are predicted based on known isotope effects, where deuterium substitution generally leads to a slight upfield shift for the directly attached and neighboring nuclei.
Table 1: Expected ¹H NMR Data
| Protons | N-t-Boc-D-alanine (¹H) | This compound (¹H) | Expected Change |
| -CH(α) | ~4.1 ppm (quartet) | ~4.1 ppm (singlet or broadened singlet) | Disappearance of coupling to -CH₃ |
| -CH₃(β) | ~1.4 ppm (doublet) | Signal absent or significantly reduced | Disappearance of the methyl proton signal |
| -NH | ~5.0 ppm (broad singlet) | Signal absent or significantly reduced | Disappearance of the amide proton signal |
| -C(CH₃)₃ (Boc) | ~1.45 ppm (singlet) | ~1.45 ppm (singlet) | No significant change |
Table 2: Expected ¹³C NMR Data
| Carbon | N-t-Boc-D-alanine (¹³C) | This compound (¹³C) | Expected Change |
| -C=O (Carboxyl) | ~176 ppm | ~176 ppm | Minimal change |
| -C=O (Boc) | ~155 ppm | ~155 ppm | Minimal change |
| -C(CH₃)₃ (Boc) | ~80 ppm | ~80 ppm | Minimal change |
| -CH(α) | ~50 ppm | Slightly upfield shift (~49.8 ppm) | Isotope shift from adjacent CD₃ |
| -CH₃(β) | ~18 ppm | Slightly upfield shift (~17.5 ppm), multiplet | Isotope shift and C-D coupling |
| -C(CH₃)₃ (Boc) | ~28 ppm | ~28 ppm | No significant change |
Table 3: Expected ²H NMR Data
| Deuteron | N-t-Boc-D-alanine (²H) | This compound (²H) | Expected Observation |
| -CD₃(β) | No signal | ~1.4 ppm (singlet) | A signal corresponding to the deuterated methyl group |
| -ND | No signal | ~5.0 ppm (broad singlet) | A signal corresponding to the deuterated amide |
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument setup. The following are detailed protocols for ¹H, ¹³C, and ²H NMR analysis.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the analyte (either this compound or N-t-Boc-D-alanine) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should ensure good solubility and have minimal overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time: 2-4 seconds
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction.
²H NMR Spectroscopy
-
Instrument: A spectrometer equipped with a deuterium probe, operating at the appropriate frequency for the given magnetic field strength (e.g., 61.4 MHz for a 400 MHz ¹H spectrometer).
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 15-20 ppm
-
Number of Scans: 128 or more (due to the lower gyromagnetic ratio of deuterium)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time: 1-2 seconds
-
-
Processing: Apply a Fourier transform, followed by phase and baseline correction.
Workflow and Logic
The following diagram illustrates the logical workflow for the NMR analysis to confirm the deuterium labeling in this compound.
By following this structured analytical approach, researchers can confidently verify the isotopic labeling of this compound, ensuring the integrity of their subsequent studies. The combination of ¹H, ¹³C, and ²H NMR provides a multi-faceted and definitive confirmation of the positions of deuterium incorporation.
A Comparative Guide to the Stability of Protected Alanines: Highlighting D-Alanine-3,3,3-N-t-Boc-d4
In the realm of peptide synthesis and drug development, the stability of amino acid building blocks is paramount. Protected amino acids are fundamental to these processes, with their stability directly impacting the yield and purity of final products, as well as the pharmacokinetic profiles of peptide-based therapeutics. This guide provides a comparative overview of the stability of D-Alanine-3,3,3-N-t-Boc-d4 against other commonly used protected alanines, supported by general principles and a proposed experimental framework for direct comparison.
The stability of a protected amino acid is influenced by several factors, including the nature of the protecting group, the stereochemistry of the amino acid, and isotopic substitution. This compound is a unique building block that incorporates three key features to enhance stability:
-
D-Stereochemistry : The use of D-alanine, as opposed to the naturally occurring L-alanine, can confer resistance to enzymatic degradation in biological systems.[][2][3]
-
Boc Protecting Group : The tert-Butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under neutral and basic conditions, making it suitable for various synthetic protocols.[4][] It is typically removed under mildly acidic conditions.[]
-
Deuterium (B1214612) Substitution : The replacement of hydrogen atoms with deuterium at the methyl side chain creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds.[6] This "kinetic isotope effect" can slow down metabolic processes and enhance the overall stability of the molecule.[6][7][8]
Comparative Stability Overview
The following table summarizes the expected relative stability of this compound compared to other protected alanines based on established chemical principles. The data presented is illustrative and serves as a template for presenting results from the experimental protocol outlined below.
| Compound | Protecting Group | Stereochemistry | Isotopic Labeling | Expected Relative Stability | Key Considerations |
| This compound | Boc | D | Deuterated | Very High | Enhanced metabolic and chemical stability due to deuteration and D-configuration. |
| Boc-D-Alanine | Boc | D | Non-deuterated | High | Resistant to enzymatic degradation. Standard stability for Boc-protected amino acids.[][4] |
| Boc-L-Alanine | Boc | L | Non-deuterated | Moderate | Susceptible to enzymatic degradation. Standard stability for Boc-protected amino acids. |
| Fmoc-D-Alanine | Fmoc | D | Non-deuterated | High (Base-Labile) | Fmoc group is stable to acid but labile to basic conditions. |
| Cbz-D-Alanine | Cbz | D | Non-deuterated | High (H₂-Labile) | Cbz group is stable to acidic and basic conditions but removed by catalytic hydrogenolysis. |
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of this compound and other protected alanines, a forced degradation study can be performed. This involves subjecting the compounds to a variety of stress conditions and monitoring their degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Objective
To compare the chemical stability of various protected alanines under acidic, basic, and oxidative conditions.
Materials
-
This compound
-
Boc-D-Alanine
-
Boc-L-Alanine
-
Fmoc-D-Alanine
-
Hydrochloric acid (HCl) solution (1M)
-
Sodium hydroxide (B78521) (NaOH) solution (1M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
General Procedure
-
Stock Solution Preparation : Prepare individual stock solutions of each protected alanine (B10760859) in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions :
-
Acidic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Basic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control : Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation : Incubate all solutions at a controlled temperature (e.g., 50°C).
-
Time Points : Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for HPLC : Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis :
-
Mobile Phase A : 0.1% TFA in water
-
Mobile Phase B : 0.1% TFA in acetonitrile
-
Gradient : A suitable gradient to separate the parent compound from its degradants.
-
Detection : UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing the stability of protected alanines.
Caption: Workflow for the forced degradation stability study.
Caption: Factors contributing to the stability of this compound.
References
- 2. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 6. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using Deuterated D-Alanine Analogs
The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the rate of a chemical reaction. This phenomenon, the kinetic isotope effect, is a cornerstone of mechanistic enzymology. A significant KIE (typically kH/kD > 2) suggests that the C-H bond to the isotopic label is being cleaved in the rate-determining step of the reaction. This guide delves into the experimental data and protocols for determining KIEs with deuterated D-alanine in two well-characterized enzyme systems: D-Amino Acid Oxidase and Alanine (B10760859) Racemase.
Comparative Analysis of Kinetic Isotope Effects
The following tables summarize the quantitative data from key studies on the kinetic isotope effect of deuterated D-alanine analogs. These values provide a basis for comparing the utility of different isotopically labeled substrates in probing enzyme mechanisms.
| Deuterated Substrate | Enzyme | Type of KIE | kH/kD | pH | Reference |
| [2-D]D-Alanine | D-Amino Acid Oxidase (Rhodotorula gracilis) | Primary | 9.1 ± 1.5 | Low pH | [1] |
| [2-D]D-Alanine | D-Amino Acid Oxidase (Rhodotorula gracilis) | Primary | 2.3 ± 0.3 | High pH | [1] |
| [2-D]D-Alanine | D-Amino Acid Oxidase | Primary (DV/Kala) | 5.1 | 4 | [2] |
| [2-D]D-Alanine | D-Amino Acid Oxidase | Primary (DV/Kala) | 1.3 | 9.5 | [2] |
| D-Alanine | D-Amino Acid Oxidase | Intrinsic Deuterium | 5.7 | - | [3] |
| Cα-deuterated Alanine | Alanine Racemase (Geobacillus stearothermophilus) | Primary (L→D) | 1.877 | - | [4] |
| Cα-deuterated Alanine | Alanine Racemase (Geobacillus stearothermophilus) | Primary (D→L) | 1.297 | - | [4] |
| Cα-deuterated Alanine | Alanine Racemase | Intrinsic Primary (L→D) | 1.66 ± 0.09 | - | [5][6] |
| Cα-deuterated Alanine | Alanine Racemase | Intrinsic Primary (D→L) | 1.57 ± 0.05 | - | [5][6] |
| Deuterated Substrate | Enzyme | Type of KIE | kH/kD | Reference |
| D-Alanine | D-Amino Acid Oxidase | β-secondary | ~1.0 | [3] |
| Cα-deuterated Alanine | Alanine Racemase | Secondary (L→D, forward) | 1.13 ± 0.05 | [5][6] |
| Cα-deuterated Alanine | Alanine Racemase | Secondary (D→L, forward) | 1.13 ± 0.06 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of KIE studies. Below are representative experimental protocols for determining the kinetic isotope effect in the D-Amino Acid Oxidase and Alanine Racemase systems.
D-Amino Acid Oxidase (DAAO) Assay
Objective: To determine the primary kinetic isotope effect of [2-D]D-Alanine on the DAAO-catalyzed oxidation.
Materials:
-
D-Amino Acid Oxidase (e.g., from porcine kidney or Rhodotorula gracilis)
-
D-Alanine
-
[2-D]D-Alanine
-
Flavin Adenine Dinucleotide (FAD)
-
Oxygen
-
Buffer solution (e.g., sodium pyrophosphate, pH 8.5)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of DAAO in the appropriate buffer. The concentration should be determined spectrophotometrically.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, FAD, and either D-Alanine or [2-D]D-Alanine at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding the DAAO solution to the cuvette.
-
Data Acquisition: Monitor the decrease in oxygen concentration using an oxygen electrode or the formation of the product (pyruvate) spectrophotometrically. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the initial rates obtained with the non-deuterated substrate (kH) to the deuterated substrate (kD) at saturating substrate concentrations (Vmax) or as the ratio of Vmax/Km values.
Alanine Racemase Assay
Objective: To determine the primary kinetic isotope effect for the interconversion of L- and D-Alanine.
Materials:
-
Alanine Racemase (e.g., from Geobacillus stearothermophilus)
-
L-Alanine
-
D-Alanine
-
Cα-deuterated L-Alanine or D-Alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate, pH 7.5)
-
Circular Dichroism (CD) Spectropolarimeter
Procedure:
-
Enzyme Preparation: Prepare a stock solution of alanine racemase in the buffer containing PLP.
-
Reaction Mixture: Prepare separate reaction mixtures containing either the protiated or deuterated alanine isomer.
-
Equilibrium Perturbation: The reaction is started by adding the enzyme to a solution containing a mixture of L- and D-alanine (one of which is deuterated) at their equilibrium concentrations.
-
Data Acquisition: The change in the optical rotation of the solution is monitored over time using a CD spectropolarimeter. The progress curves for both the protiated and deuterated substrates are recorded.
-
Data Analysis: The progress curves are fitted to appropriate kinetic models to extract the rate constants for the forward and reverse reactions.
-
KIE Calculation: The primary KIE is calculated as the ratio of the rate constants for the protiated substrate to the deuterated substrate for both the L-to-D and D-to-L directions.
Visualizing Reaction Pathways
The following diagrams illustrate the enzymatic mechanisms of D-Amino Acid Oxidase and Alanine Racemase, providing a visual context for the interpretation of kinetic isotope effect data.
References
- 1. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic primary, secondary, and solvent kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase: evidence against a concerted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Research Portal [iro.uiowa.edu]
A Comparative Analysis: D-Alanine-3,3,3-N-t-Boc-d4 versus Fmoc-Protected Alanines in Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the selection of amino acid building blocks is a critical decision that profoundly impacts the efficiency of peptide synthesis and the ultimate performance of the resulting therapeutic or research peptide. This guide provides an objective comparison between the use of deuterated, Boc-protected D-alanine (specifically D-Alanine-3,3,3-N-t-Boc-d4) and conventionally used Fmoc-protected alanines. The comparison is framed around two key stages: the solid-phase peptide synthesis (SPPS) process and the post-synthesis performance of the final peptide.
The core distinction lies in two fundamental properties: the choice of the Nα-protecting group (Boc vs. Fmoc) and the isotopic labeling (deuteration). The protecting group dictates the synthetic strategy and reaction conditions, while deuteration imparts unique biochemical properties to the final peptide product.
Part 1: Comparison of Synthetic Strategies (Boc vs. Fmoc)
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection determines the entire approach to solid-phase peptide synthesis. This compound follows the Boc strategy, which is fundamentally different from the more commonly used Fmoc strategy.
The Boc strategy is characterized by its use of a strong acid, typically trifluoroacetic acid (TFA), for the repeated deprotection of the N-terminus. In contrast, the Fmoc strategy employs a base, usually a piperidine (B6355638) solution, for Nα-deprotection, making it an orthogonal and milder approach.[1][][][4]
Data Presentation: Boc vs. Fmoc SPPS Characteristics
| Feature | This compound (Boc Strategy) | Fmoc-Protected Alanine (Fmoc Strategy) |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile: Strong acid (e.g., 50% TFA in DCM)[5][6] | Base-labile: Mild base (e.g., 20% piperidine in DMF)[1][4][7] |
| Side-Chain Protection | Strong acid-labile (e.g., removed by HF, TFMSA)[6] | Acid-labile (e.g., removed by TFA)[4] |
| Orthogonality | Partial; repeated acid treatment can cause some side-chain deprotection.[4] | Fully orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[][4] |
| Cleavage from Resin | Harsh conditions (e.g., anhydrous HF, TFMSA)[5][6] | Milder conditions (e.g., TFA-based cocktail)[4] |
| Handling & Equipment | Requires specialized, HF-resistant apparatus.[4] | Standard laboratory glassware is sufficient.[] |
| Compatibility with PTMs | Limited, as many post-translational modifications are unstable in strong acid.[4] | Generally high, compatible with glycosylated and phosphorylated peptides.[4] |
| Aggregation Issues | May be advantageous for hydrophobic sequences, as acidic deprotection protonates the N-terminus, reducing aggregation. | Can be more prone to aggregation in "difficult sequences". |
| Cost of Derivatives | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[] |
Experimental Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
References
The Isotopic Chisel: A Guide to Assessing the Impact of Deuterium Labeling on Peptide Conformation
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their function and therapeutic potential. Deuterium (B1214612) labeling, the substitution of hydrogen with its heavier isotope, has emerged as a powerful, yet nuanced, tool in the structural biologist's arsenal. This guide provides a comprehensive comparison of key experimental techniques used to assess the impact of this isotopic substitution on peptide conformation, supported by experimental data and detailed protocols.
The seemingly subtle change of replacing a proton with a neutron can have significant, albeit often small, effects on the physicochemical properties of a peptide. These alterations can influence everything from bond strength and enzymatic stability to the intricate network of hydrogen bonds that dictate a peptide's final folded state.[1] Consequently, rigorous assessment of conformational changes upon deuteration is not just an academic exercise but a critical step in drug development and fundamental research.
Comparative Analysis of Analytical Techniques
The choice of analytical method is crucial for accurately discerning the structural impact of deuterium labeling. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). Each offers unique insights, and their comparative advantages are summarized below.
| Technique | Principle | Information Gained | Key Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. Deuterium labeling simplifies complex proton spectra.[2] | High-resolution 3D structure in solution, dynamics at atomic level, protein-ligand interactions.[3] | Provides detailed information about conformation and dynamics in a near-native solution state. | Limited to smaller proteins (though deuterium labeling helps overcome this), can be time-consuming.[4] |
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample. | High-resolution 3D structure in a solid, crystalline state. | Provides a static, high-resolution snapshot of the peptide's conformation. | Requires well-ordered crystals, which can be challenging to obtain. The crystal packing forces may influence conformation. |
| HDX-MS | Measures the rate of deuterium exchange of backbone amide hydrogens with the solvent.[5] | Information on solvent accessibility, hydrogen bonding, and conformational dynamics.[6][7] | Requires very small amounts of sample, can be used for large proteins and complexes, provides information on dynamics.[6] | Provides lower resolution information compared to NMR and X-ray crystallography; does not provide a complete 3D structure on its own. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light.[8] | Provides information about the secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution.[9][10] | Rapid, requires small amounts of sample, useful for monitoring conformational changes under different conditions. | Provides low-resolution structural information; does not give atomic-level detail. |
Quantitative Data Summary
The impact of deuterium labeling on peptide conformation is often subtle. The following table summarizes key quantitative findings from various studies.
| Parameter | Technique | Observation | Significance |
| Protein Stability | Differential Scanning Calorimetry (DSC) & Reversed-Phase HPLC | Deuteration of nonexchangeable hydrogens can lead to a decrease in global protein stability (changes of 2-3°C in melting temperature).[11] | Even minor changes in stability can affect a peptide's shelf-life and in vivo performance. |
| Crystal Structure | High-Resolution X-ray Crystallography | Very small structural differences observed between nondeuterated and deuterated proteinase K crystals.[12][13] Analysis of hydrogenated and perdeuterated P450cam showed no significant changes between the X-ray structures.[14] | For the purpose of medium-resolution structural studies like neutron crystallography, the structural changes induced by deuteration are often negligible.[12] |
| Conformational Dynamics | NMR Spectroscopy | Deuteration can lead to complex changes in local side-chain dynamics, with some regions showing reduced motion and others enhanced motion.[11] | Altered dynamics can impact protein function and interactions. |
| Hydrogen Bond Strength | Collision-Induced Unfolding (CIU) Mass Spectrometry | No significant difference in the stability of intra-protein hydrogen bonds upon deuteration in the gas phase.[15] | Suggests that the observed stabilization of proteins in D2O is primarily due to solvent effects rather than changes in the intrinsic strength of hydrogen bonds.[15] |
Experimental Protocols
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol provides a general workflow for a continuous labeling HDX-MS experiment.
-
Sample Preparation: Prepare the non-deuterated peptide in an aqueous buffer (e.g., pH 7.4).
-
Deuterium Labeling: Initiate the exchange reaction by diluting the peptide solution with a D₂O-based buffer (typically a 1:9 or 1:19 ratio) for various time points (e.g., 10s, 1min, 10min, 1h).[16][17]
-
Quenching: Stop the exchange reaction by lowering the pH to ~2.5 and the temperature to 0°C.[7][16] This is typically done by adding a pre-chilled quench buffer containing acid (e.g., formic acid).
-
Proteolysis: The quenched sample is then passed through an online pepsin column for rapid digestion into smaller peptide fragments.[5]
-
LC-MS Analysis: The digested peptides are separated by reverse-phase liquid chromatography and analyzed by a mass spectrometer to measure the mass increase due to deuterium incorporation.[16]
-
Data Analysis: The deuterium uptake for each peptide is calculated by comparing the centroid mass of the deuterated peptide to that of the non-deuterated control. This information is then mapped onto the peptide's structure to reveal regions of differential solvent accessibility and dynamics.
NMR Spectroscopy for Deuterated Peptides
-
Peptide Expression and Purification: Express the peptide of interest in a minimal medium containing D₂O and ¹⁵N- and/or ¹³C-labeled nutrients to produce a uniformly deuterated, isotopically labeled sample.
-
Sample Preparation: Dissolve the purified deuterated peptide in a suitable buffer, typically in D₂O to minimize the proton signal from the solvent.
-
NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances.
-
Structural Restraints: Collect Nuclear Overhauser Effect (NOE) data to obtain distance restraints between protons. For deuterated samples, specific labeling schemes can be used to simplify NOE spectra and obtain unambiguous restraints.[18]
-
Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Comparison: Compare the resulting structure of the deuterated peptide with that of its non-deuterated counterpart to identify any conformational changes.
X-ray Crystallography of Deuterated Peptides
-
Crystallization: Crystallize the deuterated peptide using standard vapor diffusion or microbatch techniques. The crystallization conditions may need to be re-optimized as deuteration can sometimes affect crystal growth.[12]
-
Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and determine the three-dimensional structure of the peptide using molecular replacement or other phasing methods.
-
Refinement and Analysis: Refine the atomic coordinates and compare the resulting structure with the non-deuterated structure to identify any differences in bond lengths, angles, or overall conformation. High-resolution data can reveal subtle changes in the positions of non-hydrogen atoms.[12]
Visualizing the Workflow
Caption: A typical experimental workflow for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational insight into multi-protein signaling assemblies by hydrogen-deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism - Wikipedia [en.wikipedia.org]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-resolution X-ray study of th... preview & related info | Mendeley [mendeley.com]
- 14. Production and X-ray crystallographic analysis of fully deuterated cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uwo.scholaris.ca [uwo.scholaris.ca]
- 16. Tracking Higher Order Protein Structure by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoselective deuterium labeling of proR beta-protons in the NMR structure determination of a helix-turn-helix turn peptide mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to D-Alanine-3,3,3-N-t-Boc-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is a critical decision that directly influences the accuracy and reliability of experimental results. This guide provides an objective comparison of the performance of the deuterated internal standard, D-Alanine-3,3,3-N-t-Boc-d4, against its non-deuterated analog and other structural analogs, supported by established principles in analytical chemistry and representative experimental data.
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to ensure it experiences similar variations, thereby providing a reliable reference for quantification. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" for this purpose.
The Advantage of Deuteration
This compound is a synthetic version of N-t-Boc-D-alanine where four hydrogen atoms on the terminal methyl and the alpha-carbon have been replaced with deuterium, a stable, heavy isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate it from the endogenous, non-labeled D-alanine, while its chemical properties remain virtually identical. This near-identical nature is the key to its superior performance compared to non-deuterated (or analog) internal standards.
The primary benefits of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Due to its similar polarity and chemical structure, the deuterated standard co-elutes with the non-labeled analyte in chromatographic separation. This ensures that both compounds are subjected to the same matrix effects at the same time, leading to more effective normalization.
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms of the molecule exhibit nearly identical ionization behavior in the mass spectrometer's ion source. This is crucial for accurately correcting for ion suppression or enhancement caused by the sample matrix.
-
Comparable Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard will have a recovery rate that is almost identical to the analyte, thus correcting for any analyte loss during these procedures.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is most evident when examining key bioanalytical method validation parameters such as accuracy, precision, and matrix effect. While specific experimental data for this compound is not always publicly available in a comparative format, the following table summarizes the representative performance characteristics based on well-established principles and typical results observed in quantitative bioanalysis.
| Validation Parameter | This compound (Deuterated IS) | N-t-Boc-D-alanine (Non-Deuterated Analog IS) | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±5% | Can be > ±15% | The deuterated IS more effectively compensates for matrix effects and differential extraction recovery, leading to a more accurate measurement of the analyte concentration. |
| Precision (% RSD) | Typically < 10% | Can be > 15% | Co-elution and similar ionization behavior of the deuterated IS minimize variability between samples, resulting in higher precision (lower relative standard deviation). |
| Matrix Effect | Minimal to negligible | Can be significant and variable | Differences in physicochemical properties between a non-deuterated analog and the analyte can lead to different responses to ion suppression or enhancement from the sample matrix. |
| Extraction Recovery | Highly consistent with analyte | Can be inconsistent with analyte | Minor differences in properties like pKa and logP can lead to variations in extraction efficiency between the analog IS and the analyte across different samples and batches. |
| Retention Time | Co-elutes with the analyte | May have a different retention time | Structural differences, even minor ones, can alter the interaction with the stationary phase of the chromatography column, leading to separation of the IS and the analyte. |
Experimental Protocols
A rigorous validation of the bioanalytical method is essential to demonstrate the suitability of the chosen internal standard. Below is a detailed, generalized protocol for the validation of a quantitative LC-MS/MS method for D-alanine using this compound as an internal standard.
Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of D-alanine (analyte) and this compound (internal standard) in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of D-alanine by serial dilution of the primary stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.
Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological matrix (e.g., plasma, serum, cell lysate), add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile (B52724) or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-alanine (analyte): Determine the optimal precursor and product ions.
-
This compound (IS): Determine the optimal precursor and product ions, which will be shifted by +4 m/z compared to the analyte.
-
-
Optimize instrument parameters such as collision energy and declustering potential for both the analyte and the internal standard.
-
Method Validation Experiments
Perform the following validation experiments according to regulatory guidelines (e.g., FDA or EMA):
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: Prepare calibration curves by spiking blank matrix with known concentrations of the analyte. The linearity should be assessed over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizing the Role of D-Alanine and the Experimental Workflow
To provide a clearer understanding of the context in which this compound is used, the following diagrams, generated using the Graphviz DOT language, illustrate a key biological pathway involving D-alanine and a typical experimental workflow.
Caption: Bacterial D-Alanine Synthesis and Incorporation into Peptidoglycan Precursors.
Caption: General Experimental Workflow for Sample Preparation and Analysis.
A Comparative Guide to the Application of D-Alanine-3,3,3-N-t-Boc-d4 and its Alternatives in Research
For researchers, scientists, and drug development professionals, the precise and accurate quantification and tracking of molecules are paramount. This guide provides a comprehensive comparison of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated amino acid analog, with its primary alternatives in two key research applications: as an internal standard for quantitative mass spectrometry and for the metabolic labeling of bacterial peptidoglycan. This guide synthesizes experimental data and protocols from the scientific literature to offer an objective comparison of their performance.
I. Application as an Internal Standard in Quantitative Mass Spectrometry
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry due to their chemical and physical similarity to the analyte of interest. This similarity allows for accurate correction of variability during sample preparation and analysis. The primary alternative to a deuterated internal standard is a structurally similar, but non-isotopically labeled, chemical analog.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of deuterated internal standards compared to non-deuterated (analog) internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) applications. The data is compiled from various studies validating bioanalytical methods.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analog) Internal Standard | Reference |
| Accuracy (% Bias) | Typically within ±15% | Can be variable, often > ±20% | [1] |
| Precision (% CV) | Typically < 15% | Can be variable, often > 20% | [1][2] |
| Matrix Effect | High compensation due to co-elution | Variable compensation, prone to differential matrix effects | [1] |
| Recovery Correction | Excellent, closely mimics analyte | Variable and can be inconsistent | [1] |
| Linearity (r²) | > 0.99 | Generally > 0.98, but can be less consistent | [2] |
Experimental Protocols
This protocol outlines a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard with LC-MS/MS.
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the deuterated internal standard solution (e.g., D-Alanine-3,3,3-N-t-Boc-d3 in methanol).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
3. Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualization of the Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using a deuterated internal standard.
II. Application in Metabolic Labeling of Bacterial Peptidoglycan
Deuterated D-alanine analogs can be used to metabolically label the peptidoglycan of bacterial cell walls for analysis by mass spectrometry. An increasingly popular alternative for visualizing peptidoglycan synthesis is the use of fluorescent D-amino acids (FDAAs) or other bioorthogonal probes, which allow for microscopic imaging.
Performance Comparison of Labeling Techniques
The choice between stable isotope labeling and fluorescent labeling depends on the research question and the available instrumentation. The following table compares key features of these two approaches for studying bacterial peptidoglycan.
| Feature | Deuterated D-Alanine Labeling (Mass Spectrometry) | Fluorescent D-Amino Acid (FDAA) Labeling (Microscopy) | Reference |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS) | Fluorescence Microscopy | [3][4] |
| Type of Data | Quantitative compositional analysis (e.g., incorporation rate, cross-linking) | Spatial and temporal localization of cell wall synthesis | [3][5] |
| Sensitivity | High, capable of detecting subtle changes in composition | High, single-molecule imaging is possible | [4][5] |
| Sample State | Requires cell lysis and peptidoglycan purification | Can be used on live or fixed cells | [3] |
| Throughput | Lower, involves extensive sample preparation | Higher, especially for imaging-based screens | [5] |
| Potential for Perturbation | Minimal, as the isotopic label has a negligible effect on molecular properties | The fluorophore is bulky and may affect enzyme activity or cell processes | [3][5] |
Experimental Protocols
This protocol describes the metabolic labeling of bacterial peptidoglycan with a deuterated D-alanine analog and subsequent analysis by LC-MS.
1. Bacterial Culture and Labeling:
-
Grow bacteria in a defined medium.
-
Supplement the medium with the deuterated D-alanine analog (e.g., N-t-Boc-D-alanine-d3, after deprotection if necessary) at a suitable concentration.
-
Incubate the culture for a desired period to allow for incorporation of the labeled amino acid into the peptidoglycan.
2. Peptidoglycan Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a method such as boiling in SDS.
-
Treat the cell lysate with enzymes (e.g., DNase, RNase, and proteases) to remove other macromolecules.
-
Pellet the crude peptidoglycan by ultracentrifugation and wash extensively.
3. Muropeptide Analysis:
-
Digest the purified peptidoglycan with a muramidase (B13767233) (e.g., mutanolysin or lysozyme) to generate soluble muropeptides.
-
Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the eluted fractions by mass spectrometry to identify and quantify the muropeptides containing the deuterated D-alanine.
This protocol outlines the in situ labeling of bacterial peptidoglycan using FDAAs for visualization by fluorescence microscopy.
1. Bacterial Culture and Labeling:
-
Grow bacteria to the desired growth phase.
-
Add the FDAA to the culture medium at a final concentration typically in the micromolar range.
-
Incubate for a short period (e.g., a few minutes to one generation) to label the sites of active peptidoglycan synthesis.
2. Sample Preparation for Microscopy:
-
Harvest the labeled cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated FDAA.
-
(Optional) Fix the cells with a fixative such as paraformaldehyde.
-
Mount the cells on a microscope slide or coverslip.
3. Fluorescence Microscopy:
-
Image the labeled bacteria using a fluorescence microscope with the appropriate excitation and emission filters for the specific FDAA used.
-
Analyze the images to determine the localization and dynamics of peptidoglycan synthesis.
Visualization of Peptidoglycan Biosynthesis and Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to D-Alanine-3,3,3-N-t-Boc-d4: A Cost-Benefit Analysis
For researchers in the fields of proteomics, metabolomics, and drug development, the use of stable isotope-labeled compounds is a cornerstone of quantitative analysis. D-Alanine-3,3,3-N-t-Boc-d4, a deuterated form of the protected amino acid D-alanine, offers distinct advantages in specific research applications. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with non-deuterated alternatives and outlining key experimental protocols.
Cost Comparison: The Isotope Premium
The primary consideration for many labs is the cost of reagents. As with most isotopically labeled compounds, this compound carries a significant price premium over its non-deuterated counterpart, Boc-D-Alanine. This increased cost is a direct result of the specialized and often complex synthesis required to introduce the deuterium (B1214612) atoms. Below is a comparative summary of pricing from various suppliers.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| D-Alanine-2,3,3,3-d4-N-t-BOC | CDN Isotopes | 0.05 g | $221.00 | $4,420.00 |
| CDN Isotopes | 0.1 g | $367.00 | $3,670.00 | |
| Boc-D-Alanine | J&K Scientific | 5 g | $11.00 | $2.20 |
| J&K Scientific | 25 g | $21.00 | $0.84 | |
| J&K Scientific | 100 g | $69.00 | $0.69 | |
| Thermo Scientific | 5 g | $60.75 | $12.15 | |
| Sigma-Aldrich | 5 g | $49.70 | $9.94 | |
| Chem-Impex | 5 g | $19.73 | $3.95 | |
| Chem-Impex | 25 g | $41.96 | $1.68 | |
| Chem-Impex | 100 g | $133.00 | $1.33 |
Performance and Benefits: The Value of Deuteration
The justification for the higher cost of this compound lies in its unique physicochemical properties, which translate to significant advantages in specific experimental contexts. The primary benefit stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of cleavage for C-D bonds in enzyme-catalyzed reactions.[1]
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), deuterated amino acids serve as "heavy" internal standards for accurate protein quantification by mass spectrometry.[5][6] While 13C and 15N are more commonly used in SILAC to avoid chromatographic separation issues that can sometimes occur with deuterated compounds, deuterium labeling offers a more cost-effective alternative for certain applications.[1]
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration simplifies complex spectra by reducing the number of proton signals, aiding in the structural elucidation of large biomolecules.[1][7]
| Feature | This compound | Boc-D-Alanine (Non-deuterated) |
| Metabolic Stability | Expected to be higher due to the kinetic isotope effect. | Standard metabolic profile. |
| Use as Internal Standard | Can be used as a "heavy" standard in mass spectrometry-based quantification. | Cannot be used as an internal standard in the same sample. |
| NMR Spectroscopy | Simplifies ¹H NMR spectra by removing signals from the deuterated positions. | Exhibits a standard ¹H NMR spectrum. |
Experimental Protocols and Workflows
Metabolic Stability Assay in Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolic stability of a compound.
Objective: To determine the rate of metabolic degradation of this compound compared to Boc-D-Alanine.
Materials:
-
This compound and Boc-D-Alanine
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the elimination rate constant (k) and calculate the half-life (t½ = 0.693/k).
Quantitative Proteomics using SILAC
This protocol outlines a general workflow for a SILAC experiment.
Objective: To quantify relative protein abundance between two cell populations using this compound as the "heavy" amino acid.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in alanine (B10760859)
-
"Light" D-Alanine (or standard D-Alanine if the medium is being supplemented)
-
"Heavy" this compound (note: the Boc protecting group would need to be removed prior to use in cell culture, or a non-protected version sourced)
-
Dialyzed fetal bovine serum (FBS)
-
Cell lysis buffer
-
Protease inhibitors
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Adaptation Phase: Culture two populations of cells for at least five passages in either "light" medium (containing standard D-alanine) or "heavy" medium (containing the deuterated D-alanine).
-
Experimental Phase: Treat the two cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).
-
Harvest and Mix: Harvest the cells, count them, and mix the "light" and "heavy" populations in a 1:1 ratio.
-
Lysis and Proteolysis: Lyse the mixed cell pellet and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
Alternatives to this compound
Several other deuterated alanine products are available, each with a different deuteration pattern and price point. The choice of which to use will depend on the specific requirements of the experiment.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| D-Alanine-d3 | MedChemExpress | - | - | - |
| D-Alanine-d7 | BOC Sciences | - | - | - |
| L-Alanine-3,3,3-d3 | CDN Isotopes | 0.25 g | $171.00 | $684.00 |
| CDN Isotopes | 0.5 g | $284.00 | $568.00 | |
| Sigma-Aldrich | 1 g | $365.40 | $365.40 | |
| LGC Standards | 50 mg | $131.00 | $2,620.00 | |
| LGC Standards | 100 mg | $211.00 | $2,110.00 | |
| LGC Standards | 1 g | $1,033.00 | $1,033.00 | |
| Cambridge Isotope Laboratories | 1 g | $489.00 | $489.00 | |
| L-Alanine (3-¹³C, 99%; 2-D, 96%) | Cambridge Isotope Laboratories | 0.5 g | $597.00 | $1,194.00 |
| Cambridge Isotope Laboratories | 1 g | $1,026.00 | $1,026.00 |
Conclusion: A Strategic Investment for Specific Applications
The decision to use this compound is a clear example of a cost-benefit trade-off in research. While its price is substantially higher than its non-deuterated counterpart, its utility in specific, high-value applications can justify the investment. For researchers engaged in pharmacokinetic studies where enhancing metabolic stability is crucial, or in quantitative proteomics and NMR studies requiring stable isotope labeling, this compound provides a powerful tool that can yield data unobtainable with the non-deuterated analog. For other applications, such as routine peptide synthesis where metabolic stability is not a concern, the more economical Boc-D-Alanine is the logical choice. Ultimately, a thorough understanding of the experimental goals and the unique advantages conferred by deuteration will guide the researcher in making an informed and cost-effective decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fate of Deuterated vs. Non-Deuterated D-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of deuterated versus non-deuterated D-alanine, supported by experimental data. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), can significantly alter the metabolic profile of a molecule. This phenomenon, known as the kinetic isotope effect (KIE), is particularly relevant for compounds like D-alanine, whose metabolism is primarily governed by a single enzymatic reaction.
Executive Summary
The primary metabolic pathway for D-alanine in mammals is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAAO), producing pyruvate, ammonia (B1221849), and hydrogen peroxide. The rate-limiting step in this reaction is the cleavage of the C-α-H bond. Substitution of this hydrogen with deuterium (to form deuterated D-alanine) leads to a significant kinetic isotope effect, slowing down the rate of DAAO-mediated metabolism. This is expected to result in a longer biological half-life, increased systemic exposure, and potentially altered distribution and excretion profiles for deuterated D-alanine compared to its non-deuterated counterpart.
Metabolic Pathway of D-Alanine
In mammals, D-alanine is primarily metabolized in the liver and kidneys, where DAAO is abundant. The overall reaction is as follows:
D-alanine + O₂ + H₂O --(DAAO)--> Pyruvate + NH₃ + H₂O₂
In bacteria, D-alanine is an essential component of the peptidoglycan cell wall. Its metabolism involves alanine (B10760859) racemase, which interconverts L-alanine and D-alanine, and D-alanine ligase, which joins two D-alanine molecules. Deuterated D-alanine can be incorporated into the bacterial cell wall, a technique used in metabolic labeling studies.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between deuterated and non-deuterated D-alanine based on available experimental data and established principles of the kinetic isotope effect.
Table 1: In Vitro Enzymatic Kinetics (D-amino acid oxidase)
| Parameter | Non-Deuterated D-alanine | Deuterated D-alanine ([2-D]-D-alanine) | Fold Difference | Reference |
| Primary Substrate Isotope Effect on Reduction Rate (kH/kD) | 1 (Reference) | 9.1 ± 1.5 (at low pH) | ~9-fold slower | [1] |
| 2.3 ± 0.3 (at high pH) | ~2.3-fold slower | [1] | ||
| Intrinsic Deuterium Isotope Effect | 1 (Reference) | 5.7 | ~5.7-fold slower | [2] |
Data from studies on Rhodotorula gracilis and porcine kidney D-amino acid oxidase.
Table 2: Predicted In Vivo Pharmacokinetic Parameters
This table presents an extrapolated comparison based on the known kinetic isotope effect of DAAO and general observations from pharmacokinetic studies of other deuterated drugs. Direct comparative pharmacokinetic data for deuterated D-alanine is not currently available in the public domain.
| Parameter | Non-Deuterated D-alanine | Predicted for Deuterated D-alanine | Rationale |
| Metabolic Clearance (CL) | High | Significantly Lower | Reduced rate of DAAO-mediated metabolism due to KIE. |
| Biological Half-life (t½) | Short | Significantly Longer | Slower clearance leads to a longer residence time in the body. |
| Area Under the Curve (AUC) | Lower | Significantly Higher | Increased systemic exposure due to reduced first-pass metabolism and overall clearance. |
| Bioavailability (F) | Moderate | Potentially Higher | Reduced first-pass metabolism in the liver and gut wall may lead to a greater fraction of the administered dose reaching systemic circulation. |
Experimental Protocols
D-amino acid oxidase (DAAO) Activity Assay
This protocol is adapted from established methods to determine DAAO activity, which can be used to quantify the kinetic isotope effect.[1][3]
Principle: The activity of DAAO is measured by monitoring the production of one of its reaction products: hydrogen peroxide (H₂O₂), ammonia (NH₃), or the α-keto acid (pyruvate). A common method involves a coupled enzymatic assay to detect H₂O₂.
Materials:
-
Purified D-amino acid oxidase
-
D-alanine and deuterated D-alanine solutions of known concentrations
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Phosphate (B84403) buffer (pH 7.4)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the HRP substrate in a 96-well plate.
-
Add either D-alanine or deuterated D-alanine to initiate the reaction.
-
Add a known amount of DAAO to start the enzymatic reaction.
-
Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
The initial rate of the reaction is proportional to the DAAO activity.
-
Compare the initial rates obtained with D-alanine and deuterated D-alanine to determine the kinetic isotope effect.
In Vivo Pharmacokinetic Study Design
This is a generalized protocol for a comparative pharmacokinetic study in an animal model (e.g., rats or mice).
Principle: To compare the absorption, distribution, metabolism, and excretion (ADME) of deuterated and non-deuterated D-alanine by measuring their concentrations in biological fluids over time.
Materials:
-
D-alanine and deuterated D-alanine
-
Animal models (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., saline)
-
Blood collection supplies
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral or intravenous dose of either D-alanine or deuterated D-alanine to two groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or other appropriate method. Collect urine and feces over a 24 or 48-hour period.
-
Sample Preparation: Process blood to obtain plasma. Extract D-alanine and its metabolites from plasma, urine, and homogenized tissues.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentrations of D-alanine, deuterated D-alanine, and their primary metabolite, pyruvate, in the collected samples. The mass spectrometer can differentiate between the deuterated and non-deuterated forms based on their mass-to-charge ratio.
-
Data Analysis: Plot plasma concentration versus time curves. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life for both compounds.
Conclusion
The substitution of hydrogen with deuterium at the C-α position of D-alanine has a pronounced effect on its metabolism, primarily by slowing its oxidation by D-amino acid oxidase. This is supported by in vitro enzymatic data demonstrating a significant kinetic isotope effect.[1][2] While direct comparative in vivo pharmacokinetic data is lacking, the principles of drug metabolism suggest that this reduced metabolic rate would translate to a longer half-life and increased systemic exposure for deuterated D-alanine. These altered pharmacokinetic properties could be advantageous in therapeutic applications where sustained levels of D-alanine are desired. Further in vivo studies are warranted to fully characterize the metabolic fate and pharmacokinetic profile of deuterated D-alanine.
References
A Comparative Guide to Assessing the Purity of Synthetic Peptides Containing D-Alanine-3,3,3-N-t-Boc-d4
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a synthetic peptide incorporating a D-amino acid, a stable isotope label, and a protecting group: D-Alanine-3,3,3-N-t-Boc-d4. The presence of these modifications presents unique challenges and necessitates a multi-faceted analytical approach.
The primary techniques for evaluating the purity of this modified peptide include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the identity, quantity, and impurity profile of the target peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for determining the purity of synthetic peptides.[1][2][3][4][5] It separates the target peptide from impurities based on hydrophobicity. For peptides containing D-amino acids, the key challenge is the separation of diastereomers, which may have very similar retention times.[6][7][8]
Key Considerations for this compound:
-
Diastereomer Separation: The presence of D-Alanine can lead to the formation of diastereomeric impurities (e.g., peptides with L-Alanine instead of D-Alanine). Specialized chiral columns or optimized achiral RP-HPLC methods are necessary to resolve these stereoisomers.[6][7][9]
-
Boc-Group Impurities: Incomplete removal of the N-terminal Boc protecting group results in a significantly more hydrophobic impurity that is typically well-resolved from the target peptide.[10]
-
Other Impurities: RP-HPLC can also separate other common peptide impurities such as truncated or deletion sequences.[1][10][11]
Comparison of HPLC Methods:
| Analytical Metric | Standard RP-HPLC | Chiral HPLC |
| Primary Application | General purity assessment, separation of hydrophobic impurities. | Separation of diastereomers and enantiomers.[12] |
| Advantages | Widely available, robust, high throughput. | High selectivity for stereoisomers. |
| Disadvantages | May not resolve diastereomers. | More expensive columns, may require specialized mobile phases. |
| Expected Resolution | Good for Boc-on/off, truncated sequences. | Baseline separation of D- and L-Alanine containing peptides. |
Experimental Protocol: RP-HPLC for Diastereomer Separation
-
Column: A C18 reversed-phase column with high resolving power (e.g., 3.5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A shallow gradient of acetonitrile is crucial for separating closely eluting diastereomers. For example, a linear gradient of 20-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm, where the peptide bond absorbs.[4]
-
Sample Preparation: Dissolve the peptide in the initial mobile phase composition.
Workflow for RP-HPLC Analysis:
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and, therefore, the identity of the synthetic peptide.[1][3][13] For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for verifying the incorporation of the deuterium (B1214612) atoms.
Key Considerations for this compound:
-
Isotopic Confirmation: HRMS can resolve the isotopic pattern of the peptide, confirming the presence of the three deuterium atoms from the d4-Alanine. The mass difference between the deuterated and non-deuterated peptide is a clear indicator of successful incorporation.[14][15][16]
-
Impurity Identification: MS coupled with HPLC (LC-MS) allows for the mass identification of impurity peaks observed in the chromatogram, aiding in the characterization of byproducts like truncated sequences or incompletely deprotected peptides.[3][17]
-
Stereoisomer Inability: It is important to note that standard MS cannot differentiate between stereoisomers (D- and L-Alanine containing peptides) as they have identical masses.[18]
Comparison of Mass Spectrometry Techniques:
| Analytical Technique | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) |
| Coupling | Easily coupled with HPLC (LC-MS). | Typically used for offline analysis of collected HPLC fractions. |
| Information | Provides accurate mass and charge state distribution. | Provides accurate mass, often with higher mass range capabilities. |
| Sensitivity | High sensitivity, suitable for trace impurity analysis. | Very high sensitivity, requires minimal sample. |
| Application | Ideal for online purity assessment and impurity identification. | Rapid confirmation of the molecular weight of the main product. |
Experimental Protocol: LC-MS Analysis
-
HPLC System: Use the same RP-HPLC conditions as described above.
-
Mass Spectrometer: An ESI-TOF or Orbitrap mass spectrometer capable of high resolution.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Scan a mass range that includes the expected m/z of the target peptide and potential impurities.
-
Data Analysis: Extract ion chromatograms for the expected mass of the target peptide and any identified impurities. Compare the experimental isotopic distribution with the theoretical distribution for the deuterated peptide.
Workflow for LC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the presence of the N-terminal Boc protecting group and the overall structural integrity of the peptide.
Key Considerations for this compound:
-
Boc Group Confirmation: The nine equivalent protons of the tert-butyl group of the Boc protecting group give a characteristic strong singlet signal in the 1H NMR spectrum, typically around 1.4-1.5 ppm.[19][20] The presence and integration of this signal can confirm the identity of the Boc-protected peptide and can be used to quantify Boc-containing impurities.
-
Structural Elucidation: 2D NMR techniques (e.g., COSY, TOCSY) can be used to assign the proton and carbon signals, confirming the amino acid sequence and the overall structure of the peptide.
-
Deuteration Confirmation: While 1H NMR will show the absence of a signal for the methyl group of alanine (B10760859) due to deuteration, 2H NMR can be used to directly observe the deuterium signal, confirming its presence.
Comparison of NMR Techniques:
| NMR Technique | ¹H NMR | ¹³C NMR | 2D NMR (COSY, TOCSY) |
| Primary Information | Proton environment, presence of functional groups (e.g., Boc). | Carbon skeleton, presence of carbonyls and quaternary carbons.[21] | Connectivity between protons, sequence information. |
| Advantages | Fast, quantitative, provides unambiguous evidence of the Boc group.[19] | Confirms the carbon framework. | Provides detailed structural elucidation. |
| Disadvantages | Signal overlap can be an issue for larger peptides. | Less sensitive, requires more sample or longer acquisition times.[19] | Complex data analysis, longer experiment times. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or D2O).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
Data Analysis: Integrate the signals, paying close attention to the characteristic singlet of the Boc group and the signals corresponding to the amino acid residues.
Workflow for NMR Analysis:
Integrated Approach and Summary
A combination of these analytical techniques is essential for a comprehensive assessment of the purity of synthetic peptides containing this compound.
Logical Relationship of Analytical Techniques:
By employing RP-HPLC for purity and diastereomer analysis, mass spectrometry for identity and isotopic confirmation, and NMR for structural verification, researchers can have high confidence in the quality of their synthetic peptide, ensuring the integrity and reproducibility of their scientific investigations.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. jpt.com [jpt.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of D-Alanine-3,3,3-N-t-Boc-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like D-Alanine-3,3,3-N-t-Boc-d4 are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data for structurally similar chemicals.
Key Physical and Chemical Properties
A summary of the known physical and chemical properties of similar, non-deuterated compounds is presented below. This information is critical for understanding the substance's behavior and potential hazards during handling and disposal.
| Property | Data |
| Physical State | Powder, Solid |
| Appearance | Off-white |
| Odor | Odorless |
| Solubility | 155 g/L @ 20 °C (for D-Alanine) |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[1]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Clean-up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] The following steps provide a general workflow for managing the waste internally before professional collection.
Disposal Workflow
Figure 1: A workflow diagram for the proper disposal of this compound.
Emergency Procedures
In case of exposure or fire, immediate and appropriate action is critical.
First-Aid Measures
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][2]
-
After Eye Contact: Flush eyes with water as a precaution.[1][2]
-
After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Special Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]
Logical Relationship of Safety Measures
Figure 2: The relationship between the chemical, its potential hazards, and the necessary safety and disposal protocols.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and a licensed waste disposal service for guidance tailored to your location and regulations.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for D-Alanine-3,3,3-N-t-Boc-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Alanine-3,3,3-N-t-Boc-d4, including detailed operational and disposal plans. By adhering to these protocols, you can minimize risks and build a strong foundation of safety in your laboratory.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with the care and precaution accorded to all laboratory chemicals.[1] The toxicological properties of this specific compound have not been thoroughly investigated, and good industrial hygiene and safety practices should always be followed.[2]
Key Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step toward safe handling. The following table summarizes key data for similar, non-deuterated compounds.
| Property | Data |
| Physical State | Powder, Solid |
| Appearance | Off-white |
| Odor | Odorless |
| Melting Point/Range | 278 - 282 °C / 532.4 - 539.6 °F (for D-Alanine) |
| Solubility | 155 g/L @ 20 °C (for D-Alanine) |
| Stability | Stable under normal conditions |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
| Incompatible Materials | Strong oxidizing agents |
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is a critical barrier against potential exposure. For handling this compound, the following PPE is recommended:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. For activities with a risk of splashing, a face shield should be used in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[4] Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.[1]
-
Lab Coat: A long-sleeved lab coat is strongly recommended to protect your clothing and skin.[4]
-
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[3]
-
Body Protection: For large-scale operations or situations with a higher risk of exposure, coveralls or a "bunny suit" can provide full-body protection.[3][5]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel handle the chemical in a consistent and safe manner.
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Confirm that an appropriate fire extinguisher (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) is accessible.[1][2]
-
Verify that a safety shower and eyewash station are readily available.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling and Use:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[1][2]
-
Wear the appropriate PPE as outlined above.
-
Avoid direct contact with the substance.
-
When weighing the powder, do so carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.
-
-
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Flush eyes with water as a precaution.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Collection:
-
Collect waste this compound by sweeping it up and shoveling it into a suitable, labeled, and closed container for disposal.[1]
-
Avoid generating dust during cleanup.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laboratory and institutional guidelines for chemical waste.[1]
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not allow the product to enter drains or waterways.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
